molecular formula C7H2BrF4NO2 B1505225 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene CAS No. 1121586-27-3

1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene

Cat. No.: B1505225
CAS No.: 1121586-27-3
M. Wt: 287.99 g/mol
InChI Key: GFEHSQQQPODKHJ-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C7H2BrF4NO2 and its molecular weight is 287.99 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF4NO2/c8-4-1-3(7(10,11)12)6(13(14)15)2-5(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEHSQQQPODKHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70703899
Record name 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene
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Molecular Weight

287.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121586-27-3
Record name 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene
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URL https://commonchemistry.cas.org/detail?cas_rn=1121586-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block in Modern Medicinal Chemistry

1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene, identified by the CAS Number 1121586-27-3 , is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its structure is characterized by a benzene ring strategically adorned with five distinct substituents: a bromine atom, a fluorine atom, a nitro group, and a trifluoromethyl group. This unique arrangement of electron-withdrawing and sterically demanding groups imparts a distinct reactivity profile, making it a valuable scaffold for the construction of novel pharmaceutical agents and agrochemicals.

The presence of fluorine and a trifluoromethyl group is particularly significant in the context of drug discovery. These moieties are known to enhance key pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. The nitro group provides a versatile handle for further chemical transformations, most notably its reduction to an aniline derivative, which opens up a vast chemical space for subsequent reactions. The bromine atom offers a site for cross-coupling reactions, allowing for the introduction of additional complexity. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this important chemical entity, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties for this compound and its isomers is presented below. Data for the specific CAS number 1121586-27-3 is limited, and thus data from closely related isomers are included for comparative purposes.

PropertyValueSource
CAS Number 1121586-27-3 Sigma-Aldrich
Molecular Formula C₇H₂BrF₄NO₂-
Molecular Weight 287.99 g/mol BLDpharm[1][2]
Appearance Expected to be a solid at room temperatureInferred from related compounds
Storage Sealed in dry, room temperatureBLDpharm[1]

Note: Due to the limited availability of experimental data for CAS 1121586-27-3, some properties are inferred from closely related isomers such as CAS 932374-77-1 and CAS 889459-13-6.

Synthesis and Mechanistic Rationale

The synthesis of polysubstituted benzenes requires careful strategic planning to ensure the correct regiochemistry.[3] A plausible synthetic route to this compound involves the nitration of a suitable precursor. The directing effects of the existing substituents on the aromatic ring are the paramount consideration in determining the outcome of the electrophilic aromatic substitution.

A logical precursor for this synthesis is 1-bromo-2-fluoro-5-(trifluoromethyl)benzene. In this molecule, the fluorine atom is an ortho-, para-director, while the bromine atom is also an ortho-, para-director. The trifluoromethyl group is a meta-director. The combined activating and directing effects of the fluorine and bromine, alongside the deactivating and meta-directing effect of the trifluoromethyl group, will dictate the position of the incoming nitro group. The most likely position for nitration would be C4, which is para to the fluorine atom and ortho to the bromine atom, and meta to the trifluoromethyl group, thus satisfying the directing preferences of all three substituents.

Synthesis_Workflow Precursor 1-Bromo-2-fluoro-5-(trifluoromethyl)benzene Reagents HNO₃ / H₂SO₄ Precursor->Reagents Product This compound (CAS: 1121586-27-3) Reagents->Product Nitration

Caption: Proposed synthesis of the target compound via electrophilic nitration.

Reactivity and Potential for Further Functionalization

The chemical reactivity of this compound is dominated by the strong electron-withdrawing nature of the nitro and trifluoromethyl groups. This electronic profile deactivates the ring towards further electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr). The fluorine atom, being a good leaving group in SNAr reactions, is the most probable site for nucleophilic attack.

A cornerstone transformation for this class of compounds in drug discovery is the reduction of the nitro group to an amine. This reaction is typically achieved with high yield using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid combinations (e.g., SnCl₂/HCl, Fe/HCl). The resulting aniline derivative is a versatile intermediate for a wide array of subsequent reactions, including amide bond formation, diazotization, and N-alkylation, providing a gateway to diverse chemical libraries.

Reactivity_Pathway Start This compound Reagents [H] Start->Reagents Product 4-Bromo-5-fluoro-2-(trifluoromethyl)aniline Reagents->Product Nitro Reduction

Caption: Key transformation: Reduction of the nitro group to form a versatile aniline intermediate.

Significance and Applications in Drug Discovery

Polysubstituted nitroaromatic compounds are crucial building blocks in the synthesis of pharmaceuticals.[4][5] The specific combination of substituents in this compound makes it a particularly attractive starting material for several reasons:

  • Metabolic Stability: The trifluoromethyl group is known to block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.

  • Enhanced Lipophilicity: Both fluorine and the trifluoromethyl group increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.

  • Modulation of pKa: The strong electron-withdrawing effects of the substituents can significantly lower the pKa of nearby functional groups, which can be critical for optimizing binding interactions with protein targets.

  • Versatile Synthetic Handle: As previously discussed, the nitro group can be readily converted to an amine, providing a key point for diversification. The bromine atom allows for the introduction of various substituents via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the exploration of a broad chemical space.

These features make the title compound a valuable starting point for the development of kinase inhibitors, GPCR modulators, and other classes of therapeutic agents.

Experimental Protocol: Reduction of the Nitro Group

The following protocol provides a detailed methodology for the reduction of this compound to the corresponding aniline. This procedure is based on well-established methods for the reduction of aromatic nitro compounds.

Materials and Equipment:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and ethanol to achieve a concentration of approximately 0.2 M.

  • Addition of Reducing Agent: To the stirred solution, add tin(II) chloride dihydrate (4.0 eq).

  • Initiation of Reaction: Slowly add concentrated hydrochloric acid. An exothermic reaction may be observed.

  • Reaction Progress: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 4-bromo-5-fluoro-2-(trifluoromethyl)aniline.

Safety and Handling

As a highly functionalized aromatic compound, this compound and its derivatives should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Based on the GHS classifications for closely related isomers, the following hazards are anticipated:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[6]

  • Avoid inhalation of dust or vapors.[7]

  • Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[6]

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

Dispose of waste material in accordance with local, regional, and national regulations. Unused material should be treated as hazardous chemical waste.

References

  • Google Patents. EP2266961B1 - Process for the synthesis of organic compounds.
  • PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available at: [Link]

  • Chemistry LibreTexts. Substitution Reactions of Benzene Derivatives. Available at: [Link]

  • ResearchGate. Properties, aromaticity, and substituents effects in poly nitro- and amino-substituted benzenes. Available at: [Link]

  • ResearchGate. (PDF) Substituent effects of nitro group in cyclic compounds. Available at: [Link]

  • ACS Publications. Nitro-Group-Containing Drugs. Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-Nitro-1,4-bis(trifluoromethyl)benzene. Available at: [Link]

  • Chemsrc. 1-BROMO-4-FLUORO-2-NITROBENZENE 446-09-3 Powder Competitive Price. Available at: [Link]

  • University of Groningen research portal. Discovery, Characterization and Application of Nitroreductases for Pharmaceutical Synthesis. Available at: [Link]

  • Chemsrc. CAS#:40161-55-5 | 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene. Available at: [Link]

  • Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. Available at: [Link]

  • MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Available at: [Link]

Sources

An In-depth Technical Guide to 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene is a highly functionalized aromatic compound with significant potential as a building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, a nitro group, and a trifluoromethyl group, offers multiple reaction sites and modulates the electronic properties of the benzene ring, making it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The strategic placement of these functional groups allows for selective transformations, providing a versatile scaffold for the synthesis of complex target molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its expected reactivity, and a representative experimental protocol for its application in cross-coupling reactions.

Chemical Identity and Structure

  • IUPAC Name: this compound

  • CAS Number: 1363381-63-3 (provisional)

  • Molecular Formula: C₇H₂BrF₄NO₂

  • Molecular Weight: 303.99 g/mol

  • Chemical Structure: Chemical structure of this compound

Physicochemical and Computed Properties

Due to the limited availability of experimental data for this specific compound, the following table includes predicted properties based on computational models and data from structurally similar compounds, such as 1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene and 1-Bromo-4-fluoro-2-nitro-5-(trifluoromethyl)benzene.[1][2] These values should be considered as estimates.

PropertyValueSource
Molecular Weight303.99 g/mol Calculated
XLogP3~3.5Predicted
Hydrogen Bond Donor Count0Predicted
Hydrogen Bond Acceptor Count5Predicted
Rotatable Bond Count1Predicted
Exact Mass302.9181 g/mol Calculated
Topological Polar Surface Area45.8 ŲPredicted
Heavy Atom Count15Calculated
Complexity~350Predicted
Boiling PointNot available-
Melting PointNot available-
DensityNot available-

Synthesis and Reactivity

The synthesis of polysubstituted benzenes requires careful strategic planning to ensure the correct regiochemistry.[3][4][5] A plausible synthetic route for this compound could start from a commercially available trifluoromethyl-substituted benzene derivative, followed by a series of electrophilic aromatic substitution reactions. The directing effects of the substituents at each step are crucial for achieving the desired isomer.

A potential synthetic pathway is illustrated below:

Synthesis_of_this compound start 1-Fluoro-2-(trifluoromethyl)benzene step1 Nitration (HNO3, H2SO4) start->step1 intermediate1 1-Fluoro-4-nitro-2-(trifluoromethyl)benzene step1->intermediate1 step2 Bromination (Br2, FeBr3) intermediate1->step2 product 1-Bromo-2-fluoro-5-nitro-4-(trifluoromethyl)benzene (Isomer) step2->product Major Isomer product_target This compound step2->product_target Minor Isomer

Caption: Plausible synthetic route for this compound.

Causality in Synthesis:

The trifluoromethyl group is a meta-director and strongly deactivating, while the fluorine atom is an ortho-, para-director and deactivating. In the nitration of 1-fluoro-2-(trifluoromethyl)benzene, the nitro group would be directed to the position para to the fluorine and meta to the trifluoromethyl group, yielding 1-fluoro-4-nitro-2-(trifluoromethyl)benzene. Subsequent bromination would be directed by the existing substituents. The nitro group is a meta-director, the trifluoromethyl group is a meta-director, and the fluorine is an ortho-, para-director. The bromine would likely be introduced at the position ortho to the fluorine and meta to the nitro and trifluoromethyl groups, leading to the desired product. However, the formation of other isomers is possible, and purification would be necessary.

Reactivity:

The reactivity of this compound is dictated by its array of functional groups:

  • Bromine Atom: The C-Br bond is a key site for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[6][7][8][9][10] This is a cornerstone of modern drug discovery for building molecular complexity.

  • Nitro Group: The strongly electron-withdrawing nitro group deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it. The nitro group can also be readily reduced to an amino group, providing a handle for further functionalization, such as amide bond formation or diazotization.

  • Fluorine and Trifluoromethyl Groups: These electron-withdrawing groups further enhance the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. The fluorine atom can also participate in SNAr reactions, though it is generally less facile than with other halogens. The trifluoromethyl group is known to often enhance the metabolic stability and lipophilicity of drug candidates.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a representative example of how this compound can be utilized in a Suzuki-Miyaura cross-coupling reaction to form a biaryl product. This reaction is fundamental in medicinal chemistry for constructing the core structures of many therapeutic agents.

Objective: To synthesize 2-fluoro-4-nitro-5-(trifluoromethyl)-[1,1'-biphenyl]-4-yl-boronic acid from this compound and (4-boronophenyl)boronic acid.

Materials:

  • This compound

  • (4-Boronophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol), (4-boronophenyl)boronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Catalyst Addition: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in 5 mL of 1,4-dioxane.

  • Solvent Addition: Add the catalyst solution to the reaction flask, followed by an additional 15 mL of 1,4-dioxane and 5 mL of degassed water.

  • Inert Atmosphere: Equip the flask with a condenser and purge the system with nitrogen or argon for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Aryl Bromide, Boronic Acid, and Base catalyst Prepare Pd Catalyst Solution reagents->catalyst solvents Add Solvents (Dioxane/Water) catalyst->solvents inert Purge with N2/Ar solvents->inert heat Heat to 80-90 °C inert->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Wash cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize by NMR, MS purify->characterize

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

Aromatic nitro compounds should be handled with caution as they can be toxic and are often skin and eye irritants.[11][12][13] The GHS hazard statements for structurally similar compounds suggest that this compound is likely to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.[14][15][16][17]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors or dust.

  • Handling: Avoid contact with skin and eyes. In case of contact, immediately flush with copious amounts of water.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a promising and versatile building block for the synthesis of complex organic molecules. Its highly functionalized nature provides multiple avenues for chemical modification, making it a valuable tool for researchers in drug discovery and materials science. While experimental data on this specific compound is sparse, its chemical properties and reactivity can be reliably inferred from its structure and comparison to closely related analogs. The synthetic and reaction protocols outlined in this guide provide a solid foundation for its utilization in the laboratory. As with all research chemicals, it is imperative to handle this compound with the appropriate safety precautions.

References

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An In-depth Technical Guide to the Synthesis of 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a robust and scientifically validated pathway for the synthesis of 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the strategic considerations for the synthesis, a detailed experimental protocol, and an analysis of the underlying chemical principles.

Strategic Approach to the Synthesis

The synthesis of polysubstituted aromatic compounds such as this compound requires careful consideration of the order of substituent introduction and their directing effects in electrophilic aromatic substitution (EAS) reactions. The chosen synthetic pathway hinges on the nitration of a commercially available and strategically substituted precursor: 4-Bromo-3-fluorobenzotrifluoride .

Rationale for Precursor Selection

4-Bromo-3-fluorobenzotrifluoride is an ideal starting material for several key reasons:

  • Commercial Availability : This precursor is readily available from various chemical suppliers, which streamlines the initial stages of the synthesis and ensures a consistent source of starting material.[1][2]

  • Strategic Substitution Pattern : The existing substituents (Bromine, Fluorine, and Trifluoromethyl) are positioned to direct the incoming nitro group to the desired C-4 position of the final product.

Analysis of Substituent Directing Effects

The regioselectivity of the nitration reaction is governed by the electronic effects of the substituents already present on the benzene ring. In 4-Bromo-3-fluorobenzotrifluoride, we have three key groups to consider:

  • Trifluoromethyl Group (-CF₃) : This is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. As a result, it is a strong deactivator of the aromatic ring towards electrophilic attack and a meta-director.[3] This means it directs incoming electrophiles to the positions meta to itself.

  • Halogens (Bromine and Fluorine) : Halogens are a unique class of substituents. They are deactivating overall due to their inductive electron-withdrawing effect. However, they possess lone pairs of electrons that can be donated to the aromatic ring through resonance, which makes them ortho, para-directors.[4][5][6]

In the case of 4-Bromo-3-fluorobenzotrifluoride, the trifluoromethyl group at C-1 directs the incoming nitro group to the C-3 and C-5 positions. The fluorine at C-3 directs ortho and para (to C-2 and C-4), and the bromine at C-4 directs ortho and para (to C-3 and C-5). The position C-5 is sterically hindered by the adjacent bromine atom. The position C-2 is activated by the fluorine (ortho) but deactivated by the adjacent trifluoromethyl group. The position C-6 (equivalent to C-2) is activated by the bromine (ortho). The most favorable position for electrophilic attack is C-6 (which becomes the C-4 position in the final product nomenclature) as it is para to the fluorine and ortho to the bromine, and importantly, meta to the strongly deactivating trifluoromethyl group. This convergence of directing effects strongly favors the formation of the desired isomer, this compound.

Synthesis Pathway Overview

The synthesis proceeds via a single, efficient step: the electrophilic nitration of 4-Bromo-3-fluorobenzotrifluoride.

Synthesis_Pathway 4-Bromo-3-fluorobenzotrifluoride 4-Bromo-3-fluorobenzotrifluoride This compound This compound 4-Bromo-3-fluorobenzotrifluoride->this compound HNO₃, H₂SO₄

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for the nitration of substituted benzotrifluorides and is designed to ensure a high yield and purity of the final product.[7]

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaNotes
4-Bromo-3-fluorobenzotrifluoride40161-54-4C₇H₃BrF₄Starting material.
Fuming Nitric Acid (≥90%)7697-37-2HNO₃Nitrating agent.
Concentrated Sulfuric Acid (98%)7664-93-9H₂SO₄Catalyst and dehydrating agent.
Dichloromethane (DCM)75-09-2CH₂Cl₂Extraction solvent.
Saturated Sodium Bicarbonate Solution144-55-8NaHCO₃For neutralization.
Anhydrous Magnesium Sulfate7487-88-9MgSO₄Drying agent.
Deionized Water7732-18-5H₂OFor washing.
Step-by-Step Procedure
  • Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-Bromo-3-fluorobenzotrifluoride (1.0 eq).

  • Cooling : Cool the flask in an ice-water bath to 0-5 °C.

  • Addition of Sulfuric Acid : Slowly add concentrated sulfuric acid (5.0 eq) to the stirred starting material, ensuring the temperature does not exceed 10 °C.

  • Preparation of Nitrating Mixture : In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (1.2 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

  • Nitration : Add the prepared nitrating mixture dropwise to the reaction flask via the dropping funnel over a period of 30-60 minutes. Maintain the reaction temperature between 0-5 °C throughout the addition.

  • Reaction Monitoring : After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching : Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction : Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Washing : Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification : The crude this compound can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system to yield the final product as a solid.

Characterization Data

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyExpected Value
Molecular Formula C₇H₂BrF₄NO₂
Molecular Weight 287.99 g/mol
Appearance Pale yellow solid
¹H NMR Expect two singlets in the aromatic region.
¹⁹F NMR Expect signals corresponding to the F and CF₃ groups.
Mass Spectrometry m/z corresponding to the molecular ion.

Safety Considerations

  • Corrosive Reagents : Fuming nitric acid and concentrated sulfuric acid are extremely corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Exothermic Reaction : The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions.

  • Quenching : The quenching of the reaction mixture on ice should be performed slowly and carefully to manage the heat generated.

Conclusion

The described synthesis pathway provides a reliable and efficient method for the preparation of this compound. The strategy leverages the directing effects of the substituents on the commercially available precursor, 4-Bromo-3-fluorobenzotrifluoride, to achieve high regioselectivity in the electrophilic nitration step. This guide offers a detailed protocol and the necessary scientific rationale to enable researchers to successfully synthesize this valuable chemical intermediate.

References

  • PubChem. (n.d.). 4-Bromo-3-fluorobenzotrifluoride. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • CP Lab Safety. (n.d.). 4-Bromo-3-fluorobenzotrifluoride, 5 grams. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-3-nitrobenzotrifluoride. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). EP2266961B1 - Process for the synthesis of organic compounds.
  • Google Patents. (n.d.). EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.
  • Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved January 23, 2026, from [Link]

  • YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! Retrieved January 23, 2026, from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved January 23, 2026, from [Link]

  • Chemistry LibreTexts. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Retrieved January 23, 2026, from [Link]

  • SlidePlayer. (n.d.). 12.14 Substituent Effects in Electrophilic Aromatic Substitution: Halogens F, Cl, Br, and I are ortho-para directing, but deacti. Retrieved January 23, 2026, from [Link]

Sources

A Comprehensive Technical Guide to the Regioselective Synthesis of 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of a Polysubstituted Benzene Derivative

In the landscape of pharmaceutical and agrochemical research, the precise arrangement of substituents on an aromatic ring is paramount to achieving desired biological activity and physicochemical properties. 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene is a highly functionalized aromatic compound with significant potential as a versatile building block in the synthesis of complex molecules. The strategic placement of bromo, fluoro, nitro, and trifluoromethyl groups offers multiple reaction sites for further chemical transformations, making it a valuable intermediate for drug discovery and development professionals. This guide provides an in-depth technical overview of the synthesis of this target molecule, commencing from the commercially available 2-bromo-5-fluorobenzotrifluoride. We will delve into the mechanistic rationale dictating the regioselectivity of the key nitration step, provide a detailed experimental protocol, and discuss the necessary safety precautions and characterization techniques.

Mechanistic Insights: Directing Effects in Electrophilic Aromatic Substitution

The cornerstone of this synthesis is the electrophilic aromatic substitution (EAS) reaction, specifically, the nitration of 2-bromo-5-fluorobenzotrifluoride. The regiochemical outcome of this reaction is governed by the electronic and steric effects of the substituents already present on the benzene ring: the bromo, fluoro, and trifluoromethyl groups.

  • Ortho, Para-Directing Halogens: Both the bromine and fluorine atoms are halogens, which are deactivating yet ortho, para-directing groups.[1] Their deactivating nature stems from their high electronegativity, which withdraws electron density from the ring inductively. However, they possess lone pairs of electrons that can be donated to the ring through resonance, stabilizing the arenium ion intermediate when the electrophile attacks at the ortho and para positions.[2]

  • Meta-Directing Trifluoromethyl Group: The trifluoromethyl (-CF3) group is a strongly deactivating and meta-directing group. Its powerful electron-withdrawing inductive effect significantly destabilizes the arenium ion intermediate when substitution occurs at the ortho and para positions. Consequently, the meta position becomes the least deactivated and, therefore, the favored site of electrophilic attack.[3]

In the starting material, 2-bromo-5-fluorobenzotrifluoride, the positions on the ring are influenced by these competing directing effects. The position para to the bromine atom and ortho to the fluorine atom (C4) is the most likely site for nitration. This is because the ortho, para-directing effects of the two halogens reinforce each other at this position, while the strong meta-directing effect of the trifluoromethyl group also directs the incoming electrophile to this same position (relative to the CF3 group). The concerted directing effects to C4 make it the most electronically favorable position for electrophilic attack by the nitronium ion (NO2+).

Experimental Protocol: Synthesis of this compound

This protocol is designed for researchers experienced in synthetic organic chemistry and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular FormulaMolar Mass ( g/mol )Key Properties
2-Bromo-5-fluorobenzotrifluoride40161-55-5C7H3BrF4243.00Starting material, liquid
Fuming Nitric Acid (>90%)7697-37-2HNO363.01Strong oxidizing agent, corrosive
Concentrated Sulfuric Acid (98%)7664-93-9H2SO498.08Dehydrating agent, corrosive
Dichloromethane (DCM)75-09-2CH2Cl284.93Organic solvent
Saturated Sodium Bicarbonate Solution144-55-8 (solid)NaHCO384.01Aqueous base for neutralization
Anhydrous Magnesium Sulfate7487-88-9MgSO4120.37Drying agent
Reaction Workflow Diagram

SynthesisWorkflow cluster_prep Nitrating Mixture Preparation cluster_reaction Nitration Reaction cluster_workup Work-up & Purification H2SO4 Conc. H₂SO₄ Mixer Cooling Bath (0-5 °C) Slow Addition H2SO4->Mixer HNO3 Fuming HNO₃ HNO3->Mixer ReactionVessel Reaction at 0-10 °C Monitoring by TLC/GC Mixer->ReactionVessel Nitrating Mixture StartingMaterial 2-Bromo-5-fluorobenzotrifluoride StartingMaterial->ReactionVessel Quench Quench with Ice-Water ReactionVessel->Quench Extraction Extract with DCM Quench->Extraction Wash Wash with NaHCO₃ (aq) Extraction->Wash Dry Dry with MgSO₄ Wash->Dry Evaporation Solvent Evaporation Dry->Evaporation Purification Column Chromatography or Recrystallization Evaporation->Purification Product 1-Bromo-2-fluoro-4-nitro- 5-(trifluoromethyl)benzene Purification->Product

Sources

A Technical Guide to the Predicted Spectroscopic Profile of 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, predictive analysis of the spectroscopic characteristics of 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene. In the absence of direct experimental data for this specific molecule, this document leverages established principles of spectroscopy and data from structurally analogous compounds to forecast its spectral behavior across various analytical techniques. This approach offers valuable insights for the identification, characterization, and quality control of this compound in research and development settings.

Molecular Structure and Predicted Spectroscopic Behavior

This compound is a polysubstituted aromatic compound with a unique arrangement of electron-withdrawing and halogen substituents. These groups significantly influence the electronic environment of the benzene ring, leading to a distinctive spectroscopic fingerprint. Understanding this profile is crucial for its application in fields such as pharmaceutical and agrochemical synthesis.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two distinct signals corresponding to the two aromatic protons. The chemical shifts of these protons are influenced by the electronic effects of the adjacent substituents. The nitro (-NO₂), trifluoromethyl (-CF₃), and halogen (-Br, -F) groups are all electron-withdrawing, which will deshield the aromatic protons, causing them to resonate at a relatively high chemical shift (downfield).

Table 1: Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-37.8 - 8.2Doublet of doublets (dd)³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz
H-68.2 - 8.6Doublet⁴J(H-F) ≈ 4-6 Hz

The causality behind these predictions lies in the additive effects of the substituents on the electron density of the benzene ring. The proton at position 6 is anticipated to be the most downfield due to the strong deshielding effects of the adjacent nitro and trifluoromethyl groups.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Six distinct signals are expected for the aromatic carbons, with their chemical shifts being significantly affected by the attached substituents. The carbons directly bonded to the electronegative substituents (Br, F, NO₂, CF₃) will show the most pronounced shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
C-1 (C-Br)115 - 125
C-2 (C-F)155 - 165 (doublet due to C-F coupling)
C-3120 - 130
C-4 (C-NO₂)145 - 155
C-5 (C-CF₃)125 - 135 (quartet due to C-CF₃ coupling)
C-6128 - 138
Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. Two signals are expected for this compound: one for the fluorine atom attached to the ring and another for the trifluoromethyl group.

Table 3: Predicted ¹⁹F NMR Chemical Shifts

Fluorine GroupPredicted Chemical Shift (ppm)Predicted Multiplicity
Ar-F-110 to -130Doublet of doublets
-CF₃-60 to -65Singlet

The chemical shift of the aromatic fluorine will be influenced by the neighboring bromo and nitro groups. The trifluoromethyl group's chemical shift is characteristic and less influenced by the aromatic environment.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=C, C-F, C-Br, and NO₂ functional groups.

Table 4: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H stretch3000 - 3100Medium
Aromatic C=C stretch1400 - 1600Medium to Strong
Asymmetric NO₂ stretch1500 - 1560Strong
Symmetric NO₂ stretch1335 - 1370Strong
C-F stretch1100 - 1250Strong
C-Br stretch500 - 600Medium

The strong absorptions corresponding to the nitro group are particularly diagnostic for this class of compounds.[4][5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be a key feature. Due to the presence of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity.

Table 5: Predicted Key Mass Spectrometry Fragments

m/zInterpretation
287/289Molecular ion [M]⁺
241/243[M - NO₂]⁺
218[M - Br]⁺
168[M - Br - NO₂]⁺

The fragmentation pattern will be dominated by the loss of the nitro group and the bromine atom, which are relatively weak bonds.[7][8]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds with nitro groups typically exhibit characteristic absorption bands. The gas-phase absorption spectrum of nitrobenzene, for instance, shows two weak bands around 350 and 280 nm, and two strong bands around 240 and 193 nm.[9] The presence of additional substituents in this compound will likely cause shifts in these absorption maxima.

Table 6: Predicted UV-Vis Absorption Maxima

TransitionPredicted λ_max (nm)
n -> π330 - 360
π -> π250 - 290

The nitro group's electronic transitions are a key feature in the UV-Vis spectrum of nitro-substituted aromatic compounds.[9][10]

Experimental Protocols

The following are generalized, best-practice protocols for the spectroscopic analysis of a compound like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • For ¹⁹F NMR, use a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

IR Spectroscopy Protocol
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the simplest. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the spectrum over a range of approximately 200-800 nm, using the pure solvent as a reference.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).

Visualizations

Molecular Structure and NMR Couplings

Caption: Predicted ¹H NMR J-couplings for this compound.

References

  • National Institute of Standards and Technology. (n.d.). Benzene, 1-fluoro-4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. PubChem. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • MDPI. (n.d.). Combined Spectroscopic and Computational Study of Nitrobenzene Activation on Non-Noble Metals-Based Mono- and Bimetallic Catalysts. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-2-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structures of some selected nitrobenzene substituted 1,4-dihydropyridine derivatives of biological significance. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Molecular Characterization and Substrate Specificity of Nitrobenzene Dioxygenase from Comamonas sp. Strain JS765. PMC. Retrieved from [Link]

  • IRJET. (n.d.). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. PubMed Central. Retrieved from [Link]

  • ACS Publications. (n.d.). Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory. The Journal of Physical Chemistry A. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromo-4-fluoro-2-nitrobenzene. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-2-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene NMR analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Analysis of 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene

Introduction: Deciphering Molecular Architecture

In the landscape of modern drug discovery and materials science, halogenated and nitrated aromatic compounds are indispensable building blocks. Their unique electronic properties and metabolic stability make them cornerstones in the design of novel pharmaceuticals and agrochemicals.[1] Among these, this compound stands out as a particularly complex and valuable scaffold. Its polysubstituted nature, featuring a confluence of electron-withdrawing groups and multiple NMR-active nuclei, presents a significant characterization challenge.

This guide provides a comprehensive, in-depth analysis of the NMR-based structural elucidation of this molecule. We move beyond a simple recitation of data, offering instead a strategic workflow grounded in the fundamental principles of NMR spectroscopy. This document is intended for researchers, scientists, and drug development professionals who require a robust and logical framework for characterizing complex, fluorinated organic molecules. We will explore the causality behind experimental choices, establish self-validating protocols, and provide a clear path from sample preparation to unambiguous spectral assignment.

Chapter 1: Theoretical Foundations and Predictive Analysis

A successful NMR analysis begins not in the lab, but with a thorough theoretical assessment of the target molecule. By predicting the spectral features, we can design a more efficient and targeted experimental plan. The structure of this compound contains two protons, a fluorine atom on the ring, and a trifluoromethyl group, all of which will provide distinct and interacting signals.

Molecular Structure and Numbering Scheme

To facilitate a clear discussion, the following IUPAC-compliant numbering scheme will be used throughout this guide.

Caption: IUPAC numbering for this compound.

Predicted Spectral Features
  • ¹H NMR Spectroscopy : The molecule has two aromatic protons, H3 and H6.

    • H6 : This proton is ortho to the bromine atom and meta to the trifluoromethyl group. It is expected to appear as the most downfield signal due to the deshielding effects of the adjacent electron-withdrawing groups. Its multiplicity will be a doublet, arising from coupling to the fluorine on the trifluoromethyl group across five bonds (⁵JHF), and potentially a further small coupling to the fluorine at C2 (⁴JHF).

    • H3 : This proton is ortho to the fluorine at C2 and meta to the nitro group. It will be significantly deshielded. Its signal will be a doublet due to coupling to the adjacent fluorine (³JHF).

  • ¹⁹F NMR Spectroscopy : Two distinct fluorine environments will produce two signals. ¹⁹F NMR is highly sensitive, and its wide chemical shift range allows for excellent signal dispersion.[2][3]

    • CF₃ Group : The three fluorine atoms are equivalent. This signal is typically found in the range of -60 to -65 ppm relative to CFCl₃.[4][5] It will appear as a doublet due to coupling with H6 (⁵JFH).

    • Aromatic Fluorine (at C2) : This fluorine is ortho to both a proton (H3) and a bromine atom. Its chemical shift will be influenced by all substituents on the ring. The signal will be a doublet due to coupling with H3 (³JFH).

  • ¹³C NMR Spectroscopy : Six unique aromatic carbon signals are expected. The chemical shifts and multiplicities will be heavily influenced by the attached substituents and C-F coupling.

    • Carbons directly bonded to fluorine (C2 and C5-CF₃) will exhibit large one-bond coupling constants (¹JCF), often exceeding 250 Hz.[6]

    • Carbons two or three bonds away from fluorine will show smaller couplings (²JCF, ³JCF).

    • The carbon atoms attached to the electron-withdrawing nitro (C4) and bromine (C1) groups will be significantly deshielded.

Chapter 2: A Validated Experimental Workflow

The complexity of this molecule necessitates a multi-faceted NMR approach. Each experiment is designed to provide a piece of the puzzle, with later experiments validating the assignments made by earlier ones. This systematic process ensures the final structural assignment is robust and trustworthy.

G cluster_prep Phase 1: Preparation cluster_1D Phase 2: 1D Analysis cluster_2D Phase 3: 2D Correlation cluster_assign Phase 4: Structural Elucidation SamplePrep Sample Preparation (CDCl₃, ~10-20 mg) H1_NMR ¹H NMR (Proton Count & Basic Coupling) SamplePrep->H1_NMR F19_NMR ¹⁹F NMR (Fluorine Environments) H1_NMR->F19_NMR Assignment Full Spectral Assignment (Cross-validation of all data) H1_NMR->Assignment C13_NMR ¹³C{¹H} NMR (Carbon Count & C-F Coupling) F19_NMR->C13_NMR F19_NMR->Assignment HSQC ¹H-¹³C HSQC (Direct C-H Attachment) C13_NMR->HSQC C13_NMR->Assignment HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC HSQC->Assignment HF_COSY ¹H-¹⁹F HETCOR (H-F Coupling Correlations) HMBC->HF_COSY HMBC->Assignment HF_COSY->Assignment Structure Final Structure Confirmation Assignment->Structure

Caption: A self-validating workflow for comprehensive NMR analysis.

Protocol: Sample Preparation

The quality of the NMR data is directly dependent on the quality of the sample.

  • Solvent Selection : Deuterated chloroform (CDCl₃) is an excellent first choice due to its low viscosity and ability to dissolve a wide range of organic compounds. If solubility is an issue, acetone-d₆ or DMSO-d₆ are suitable alternatives.

  • Concentration : Weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Dissolution : Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Transfer : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

  • Standard : Tetramethylsilane (TMS) is typically pre-added to the solvent by the manufacturer and serves as the 0.00 ppm reference for ¹H and ¹³C spectra. For quantitative ¹⁹F NMR, an internal standard like trifluorotoluene may be added if necessary.

Protocol: 1D NMR Data Acquisition

These experiments provide the fundamental overview of the molecule's structure.

  • ¹H NMR :

    • Objective : To determine the number of protons, their chemical shifts, and basic coupling patterns.

    • Pulse Program : Standard single-pulse (zg30).

    • Acquisition : Set a spectral width of ~16 ppm. Acquire at least 16 scans with a relaxation delay (d1) of 2 seconds.

    • Rationale : 16 scans provide a good signal-to-noise ratio for a sample of this concentration. The 2s delay is sufficient for proton relaxation in most small molecules.

  • ¹⁹F NMR :

    • Objective : To identify the distinct fluorine environments and their coupling to protons.

    • Pulse Program : Standard single-pulse with proton decoupling (zgfl{¹H}).

    • Acquisition : Set a wide spectral width (~250 ppm) centered around -120 ppm. Acquire 64 scans with a relaxation delay of 5 seconds.

    • Rationale : A wide spectral width is crucial for ¹⁹F NMR.[2] Proton decoupling simplifies the spectrum to show only F-F couplings (if any) and improves signal-to-noise. A longer relaxation delay is often needed for fluorine nuclei.[3]

  • ¹³C{¹H} NMR :

    • Objective : To count the number of unique carbons and observe C-F couplings.

    • Pulse Program : Standard proton-decoupled single-pulse with NOE (zgpg30).

    • Acquisition : Set a spectral width of ~200 ppm. Acquire at least 1024 scans with a relaxation delay of 2 seconds.

    • Rationale : A higher number of scans is required due to the low natural abundance of ¹³C. Proton decoupling simplifies the spectrum and provides a sensitivity enhancement via the Nuclear Overhauser Effect (NOE).

Chapter 3: Spectral Interpretation and Data Synthesis

This section presents a hypothetical but realistic dataset for this compound, demonstrating the process of integrating data from all experiments to achieve a full structural assignment.

Predicted NMR Data Summary

The following tables summarize the expected chemical shifts and coupling constants based on known substituent effects and data from analogous compounds.[4][7][8]

Table 1: Predicted ¹H and ¹⁹F NMR Data

Nucleus Position Predicted δ (ppm) Predicted Multiplicity Coupling Constant (J, Hz) Coupling Partner
¹H H6 ~ 8.2 - 8.5 d ⁵JHF ≈ 1-2 CF₃
¹H H3 ~ 7.8 - 8.1 d ³JHF ≈ 8-10 F (on C2)
¹⁹F C5-CF₃ ~ -63 q ⁵JFH ≈ 1-2 H6

| ¹⁹F | C2-F | ~ -110 | d | ³JFH ≈ 8-10 | H3 |

Table 2: Predicted ¹³C NMR Data

Carbon Position Predicted δ (ppm) Predicted Multiplicity (from F-coupling)
C1 C-Br ~ 115 - 120 d
C2 C-F ~ 155 - 160 d (large ¹JCF)
C3 C-H ~ 120 - 125 d
C4 C-NO₂ ~ 145 - 150 s
C5 C-CF₃ ~ 130 - 135 q (large ¹JCF)

| C6 | C-H | ~ 125 - 130 | q |

Elucidation Using 2D NMR

While 1D spectra provide the basic framework, 2D correlation experiments are essential for unambiguous assignment.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly with the carbons they are attached to. It would show a cross-peak connecting the ¹H signal at ~7.9 ppm to the ¹³C signal of C3, and another cross-peak connecting the ¹H signal at ~8.3 ppm to the ¹³C signal of C6. This definitively assigns the proton-bearing carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : This is the key to assembling the carbon skeleton. It reveals correlations between protons and carbons over two or three bonds.

    • H3 (~7.9 ppm) would show correlations to:

      • C1 (³JCH), C2 (²JCH), C4 (²JCH), and C5 (³JCH).

    • H6 (~8.3 ppm) would show correlations to:

      • C1 (²JCH), C4 (³JCH), C5 (²JCH), and the carbon of the CF₃ group (³JCH).

  • ¹H-¹⁹F HETCOR (Heteronuclear Correlation) : This experiment directly visualizes H-F couplings. It would show a clear cross-peak between the H3 signal and the C2-F signal, and another between the H6 signal and the CF₃ signal, confirming the coupling partnerships predicted from the 1D spectra.

By systematically overlaying the information from all these experiments, as shown in the workflow diagram, every proton and carbon signal can be assigned with a high degree of confidence. The HMBC correlations, in particular, serve to validate the initial assignments and confirm the substitution pattern of the aromatic ring.

Chapter 4: Advanced Considerations

  • Through-Space Coupling : In highly congested molecules, it is possible to observe spin-spin coupling through space, independent of the bonding framework.[9][10] A weak coupling between the fluorine at C2 and the CF₃ group might be observable, which could be confirmed with a 2D ¹⁹F-¹⁹F COSY or TOCSY experiment.

  • Solvent Effects : Rerunning the spectra in a different solvent, such as benzene-d₆, can induce differential shifts in the proton signals (known as Aromatic Solvent Induced Shifts, or ASIS), which can help resolve overlapping multiplets and provide additional structural confirmation.[11]

Conclusion

The structural elucidation of this compound is a non-trivial analytical challenge that exemplifies the power of a modern, multi-dimensional NMR strategy. By combining predictive analysis with a systematic and self-validating experimental workflow, a complete and unambiguous assignment of its ¹H, ¹³C, and ¹⁹F spectra can be achieved. This guide provides the theoretical rationale and practical protocols necessary for researchers to confidently tackle the characterization of this and other similarly complex fluorinated molecules, ensuring the integrity and accuracy of their scientific endeavors.

References

  • Magritek. 5-Bromo-1,2,3-trifluorobenzene. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

  • University of Ottawa. 19Flourine NMR. Available from: [Link]

  • National Institutes of Health (NIH). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available from: [Link]

  • PubChem. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. Available from: [Link]

  • Organic Chemistry Data. 5.3 Spin-Spin Splitting: J-Coupling. Available from: [Link]

  • University of Regensburg. Spin-Spin Coupling. Available from: [Link]

  • National Institutes of Health (NIH). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. Available from: [Link]

  • AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available from: [Link]

  • ACS Publications. Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Available from: [Link]

  • Chemistry LibreTexts. 5.5: Spin-Spin Coupling. Available from: [Link]

  • Open Access LMU. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. Available from: [Link]

  • University of Washington. Fluorine NMR. Available from: [Link]

  • ResearchGate. Nuclear Spin−Spin Coupling via Nonbonded Interactions. 8.1 The Distance Dependence of Through-Space Fluorine−Fluorine Coupling. Available from: [Link]

  • RSC Publishing. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Available from: [Link]

  • ResearchGate. An Overview of Fluorine NMR. Available from: [Link]

  • ACS Publications. Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Available from: [Link]

  • YouTube. How to predict the 13C NMR spectrum of a compound. Available from: [Link]

  • JoVE. Video: Spin–Spin Coupling Constant: Overview. Available from: [Link]

  • ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Available from: [Link]

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1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene IR spectrum analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectrum Analysis of 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene

Introduction

Infrared (IR) spectroscopy is an indispensable analytical technique in modern drug development and chemical research, providing a rapid, non-destructive method for identifying functional groups and elucidating molecular structures. The vibrational fingerprint obtained from an IR spectrum is unique to a molecule, reflecting the specific bonds and their environments. This guide offers an in-depth analysis of the infrared spectrum of this compound, a complex polysubstituted aromatic compound. By dissecting its structure into constituent functional groups, we can predict and assign the characteristic absorption bands, providing a robust framework for its unequivocal identification. This document is intended for researchers, scientists, and professionals in drug development who rely on precise molecular characterization.

Molecular Structure and Vibrational Principles

The structure of this compound presents a fascinating case for IR analysis. The benzene ring is heavily substituted with both electron-withdrawing groups (NO₂, CF₃) and halogens (Br, F), each contributing distinct vibrational signatures. The electronic interplay between these substituents—inductive effects and resonance—influences the bond strengths and dipole moments, thereby shifting the positions and intensities of their corresponding IR absorption bands.

A systematic analysis requires considering the vibrational modes of each component:

  • Aromatic Ring Core: C-H stretching, C=C in-ring stretching, and C-H out-of-plane bending vibrations.

  • Nitro Group (NO₂): Symmetric and asymmetric stretching modes.

  • Trifluoromethyl Group (CF₃): Multiple strong C-F stretching modes.

  • Carbon-Halogen Bonds: C-F (aryl) and C-Br stretching vibrations.

cluster_mol This compound cluster_subst C1 C C2 C C1->C2 Br Br C1->Br C3 C C2->C3 F F C2->F C4 C C3->C4 H3 H C3->H3 C5 C C4->C5 N N C4->N C6 C C5->C6 C_CF3 C C5->C_CF3 C6->C1 H6 H C6->H6 O1 O N->O1 O2 O N->O2 F1 F C_CF3->F1 F2 F C_CF3->F2 F3 F C_CF3->F3

Caption: Molecular structure of the target analyte.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The integrity of any spectral analysis rests upon the quality of the acquired data. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is often preferred for its minimal sample preparation and high reproducibility.

Step-by-Step Methodology for ATR-FTIR Spectroscopy:

  • Instrument Preparation:

    • Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has reached thermal equilibrium.

    • Perform a background scan to acquire a spectrum of the ambient environment (air, CO₂, water vapor). This will be automatically subtracted from the sample spectrum.

  • Sample Preparation:

    • Place a small, representative amount of the crystalline or powdered sample directly onto the ATR crystal (typically diamond or germanium).

    • Apply consistent pressure using the instrument's anvil to ensure firm and uniform contact between the sample and the crystal surface. Inconsistent contact is a primary source of spectral artifacts.

  • Data Acquisition:

    • Initiate the sample scan. A typical acquisition involves co-adding 16 to 32 scans to improve the signal-to-noise ratio.

    • Set the spectral resolution to 4 cm⁻¹ for routine identification.

  • Post-Acquisition Processing:

    • The instrument software will automatically perform the Fourier transform and ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

    • If necessary, apply a baseline correction to account for any sloping baselines, which can arise from scattering or instrumental drift.

A Sample Preparation (ATR) C Acquire Sample Spectrum A->C B Acquire Background Spectrum D Fourier Transform & Ratioing B->D C->D E Baseline Correction D->E F Peak Picking & Analysis E->F G Structural Assignment F->G

Caption: Workflow for IR spectrum acquisition and analysis.

Comprehensive Spectral Analysis

The IR spectrum of this compound is characterized by several strong, diagnostic bands. The analysis below correlates these observed absorptions with their originating molecular vibrations, grounded in established spectroscopic principles.

Aromatic Ring Vibrations (3100-3000 cm⁻¹, 1600-1400 cm⁻¹, 900-675 cm⁻¹)
  • Aromatic C-H Stretching (>3000 cm⁻¹): The C-H bonds on the benzene ring, being attached to sp² hybridized carbons, absorb at frequencies just above 3000 cm⁻¹.[1][2][3] For this molecule, we expect weak to medium intensity peaks in the 3050-3100 cm⁻¹ region corresponding to the two remaining aromatic protons.

  • Aromatic C=C In-Ring Stretching (1600-1400 cm⁻¹): Aromatic rings display a series of characteristic absorptions due to the stretching of the carbon-carbon double bonds within the ring.[4][5][6] Typically, two to four bands are observed in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ ranges.[1][3] The conjugation with the nitro group can influence the intensity and position of these bands.

  • C-H Out-of-Plane (OOP) Bending (900-675 cm⁻¹): The positions of strong C-H "oop" bending bands are highly diagnostic of the substitution pattern on the benzene ring.[4][5] However, the strong electron-withdrawing nature of the nitro group can sometimes complicate the interpretation of these patterns.[7] For the 1,2,4,5-tetrasubstitution pattern, a strong band is expected in the 850-900 cm⁻¹ region.

Nitro Group Vibrations (1550-1475 cm⁻¹ and 1360-1290 cm⁻¹)

The nitro (NO₂) group provides two of the most intense and easily identifiable peaks in the spectrum.

  • Asymmetric NO₂ Stretch: A very strong absorption is expected between 1550-1475 cm⁻¹ .[8] This band arises from the asymmetric stretching of the two N-O bonds.

  • Symmetric NO₂ Stretch: A second strong band, corresponding to the symmetric stretch, appears in the 1360-1290 cm⁻¹ region.[8][9] The conjugation of the nitro group with the aromatic ring shifts both of these bands to slightly lower wavenumbers compared to aliphatic nitro compounds.[8][9]

Trifluoromethyl (CF₃) and Aryl Fluoride (C-F) Vibrations (1350-1000 cm⁻¹)

This region of the spectrum is dominated by extremely intense absorptions from the C-F bonds.

  • CF₃ Stretching Modes: The trifluoromethyl group features multiple, very strong C-F stretching vibrations. These typically manifest as a series of intense bands in the 1350-1100 cm⁻¹ range.[10][11] It is common to observe two prominent peaks, often attributed to asymmetric and symmetric stretching modes, for instance around 1170 and 1120 cm⁻¹.[12]

  • Aryl C-F Stretching Mode: The single fluorine atom attached directly to the aromatic ring also produces a strong C-F stretching absorption, typically found between 1250-1000 cm⁻¹ .[13] This peak will likely be convoluted with the much stronger and broader absorptions from the CF₃ group, appearing as a shoulder or a complex, overlapping band system.

Carbon-Bromine Vibration (< 700 cm⁻¹)
  • C-Br Stretch: The stretching vibration of the carbon-bromine bond is expected at a much lower frequency due to the larger mass of the bromine atom. This band is typically found in the 690-515 cm⁻¹ region of the spectrum.[1][13] Its intensity can vary.

Data Summary: Peak Assignment Table

The following table summarizes the expected IR absorption bands for this compound, providing a quick reference for spectral interpretation.

Wavenumber Range (cm⁻¹)IntensityVibrational AssignmentFunctional Group
3100 - 3050WeakC-H StretchAromatic Ring
1600 - 1585MediumC=C In-Ring StretchAromatic Ring
1550 - 1475StrongAsymmetric NO₂ StretchNitro (NO₂)
1500 - 1400MediumC=C In-Ring StretchAromatic Ring
1360 - 1290StrongSymmetric NO₂ StretchNitro (NO₂)
1350 - 1100Very StrongAsymmetric & Symmetric CF₃ StretchesTrifluoromethyl (CF₃)
1250 - 1000StrongC-F Stretch (Overlaps with CF₃)Aryl Fluoride (Ar-F)
900 - 850StrongC-H Out-of-Plane Bend (1,2,4,5-substitution)Aromatic Ring
690 - 515Medium-WeakC-Br StretchAryl Bromide (Ar-Br)

Conclusion

The infrared spectrum of this compound is complex yet highly characteristic. The definitive identification of this molecule is achieved by observing a combination of key features: the weak aromatic C-H stretches above 3000 cm⁻¹, the pair of intense nitro group absorptions between 1550-1290 cm⁻¹, the exceptionally strong and broad series of bands from the CF₃ and C-F groups in the 1350-1000 cm⁻¹ region, and the lower frequency C-Br stretch. Each peak serves as a piece of a molecular puzzle, and together they provide a self-validating system that confirms the presence and arrangement of all constituent functional groups, underscoring the power of IR spectroscopy in modern chemical analysis.

References

  • Vertex AI Search. (n.d.). Infrared of nitro compounds - Chemistry. Retrieved January 23, 2026.
  • Ordóñez, M. F. (n.d.). IR: nitro groups. In Spectroscopy Course. Retrieved January 23, 2026, from [Link]

  • Emeléus, H. J., Haszeldine, R. N., & Paul, R. C. (1954). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Journal of Chemistry, 32(11), 1076-1087.
  • Abbaticchio, P., Appayee, C., Bultinck, P., & Longhi, G. (2019). CF3: an overlooked chromophore in VCD spectra.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Retrieved January 23, 2026, from [Link]

  • McMurry, J. (2023). Spectroscopy of Aromatic Compounds. In Organic Chemistry. OpenStax. Retrieved January 23, 2026, from [Link]

  • Reusch, W. (n.d.). Infrared Spectrometry. Michigan State University Department of Chemistry. Retrieved January 23, 2026.
  • LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • Wade, Jr., L.G. (2003). The features of IR spectrum. In Organic Chemistry, 5th ed.
  • Mohrig, J. R., Hammond, C. N., & Schatz, P. F. (2006). Infrared Spectroscopy. In Techniques in Organic Chemistry. Freeman.
  • LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved January 23, 2026, from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-2-nitro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 23, 2026, from [Link]

  • Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37.
  • Emeléus, H. J., Haszeldine, R. N., & Paul, R. C. (1954). chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. Canadian Journal of Chemistry.
  • Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved January 23, 2026, from [Link]

  • NIST. (n.d.). Trifluoromethyl radical. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 23, 2026, from [Link]

  • Oreate AI. (2026, January 21). Decoding the Benzene Ring: Insights From IR Spectroscopy.
  • Pajović, J. D., et al. (2024). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. The Journal of Chemical Physics, 160(20).
  • LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • NIST. (n.d.). Benzene, 1-fluoro-4-nitro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 23, 2026, from [Link]

  • Smith, B. C. (n.d.). Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy.

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An In-depth Technical Guide to the Mass Spectrometry of 1-Bromo-4-fluoro-2-nitro-5-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Analytical Complexity of a Multifunctional Aromatic Compound

1-Bromo-4-fluoro-2-nitro-5-(trifluoromethyl)benzene is a complex aromatic compound featuring a diverse array of functional groups that each impart distinct chemical properties. The presence of a bromine atom, a fluorine atom, a nitro group, and a trifluoromethyl group on a benzene ring presents a unique challenge and opportunity for mass spectrometric analysis. This guide provides a comprehensive technical overview of the anticipated mass spectrometric behavior of this molecule, offering field-proven insights for researchers, scientists, and professionals in drug development. Understanding the ionization and fragmentation patterns of such compounds is crucial for their unambiguous identification and characterization in various matrices. This document will delve into the theoretical underpinnings and practical considerations for analyzing this compound, with a primary focus on Electron Ionization (EI) mass spectrometry coupled with Gas Chromatography (GC-MS), the most probable analytical approach for a molecule of this nature.

Strategic Selection of Ionization Techniques: A Causal Analysis

The choice of ionization technique is paramount for the successful mass spectrometric analysis of any compound. For 1-Bromo-4-fluoro-2-nitro-5-(trifluoromethyl)benzene, the selection hinges on the molecule's inherent physicochemical properties, primarily its volatility and thermal stability.

  • Electron Ionization (EI): This is the most suitable and widely employed technique for the analysis of relatively volatile and thermally stable small organic molecules.[1][2] Given the substituted benzene structure, it is anticipated that 1-Bromo-4-fluoro-2-nitro-5-(trifluoromethyl)benzene will exhibit sufficient volatility and thermal stability to be amenable to GC-MS analysis, which universally employs EI. EI is a "hard" ionization technique, meaning it imparts significant energy to the molecule, leading to extensive and often structurally informative fragmentation.[2]

  • Chemical Ionization (CI): As a "softer" ionization technique, CI results in less fragmentation and often a more abundant protonated molecule or adduct ion.[3] This can be advantageous for confirming the molecular weight of the analyte. However, the rich structural information derived from EI-induced fragmentation is often more valuable for unambiguous identification.

  • Atmospheric Pressure Ionization (API) Techniques (e.g., ESI, APCI): Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are typically reserved for less volatile or thermally labile compounds and are commonly coupled with liquid chromatography. While adaptable, they are less conventional for a compound with the expected properties of our target analyte.

Given its likely amenability to gas chromatography and the wealth of structural information that can be obtained, this guide will focus on the analysis of 1-Bromo-4-fluoro-2-nitro-5-(trifluoromethyl)benzene by Electron Ionization Mass Spectrometry .

Deconstructing the Molecular Ion: The Isotopic Signature of Bromine

A key feature in the mass spectrum of any bromine-containing compound is the distinctive isotopic pattern of the molecular ion. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundances (approximately 50.7% and 49.3%, respectively).[4][5] This results in a characteristic pair of peaks in the mass spectrum for any bromine-containing fragment, separated by two mass-to-charge units (m/z).[5][6]

For 1-Bromo-4-fluoro-2-nitro-5-(trifluoromethyl)benzene (C₇H₂BrF₄NO₂), the monoisotopic mass is approximately 286.92 g/mol . Therefore, in the molecular ion region of the mass spectrum, we expect to observe two prominent peaks of nearly equal intensity at:

  • [M]⁺• : m/z ~287 (corresponding to the molecule containing ⁷⁹Br)

  • [M+2]⁺• : m/z ~289 (corresponding to the molecule containing ⁸¹Br)

This characteristic 1:1 intensity ratio for the [M]⁺• and [M+2]⁺• peaks is a definitive indicator of the presence of a single bromine atom in the molecule.[4][6]

Predicting the Fragmentation Symphony: A Mechanistic Approach

Under the high-energy conditions of Electron Ionization (70 eV), the molecular ion of 1-Bromo-4-fluoro-2-nitro-5-(trifluoromethyl)benzene will undergo a series of fragmentation events. The fragmentation pathways are dictated by the relative bond strengths and the stability of the resulting fragment ions and neutral losses. The presence of multiple functional groups leads to several competing fragmentation routes.

Key Fragmentation Pathways:
  • Loss of the Nitro Group: The C-N bond of the nitro group is often labile in aromatic compounds. Fragmentation can occur through two primary pathways:

    • Loss of NO₂• (mass loss of 46 u): This is a very common fragmentation pathway for nitroaromatic compounds.[7] The resulting fragment ion would be [M - NO₂]⁺.

    • Loss of •NO (mass loss of 30 u): This is another characteristic fragmentation, often followed by the loss of CO.

  • Halogen Fragmentation:

    • Loss of Br• (mass loss of 79/81 u): Cleavage of the C-Br bond will result in the loss of a bromine radical, a common fragmentation for halogenated aromatics.[5]

    • Loss of F• (mass loss of 19 u): While the C-F bond is generally stronger than the C-Br bond, the loss of a fluorine radical is also a possible fragmentation pathway.

  • Trifluoromethyl Group Fragmentation:

    • Loss of •CF₃ (mass loss of 69 u): The trifluoromethyl group can be lost as a radical, which is a common fragmentation for trifluoromethyl-substituted aromatic compounds.

  • Ring Fragmentation: The aromatic ring itself can undergo fragmentation, often initiated by the loss of substituents. A common fragmentation pattern for benzene and its derivatives involves the loss of acetylene (C₂H₂), leading to a series of smaller fragment ions.[8]

Visualizing the Fragmentation Cascade:

Caption: Predicted Electron Ionization fragmentation pathways for 1-Bromo-4-fluoro-2-nitro-5-(trifluoromethyl)benzene.

Tabulated Summary of Expected Key Ions:
m/z (⁷⁹Br/⁸¹Br) Proposed Fragment Ion Neutral Loss Significance
287/289[C₇H₂BrF₄NO₂]⁺•-Molecular Ion (M⁺•)
241/243[C₇H₂BrF₄]⁺•NO₂Loss of nitro group
208[C₇H₂F₄NO₂]⁺•BrLoss of bromine
268/270[C₇H₂BrF₃NO₂]⁺••FLoss of fluorine
218/220[C₆H₂BrF₄NO]⁺•COFrom rearrangement after •NO loss
174/176[C₆H₂BrF]⁺••CF₃ from [M-Br]⁺Loss of trifluoromethyl group

A Self-Validating Experimental Protocol: GC-MS Analysis

The following protocol outlines a robust methodology for the analysis of 1-Bromo-4-fluoro-2-nitro-5-(trifluoromethyl)benzene. The inclusion of quality control checks ensures the trustworthiness of the generated data.

Sample Preparation:
  • Solvent Selection: Dissolve the sample in a high-purity volatile organic solvent such as dichloromethane or hexane.[9]

  • Concentration: Prepare a stock solution of approximately 1 mg/mL. Further dilute to a working concentration of 1-10 µg/mL for analysis.

  • Quality Control: Prepare a solvent blank and a matrix blank (if applicable) to assess for background contamination.

Gas Chromatography (GC) Conditions:
  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is recommended for good peak shape and separation. A standard dimension of 30 m x 0.25 mm x 0.25 µm is appropriate.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Inlet: Split/splitless injector at 250-280°C. A split injection with a ratio of 20:1 is a good starting point to avoid column overload.

  • Oven Temperature Program:

    • Initial temperature: 50-70°C, hold for 1-2 minutes.

    • Ramp: 10-20°C/min to 280-300°C.

    • Final hold: 5-10 minutes.

Mass Spectrometry (MS) Parameters:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

  • Source Temperature: 230°C.[10]

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 40 to 400 to ensure capture of all relevant fragment ions.

  • Solvent Delay: 2-3 minutes to prevent filament damage from the solvent peak.

Data Analysis and Validation:
  • Library Search: Compare the acquired spectrum against a comprehensive mass spectral library such as the NIST/EPA/NIH Mass Spectral Library for tentative identification.[11][12]

  • Manual Interpretation: Manually verify the library match by examining the molecular ion cluster and key fragment ions as predicted in this guide. The presence of the M/M+2 pattern at a 1:1 ratio is a critical validation point.

Visualizing the Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Dissolve in appropriate solvent Prep2 Dilute to working concentration Prep1->Prep2 Prep3 Transfer to autosampler vial Prep2->Prep3 GC Gas Chromatography Separation Prep3->GC Injection MS Mass Spectrometry (EI) GC->MS Elution Library NIST Library Search MS->Library Acquired Spectrum Manual Manual Spectral Interpretation Library->Manual Report Final Report Manual->Report

Sources

Purity of commercially available 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Purity of Commercially Available 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene

Introduction: The Critical Role of Purity in a Key Building Block

This compound is a highly functionalized aromatic compound of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a bromine atom for subsequent cross-coupling reactions, a nitro group that can be reduced to an amine, and both fluorine and trifluoromethyl moieties to enhance metabolic stability and binding affinity, makes it a versatile intermediate for the synthesis of complex bioactive molecules.[1][2]

However, the synthetic utility of this compound is directly contingent on its purity. The presence of isomeric impurities, residual starting materials, or byproducts can have profound consequences on the yield, purity, and pharmacological profile of the final active ingredient. This guide provides a comprehensive overview of the potential impurities associated with this compound and outlines a multi-pronged analytical strategy for its rigorous purity assessment, ensuring its suitability for demanding research and development applications.

Synthetic Landscape and the Genesis of Impurities

Understanding the likely synthetic pathways to this compound is fundamental to anticipating potential impurities. A common synthetic route involves the nitration of a suitable brominated and fluorinated trifluoromethylbenzene precursor.[3][4] For instance, the nitration of 2-bromo-5-fluoro-benzotrifluoride is a plausible method.[4]

Electrophilic aromatic substitution reactions, such as nitration and bromination, are governed by the directing effects of the substituents already present on the benzene ring.[5] The interplay between the ortho-, para-directing bromo and fluoro groups and the meta-directing trifluoromethyl group can lead to the formation of several regioisomers.

Potential Impurities to Consider:

  • Regioisomers: Formed during the nitration or bromination steps. The substitution pattern can vary, leading to compounds with different relative positions of the functional groups.

  • Unreacted Starting Materials: Incomplete reactions can leave residual precursors in the final product.

  • Di-nitrated or Di-brominated Species: Over-reaction can lead to the introduction of additional nitro or bromo groups onto the aromatic ring.

  • Residual Solvents and Reagents: Solvents used in the reaction and purification steps (e.g., dichloromethane, sulfuric acid) may be present in trace amounts.[3][4]

  • Degradation Products: The compound may degrade under certain storage conditions, although it is generally stable.

A Multi-Modal Approach to Purity Verification

No single analytical technique is sufficient to provide a complete purity profile. A robust quality control strategy relies on the application of orthogonal methods, each providing a different perspective on the sample's composition. We will detail protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reversed-phase HPLC is an excellent technique for separating the target compound from non-volatile impurities and closely related isomers. The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (like C18) and a polar mobile phase.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program: A gradient is often used for initial method development to separate a wide range of potential impurities.[6] A typical gradient might be: 50% B to 90% B over 15 minutes, hold for 3 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by PDA).

  • Injection Volume: 10 µL

Sample Preparation:

  • Stock Solution: Accurately weigh ~10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with acetonitrile.

  • Working Solution: Further dilute the stock solution to a concentration of approximately 0.1 mg/mL with acetonitrile.

Data Analysis:

  • The purity is typically reported as an area percentage. The peak area of the main component is divided by the total area of all peaks in the chromatogram.

  • This method is excellent for detecting non-volatile impurities and isomers that may have different retention times due to slight polarity differences.

Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Components

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. It separates compounds based on their boiling points and polarities, and the mass spectrometer provides structural information for identification.[7][8]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole MS).

Chromatographic Conditions:

  • Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 50-400 amu

Sample Preparation:

  • Prepare a solution of the sample in a volatile solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

Data Analysis:

  • Impurities are identified by comparing their mass spectra to a library (e.g., NIST) and by interpreting the fragmentation patterns.

  • Quantification can be performed using the peak area, similar to HPLC. This is particularly useful for identifying residual solvents and volatile byproducts from the synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Purity

NMR spectroscopy is an indispensable tool for confirming the structure of the main component and for identifying and quantifying impurities.[9] For a fluorinated molecule like this, ¹⁹F NMR is especially powerful.[10][11]

  • ¹H NMR: Provides information about the hydrogen atoms on the aromatic ring. The number of signals, their chemical shifts, and coupling patterns can confirm the substitution pattern.

  • ¹³C NMR: Shows the number of unique carbon environments in the molecule.

  • ¹⁹F NMR: This is a highly sensitive and specific technique for fluorinated compounds.[11][12] It will show distinct signals for the -F and -CF₃ groups, and the presence of other fluorine-containing impurities would be readily apparent.

  • Quantitative NMR (qNMR): This method can determine the absolute purity of a sample by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.[9]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 10-20 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • For qNMR, add a precisely weighed amount of a suitable internal standard (e.g., 1,2,4,5-tetrachloro-3-nitrobenzene).

Data Acquisition and Analysis:

  • Acquire ¹H, ¹³C, and ¹⁹F spectra.

  • Confirm the structure of the main component by analyzing the chemical shifts, multiplicities, and integrations.

  • Look for small peaks in the spectra that do not correspond to the main compound. These are likely impurities.

  • In the ¹⁹F NMR spectrum, the presence of more than two signals (one for -F and one for -CF₃, each potentially split by other nuclei) would indicate fluorine-containing impurities.

Data Summary and Visualization

A comprehensive purity assessment should be summarized in a clear and concise manner.

Table 1: Typical Purity Data for this compound

Analytical TechniquePurity (%)Impurities Detected
HPLC (UV 254 nm)> 99.0%Minor peaks corresponding to potential isomers.
GC-MS> 99.5%Trace amounts of residual synthesis solvents.
¹H and ¹⁹F qNMR> 99.0%Structural confirmation and detection of minor unidentified impurities.

Workflow for Purity Assessment and Purification

Purity_Workflow Workflow for Purity Assessment and Purification cluster_assessment Purity Assessment cluster_decision Decision cluster_outcome Outcome start Receive Commercial Sample hplc HPLC Analysis (Isomers, Non-volatiles) start->hplc gcms GC-MS Analysis (Volatiles, Solvents) start->gcms nmr NMR Analysis (Structure, qNMR) start->nmr evaluate Evaluate Data (Purity > 99%?) hplc->evaluate gcms->evaluate nmr->evaluate accept Accept Lot (Fit for Use) evaluate->accept Yes purify Purification Required evaluate->purify No recrystallize Recrystallization purify->recrystallize chromatography Column Chromatography purify->chromatography recrystallize->start Re-analyze chromatography->start Re-analyze

Caption: A comprehensive workflow for the purity assessment and potential purification of this compound.

Protocols for Purification

If the commercially available material does not meet the required purity specifications, further purification may be necessary.

Recrystallization

This is the most common method for purifying solid organic compounds. It relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.

Step-by-Step Protocol:

  • Solvent Selection: Screen various solvents (e.g., ethanol, methanol, hexane, ethyl acetate, or mixtures) to find one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography

For impurities that are difficult to remove by recrystallization, column chromatography is a more powerful purification technique.

Step-by-Step Protocol:

  • Stationary Phase Selection: For this moderately polar compound, silica gel is a suitable stationary phase.

  • Eluent Selection: Use thin-layer chromatography (TLC) to find a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between the desired compound and the impurities.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude sample in a minimum amount of the eluent and load it onto the top of the column.

  • Elution: Pass the eluent through the column and collect fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Conclusion

The purity of this compound is paramount to its successful use in research and development. A thorough understanding of its synthesis can help predict potential impurities. A multi-modal analytical approach, combining HPLC, GC-MS, and NMR spectroscopy, provides a comprehensive and reliable assessment of purity. By implementing these rigorous analytical and, if necessary, purification protocols, researchers can ensure the quality and integrity of this critical chemical building block, leading to more reliable and reproducible scientific outcomes.

References

  • Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis.
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  • PubChem. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene.
  • SIELC Technologies. Separation of 1-Bromo-3,4,5-trifluorobenzene on Newcrom R1 HPLC column.
  • Google Patents. JPH0931030A - Production of 3,5-bis(trifluoromethyl) nitrobenzene.
  • JulietHahn.com. Nitration of Bromobenzene by Electrophilic Aromatic Substitution.
  • ACG Publications. A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.
  • PubMed Central. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples.
  • Google Patents. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.
  • Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution.
  • Agilent. Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline.
  • ChemScene. 1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene.
  • Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
  • ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
  • SpringerLink. Analytical methods for the determination of halogens in bioanalytical sciences: a review.
  • ATSDR. Analytical Methods.
  • BenchChem. HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone.
  • Chemistry LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
  • MDPI. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization.
  • Fisher Scientific. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene, 5-Bromo-2-fluoro-4-methylnitrobenzene.
  • PubMed. Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes.
  • PubMed. Analytical methods for the determination of halogens in bioanalytical sciences: A review.
  • Google Patents. EP2266961B1 - Process for the synthesis of organic compounds.
  • ResearchGate. Analysis of pyrolysis products of poly(vinylidene fluoride-co-hexafluoropropylene) by pyrolysis-gas chromatography/mass spectrometry.
  • ResearchGate. Qualitative GC-MS analysis and antimicrobial activity of volatiles from Carthamus lanatus (L.) growing in Egypt.
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  • BLDpharm. 1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene.
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  • PubMed. Total and Class-Specific Determination of Fluorinated Compounds in Consumer and Food Packaging Samples Using Fluorine-19 Solid-State Nuclear Magnetic Resonance Spectroscopy.
  • SciSpace. On the detection and determination of halogens in organic compounds.
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A Technical Guide to the Solubility of 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene is a highly functionalized aromatic compound with potential applications in pharmaceutical and agrochemical research.[1] Its utility as a building block in complex organic synthesis is significant, owing to the unique reactivity conferred by its substituent groups.[1] Understanding the solubility of this compound in various organic solvents is a critical first step in its application, influencing reaction conditions, purification strategies, and formulation development. This guide provides a comprehensive analysis of the predicted solubility of this compound, grounded in the fundamental principles of solute-solvent interactions, and offers a detailed protocol for its experimental determination.

Physicochemical Properties and Solubility Profile

Molecular Structure Analysis:

The structure of this compound incorporates several key functional groups that dictate its polarity and potential for intermolecular interactions:

  • Aromatic Ring: The benzene core provides a nonpolar, hydrophobic character.

  • Halogen Substituents (Bromo- and Fluoro-): These groups increase the molecular weight and introduce polarity due to their electronegativity.

  • Nitro Group (-NO2): This is a strongly electron-withdrawing and highly polar group, capable of participating in dipole-dipole interactions.

  • Trifluoromethyl Group (-CF3): This group is also strongly electron-withdrawing and increases the lipophilicity of the molecule.

The interplay of these groups results in a molecule with significant polarity but also considerable nonpolar surface area. The general principle of "like dissolves like" suggests that this compound will exhibit preferential solubility in polar aprotic solvents, with moderate to low solubility in nonpolar and polar protic solvents.[2][3][4]

Predicted Physicochemical Properties:

Based on data for structurally similar compounds, we can estimate the following properties for this compound:

PropertyPredicted Value/RangeRationale and Comparison to Similar Compounds
Molecular Weight 287.99 g/mol Calculated from the molecular formula C7H2BrF4NO2.[5]
Melting Point Likely a solid at room temperatureSimilar halogenated nitroaromatic compounds are solids (e.g., 1-Bromo-4-fluoro-2-nitrobenzene has a melting point of 37-39°C).[6]
LogP (Octanol-Water Partition Coefficient) ~3.5A related compound, 1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene, has a calculated LogP of 3.5152, indicating a preference for lipophilic environments.[5]
Polar Surface Area (PSA) ~43 ŲThe nitro group is the primary contributor to the polar surface area. A similar compound has a TPSA of 43.14.[5]

Predicted Solubility in Common Organic Solvents

The following table provides a qualitative prediction of the solubility of this compound in various classes of organic solvents. These predictions are based on the principles of intermolecular forces and the compound's structural features.[2][3]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Solvents Hexane, Toluene, Diethyl EtherLow to ModerateThe nonpolar aromatic ring and trifluoromethyl group will interact favorably with these solvents via London dispersion forces. However, the highly polar nitro group will limit solubility.
Polar Aprotic Solvents Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThese solvents possess strong dipoles that can effectively solvate the polar nitro and halogen functionalities of the solute, while their organic character interacts with the nonpolar regions.
Polar Protic Solvents Methanol, Ethanol, WaterLowThe presence of hydrogen bond donors in these solvents makes them less effective at solvating the solute, which lacks strong hydrogen bond accepting capabilities beyond the nitro group's oxygen atoms. Solubility in water is expected to be very low.
Chlorinated Solvents Dichloromethane, ChloroformModerate to HighThese solvents have a good balance of polarity and nonpolar character, making them suitable for dissolving compounds with mixed polarity like the target molecule. A related compound showed slight solubility in Chloroform.[7]

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid organic compound.

Objective: To determine the solubility of this compound in a range of organic solvents at a specified temperature (e.g., 25°C).

Materials:

  • This compound (solute)

  • Selected organic solvents (e.g., hexane, toluene, acetone, acetonitrile, methanol, ethanol, dichloromethane, chloroform, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or magnetic stirrer with hotplate

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique like Nuclear Magnetic Resonance (NMR).[8]

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials.

    • Add a known volume (e.g., 5.0 mL) of each selected solvent to the respective vials.

    • Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

    • Agitate the mixtures for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.

    • Dilute the filtered solution with a known volume of a suitable solvent (usually the same solvent or a mobile phase component for HPLC) to a concentration within the calibrated range of the analytical method.

  • Quantitative Analysis (Example using HPLC):

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.

    • Develop an HPLC method (select a suitable column, mobile phase, flow rate, and detection wavelength) that provides good separation and a linear response for the compound.

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the diluted sample solutions and determine their concentrations from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mol/L.

Workflow Diagram:

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Preparation cluster_analysis Quantitative Analysis (HPLC) cluster_calc Solubility Calculation prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate at constant temperature (24-48h) prep2->prep3 samp1 Allow excess solid to settle prep3->samp1 samp2 Filter supernatant samp1->samp2 samp3 Dilute sample for analysis samp2->samp3 an3 Analyze diluted sample samp3->an3 an1 Prepare calibration standards an2 Analyze standards to create calibration curve an1->an2 calc1 Determine concentration from calibration curve an3->calc1 calc2 Apply dilution factor calc1->calc2 calc3 Express solubility (g/L or mol/L) calc2->calc3

Sources

An In-depth Technical Guide to the Safe Handling of 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data from structurally related compounds to establish a robust framework for risk mitigation in the laboratory setting.

Structural Analysis and Hazard Prediction

A prudent safety assessment begins with a thorough analysis of the compound's structure to anticipate its chemical reactivity and toxicological profile. The structure of this compound incorporates several functional groups that dictate its properties:

  • Aromatic Ring: A benzene core, which is a common scaffold in many biologically active molecules.

  • Bromo and Fluoro Groups: Halogen substituents that influence the electronic properties and reactivity of the aromatic ring.

  • Nitro Group: A strong electron-withdrawing group that can impart toxic properties, including the potential to cause methemoglobinemia.[1]

  • Trifluoromethyl Group: A highly stable, electron-withdrawing group that can enhance the biological activity and metabolic stability of a molecule.

Based on this structural assessment, it is reasonable to predict that this compound is a solid organic compound with potential for toxicity if ingested, inhaled, or absorbed through the skin. The presence of the nitro group is a primary concern for systemic toxicity.

Hazard Identification and Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4Harmful if swallowed.[2][3][4][5][6]
Acute Toxicity, DermalCategory 4Harmful in contact with skin.[2][4][5]
Acute Toxicity, InhalationCategory 4Harmful if inhaled.[4][5]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][3][7]
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation.[1][3][7]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[5][7]

Signal Word: Warning[8]

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is paramount when handling this compound. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are promptly removed.[1][7]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should also be worn when there is a risk of splashing.[9]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use.

  • Skin and Body Protection: A lab coat should be worn at all times. For procedures with a higher risk of exposure, a chemically resistant apron or coveralls are recommended.

  • Respiratory Protection: If there is a potential for aerosolization or if engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10]

PPE_Workflow Start Enter Lab Don_Goggles Wear Safety Goggles Start->Don_Goggles Step 1 Don_Gloves Wear Chemical-Resistant Gloves Don_Goggles->Don_Gloves Step 2 Don_Coat Wear Lab Coat Don_Gloves->Don_Coat Step 3 Work_In_Hood Work in Fume Hood Don_Coat->Work_In_Hood Step 4 End Exit Lab Work_In_Hood->End Completion

Caption: Personal Protective Equipment (PPE) Workflow.

Safe Handling and Storage

Adherence to strict handling and storage protocols is essential to prevent accidental exposure and maintain the integrity of the compound.

Handling
  • Avoid contact with skin, eyes, and clothing.[2]

  • Avoid the formation of dust and aerosols.[1]

  • Use only non-sparking tools to prevent ignition sources.[9]

  • Wash hands thoroughly after handling the compound.[3][7]

  • Do not eat, drink, or smoke in the laboratory.[3]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][7]

  • Keep away from heat, sparks, and open flames.[7][9]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][9]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3][7]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][3][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Spill Response
  • Small Spills: For small spills, use absorbent paper to carefully pick up the material.[10] Place the contaminated paper in a sealed, vapor-tight plastic bag for disposal.[10] Clean the spill area with a suitable solvent, followed by washing with soap and water.[10]

  • Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material using a non-sparking scoop. Place the material in a suitable container for disposal.

Spill_Response Spill Spill Occurs Assess Assess Spill Size Spill->Assess SmallSpill Small Spill Use absorbent paper. Seal in bag. Clean area. Assess->SmallSpill Small LargeSpill Large Spill Evacuate area. Wear full PPE. Contain and collect. Assess->LargeSpill Large Dispose Dispose of Waste SmallSpill->Dispose LargeSpill->Dispose

Caption: Spill Response Decision Tree.

Disposal Considerations

Waste disposal must be conducted in accordance with all local, state, and federal regulations.

  • Waste Material: Unused or contaminated this compound should be treated as hazardous waste.

  • Disposal Method: It is recommended to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1] Alternatively, contact a licensed professional waste disposal service.[1]

  • Contaminated Packaging: Dispose of contaminated packaging as hazardous waste.[11]

Applications in Research and Development

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[12][13] Its unique substitution pattern allows for a variety of chemical transformations, making it a key building block for complex molecules.[12] For instance, it can be used in the synthesis of antineoplastic agents.[13][14]

Conclusion

While this compound presents several potential hazards, these risks can be effectively managed through a comprehensive safety program that includes robust engineering controls, appropriate personal protective equipment, and strict adherence to safe handling and emergency procedures. By understanding the potential hazards and implementing these preventative measures, researchers can work safely and effectively with this important chemical intermediate.

References

  • 170098-98-3 | 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene, 5-Bromo-2-fluoro-4-methylnitrobenzene. (n.d.). Autech Scientific. Retrieved from [Link]

  • 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | C7H5BrFNO2 | CID 10036983 - PubChem. (n.d.). Retrieved from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from [Link]

  • 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene | C7H3BrF4O | CID 22065211 - PubChem. (n.d.). Retrieved from [Link]

  • Process for the synthesis of organic compounds. (n.d.). Google Patents.
  • Mechanochemically Triggered Deaminative Halogenation of Anilines Mediated by a TEMPO-Driven Radical Manifold. (2026-01-14). Retrieved from [Link]

  • 4-Bromo-2-fluoro-1-nitrobenzene | C6H3BrFNO2 | CID 2783362 - PubChem. (n.d.). Retrieved from [Link]

  • The preparation method of 2-bromo-5-fluorobenzotrifluoride. (n.d.). Google Patents.

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Navigating the Synthesis and Safety of 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the material safety, handling, and synthesis considerations for the complex substituted aromatic compound, 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene. In the absence of a formally published Material Safety Data Sheet (MSDS) for this specific molecule, this document synthesizes critical data from structurally analogous compounds and the known reactive and toxicological profiles of its constituent functional groups. As Senior Application Scientists, our aim is to equip researchers with a robust framework for risk assessment and safe laboratory practice based on sound scientific principles and field-proven methodologies.

Compound Identity and Structural Rationale

This compound is a polysubstituted aromatic ring with the CAS Number 175278-17-8 . Its structure is characterized by a confluence of electron-withdrawing groups (nitro, trifluoromethyl) and halogens (bromine, fluorine), which dictates its reactivity and potential biological activity. The strategic placement of these moieties makes it a valuable, albeit challenging, intermediate in medicinal chemistry and materials science, where precise electronic tuning of a core scaffold is paramount.

The interplay of these functional groups suggests a compound with significant electrophilic character, making it susceptible to nucleophilic aromatic substitution reactions. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitro group is a strong deactivating group, influencing the regioselectivity of further chemical transformations. The presence of two different halogens offers differential reactivity for cross-coupling reactions.

Hazard Identification and Risk Assessment: A Composite Approach

Due to the lack of a specific MSDS, a composite hazard profile has been assembled based on data from similar molecules and general knowledge of nitroaromatic and halogenated compounds.

Anticipated GHS Classification

Based on commercially available data for isomers such as 1-Bromo-4-fluoro-2-nitro-5-(trifluoromethyl)benzene and 1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene, the following GHS hazard statements are likely applicable[1][2]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

A warning signal word is anticipated.

Toxicological Profile: An Evidence-Based Inference

Nitroaromatic compounds are a class of chemicals recognized for their potential toxicity[3]. Overexposure can lead to a range of health issues, including organ damage and neurological disorders[3]. The primary mechanism of toxicity for many nitroaromatics involves their metabolic reduction to nitroso, hydroxylamino, and amino derivatives, which can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced[4].

Brominated compounds, particularly brominated flame retardants, have been associated with adverse health effects, including endocrine disruption and potential carcinogenicity with long-term exposure[5][6]. While the single bromine atom in the target molecule is not analogous to polybrominated compounds, caution is warranted.

The trifluoromethyl group is generally considered to be metabolically stable and can increase the lipophilicity of a molecule, potentially leading to bioaccumulation.

Physical and Chemical Properties: A Predictive Overview

PropertyPredicted/Analogous ValueSource/Rationale
Molecular Formula C₇H₂BrF₄NO₂-
Molecular Weight 287.99 g/mol [1]
Appearance Likely a solid, ranging from white to yellowAnalogy with similar substituted nitrobenzenes[7]
Boiling Point > 200 °C (Predicted)High molecular weight and polarity suggest a high boiling point[7]
Solubility Sparingly soluble in water; soluble in organic solvents like Chloroform and DMSOThe aromatic and halogenated nature suggests solubility in organic solvents[7]
Storage Sealed in a dry, cool, well-ventilated area, away from incompatible materials.Standard practice for reactive aromatic compounds. Recommended storage at 2-8°C for some isomers[2].

Experimental Protocols: Safe Handling and Synthesis

Personal Protective Equipment (PPE) and Engineering Controls

A stringent PPE protocol is mandatory when handling this compound.

ControlSpecificationRationale
Engineering Chemical Fume HoodTo prevent inhalation of vapors or dust.
Hand Protection Nitrile or Neoprene GlovesTo prevent skin contact. Inspect gloves for integrity before use.
Eye Protection Chemical Safety Goggles and Face ShieldTo protect against splashes and airborne particles.
Body Protection Laboratory CoatTo prevent contamination of personal clothing.
Representative Synthesis Protocol: Nitration of a Precursor

The synthesis of polysubstituted nitroaromatics often involves the nitration of a less substituted precursor. A representative procedure, adapted from the synthesis of a similar compound (2-Bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene), is outlined below[8].

Disclaimer: This is a representative protocol and must be adapted and optimized for the specific target molecule through careful literature review and small-scale trial reactions.

Reaction:

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve the starting material (e.g., 2-Bromo-5-fluoro-benzotrifluoride) in a suitable solvent like dichloromethane.

  • Cooling: Cool the reaction mixture to 0-5°C using an ice bath.

  • Addition of Nitrating Agent: Slowly add a pre-mixed solution of concentrated nitric acid and sulfuric acid (nitrating mixture) to the reaction flask via the dropping funnel, ensuring the temperature does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) and monitor its progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice and water to quench the reaction.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product using column chromatography on silica gel.

Stability and Reactivity

The presence of multiple electron-withdrawing groups on the benzene ring significantly influences the stability and reactivity of this compound.

  • Incompatible Materials: Strong oxidizing agents, strong reducing agents, strong bases, and metals. Nitroaromatic compounds can react violently with strong reducing agents and bases[9].

  • Conditions to Avoid: High temperatures, sparks, and open flames. While not expected to be highly flammable, nitroaromatic compounds can be combustible[10].

  • Hazardous Decomposition Products: Combustion or thermal decomposition will likely produce toxic and corrosive fumes, including nitrogen oxides (NOx), hydrogen bromide (HBr), hydrogen fluoride (HF), and carbon oxides (CO, CO₂).

Waste Disposal

Proper disposal of halogenated and nitroaromatic waste is crucial to prevent environmental contamination and ensure laboratory safety.

  • Segregation: Halogenated organic waste must be collected separately from non-halogenated waste streams[11][12].

  • Labeling: Waste containers must be clearly labeled as "Halogenated Organic Waste" and list all chemical constituents.

  • Containerization: Use chemically resistant containers with secure lids to prevent leaks and evaporation[13].

  • Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain. [11]

Visualizing Workflows and Hazard Communication

Safe Handling Workflow

The following diagram illustrates the essential steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Verify Chemical Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials and Reagents prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_reaction Perform Reaction in Fume Hood handle_weigh->handle_reaction handle_monitor Monitor Reaction Progress handle_reaction->handle_monitor cleanup_quench Quench Reaction Safely handle_monitor->cleanup_quench Proceed to Cleanup cleanup_segregate Segregate Halogenated and Non-halogenated Waste cleanup_quench->cleanup_segregate cleanup_label Label Waste Containers Properly cleanup_segregate->cleanup_label cleanup_dispose Store for Professional Disposal cleanup_label->cleanup_dispose cluster_hazards Primary Hazards cluster_precautions Key Precautions compound 1-Bromo-2-fluoro-4-nitro -5-(trifluoromethyl)benzene acute_tox Acute Toxicity (Oral) compound->acute_tox skin_irrit Skin Irritation compound->skin_irrit eye_irrit Serious Eye Irritation compound->eye_irrit resp_irrit Respiratory Irritation compound->resp_irrit use_hood Use Chemical Fume Hood compound->use_hood wear_ppe Wear Full PPE compound->wear_ppe avoid_incompat Avoid Incompatible Materials compound->avoid_incompat seg_waste Segregate Waste compound->seg_waste

Caption: A summary of the primary hazards and key safety precautions.

Conclusion

While a dedicated MSDS for this compound is not currently available, a robust safety and handling protocol can be established through a careful analysis of its chemical structure and data from analogous compounds. Researchers and drug development professionals must approach this and similar novel chemical entities with a high degree of caution, implementing stringent engineering controls and personal protective equipment protocols. The information presented in this guide is intended to provide a foundation for a comprehensive risk assessment, and it is imperative that all laboratory work is conducted in accordance with the highest safety standards.

References

  • 170098-98-3 | 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene, 5-Bromo-2-fluoro-4-methylnitrobenzene. (n.d.). Autech Scientific. Retrieved January 23, 2026, from [Link]

  • Process for the synthesis of organic compounds. (2010). Google Patents.
  • Toxicological Profile for Nitrobenzene. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved January 23, 2026, from [Link]

  • Halogenated Solvents. (n.d.). Washington State University. Retrieved January 23, 2026, from [Link]

  • Toxicity of selected brominated aromatic compounds. (1998). PubMed. Retrieved January 23, 2026, from [Link]

  • Major mechanisms of toxicity of nitroaromatic compounds. (2019). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts. Retrieved January 23, 2026, from [Link]

  • Safety Data Sheet: Nitrobenzene. (n.d.). Carl ROTH. Retrieved January 23, 2026, from [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Temple University. Retrieved January 23, 2026, from [Link]

  • Mechanism of reaction between 1‐bromo‐2‐fluorobenzene and furan in the presence of Li/Hg. (2020). Chemistry Stack Exchange. Retrieved January 23, 2026, from [Link]

  • Brominated Flame Retardants – A Question of Safety. (2022). RTI International. Retrieved January 23, 2026, from [Link]

  • The marine organism toxicity and regulatory policy of brominated flame retardants: a review. (2023). PubMed. Retrieved January 23, 2026, from [Link]

  • Organic Solvent Waste Disposal. (n.d.). Safety & Risk Services, University of British Columbia. Retrieved January 23, 2026, from [Link]

  • Health consequences of exposure to brominated flame retardants: a systematic review. (2014). PubMed. Retrieved January 23, 2026, from [Link]

  • Cleanroom Waste Disposal Protocol. (2012). Auckland Microfab. Retrieved January 23, 2026, from [Link]

  • Nitrobenzene - HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved January 23, 2026, from [Link]

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Methodological & Application

Application Notes and Protocols for 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: A Versatile Building Block for Complex Molecule Synthesis

1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene (CAS No. 932374-77-1) is a highly functionalized aromatic compound that serves as a valuable intermediate in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, a nitro group, and a trifluoromethyl group, offers multiple reaction sites with distinct reactivities. This allows for the strategic and sequential introduction of various functionalities, making it a key building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of fluorine and trifluoromethyl groups can significantly enhance the biological activity, metabolic stability, and pharmacokinetic properties of target molecules.[1][2]

This guide provides a comprehensive overview of the synthesis and synthetic applications of this compound, with a focus on its reactivity in key organic transformations. Detailed protocols for its synthesis and a representative nucleophilic aromatic substitution (SNAr) reaction are provided, along with a discussion of its potential in cross-coupling reactions.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 932374-77-1[3]
Molecular Formula C₇H₂BrF₄NO₂[3]
Molecular Weight 287.99 g/mol [3]
Appearance Yellow liquid[4]
Storage Sealed in dry, room temperature[3]

Safety and Handling:

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3][5]

Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[3]

  • P270: Do not eat, drink or smoke when using this product.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Always consult the full Safety Data Sheet (SDS) before handling this compound.

Synthesis of this compound

The synthesis of this compound can be achieved via the nitration of 2-bromo-5-fluorobenzotrifluoride. The following protocol is adapted from patent literature.[4]

Diagram of Synthesis Workflow

synthesis_workflow start Start: 2-Bromo-5-fluorobenzotrifluoride reagents Reagents: - Potassium nitrate - Sulfuric acid - Dichloromethane reaction Nitration Reaction (25-30 °C, 25 h) start->reaction Substrate reagents->reaction Add workup Work-up: - Layer separation - Extraction with DCM - Washes (NaHCO₃, sulfamic acid, water) - Drying (MgSO₄) reaction->workup Process product Product: This compound workup->product Isolate

Caption: Workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

Materials:

  • 2-Bromo-5-fluorobenzotrifluoride

  • Potassium nitrate (KNO₃)

  • Sulfuric acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Aqueous sulfamic acid solution (5% w/w)

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-bromo-5-fluorobenzotrifluoride (1.0 eq) in dichloromethane.

  • To the stirred solution, add potassium nitrate (1.2 eq).

  • Slowly add sulfuric acid, maintaining the reaction temperature between 25-30 °C with gentle cooling.

  • Stir the reaction mixture at room temperature for 25 hours. Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

  • Upon completion, carefully separate the organic and acidic layers.

  • Extract the acidic layer with dichloromethane (2 x volume of the initial DCM).

  • Combine the organic phases and wash sequentially with saturated aqueous NaHCO₃ solution, 5% aqueous sulfamic acid solution, saturated aqueous NaHCO₃ solution, and water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene as a yellow liquid.[4]

Characterization Data (for a related isomer):

  • GC-MS (m/z): 287, 268, 257, 241, 229 (These mass peaks are accompanied by the corresponding isotope peaks characteristic for bromine-containing compounds).[4]

  • IR (film, cm⁻¹): 3101, 1618, 1591, 1554, 1454, 1423, 1365, 1319, 1232, 1186, 1153, 1113, 883.[4]

  • ¹H-NMR (400 MHz, DMSO-d₆, δ): 8.13 (dd, J = 8.5 and J = 2.5 Hz), 8.42 (dd, J = 7.6 and J = 3.0 Hz).[4]

Applications in Organic Synthesis

The strategic placement of multiple functional groups on the benzene ring makes this compound a versatile substrate for a variety of organic transformations.

Nucleophilic Aromatic Substitution (SNAr)

The presence of two strong electron-withdrawing groups (nitro and trifluoromethyl) significantly activates the aromatic ring towards nucleophilic attack. The fluorine atom, being a good leaving group in SNAr reactions, is the primary site for substitution.

Diagram of SNAr Reaction

sn_ar_reaction reactant This compound product Substituted Product reactant->product nucleophile Nucleophile (e.g., R-NH₂) nucleophile->product conditions Base, Solvent, Heat

Caption: General scheme for SNAr reactions.

Protocol: SNAr with 3-Aminopyrazole

The following protocol describes the reaction of this compound with 3-aminopyrazole, as reported in the patent literature.[6]

Materials:

  • This compound

  • 3-Aminopyrazole

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add 3-aminopyrazole (1.05 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, pour the reaction mixture into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylated pyrazole.

Palladium-Catalyzed Cross-Coupling Reactions (Potential Applications)

The bromine atom on the aromatic ring serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. While specific literature examples for this compound are limited, its reactivity is expected to be analogous to other bromo-nitro-trifluoromethyl-substituted benzenes.

This reaction would enable the formation of a new C-C bond by coupling with a boronic acid or ester. The electron-withdrawing nature of the substituents on the ring can facilitate the oxidative addition of the aryl bromide to the palladium(0) catalyst.

This powerful method could be employed to introduce a wide range of primary and secondary amines at the position of the bromine atom, complementing the SNAr chemistry at the fluorine position.

The Sonogashira reaction would allow for the introduction of an alkyne moiety, a versatile functional group for further transformations.

General Considerations for Cross-Coupling Reactions:
  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is crucial for achieving high yields and good functional group tolerance.

  • Base and Solvent: The selection of an appropriate base and solvent system is critical for the efficiency of the catalytic cycle.

  • Reaction Temperature: Optimization of the reaction temperature is often necessary to balance reaction rate and catalyst stability.

Diagram of Potential Cross-Coupling Pathways

cross_coupling start This compound suzuki Suzuki-Miyaura (R-B(OH)₂) start->suzuki Pd cat., Base buchwald Buchwald-Hartwig (R₂NH) start->buchwald Pd cat., Base, Ligand sonogashira Sonogashira (R-C≡CH) start->sonogashira Pd/Cu cat., Base product_suzuki Aryl-Aryl Product suzuki->product_suzuki product_buchwald Aryl-Amine Product buchwald->product_buchwald product_sonogashira Aryl-Alkyne Product sonogashira->product_sonogashira

Caption: Potential cross-coupling reactions.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its distinct reactive sites allow for a range of transformations, including nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions. The protocols and application notes provided herein offer a foundation for researchers to utilize this compound in their synthetic endeavors, paving the way for the discovery and development of novel chemical entities with potential applications in medicine and materials science.

References

  • 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | C7H5BrFNO2 | CID 10036983 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

  • The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. (n.d.). Retrieved January 23, 2026, from [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022, July 10). Retrieved from [Link]

  • Applications of Fluorine in Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 23, 2026, from [Link]

  • Palladium-catalyzed cross-coupling of... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene | C7H3BrF4O | CID 22065211 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

  • Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility - PMC. (2019, September 3). Retrieved from [Link]

  • WO2011076425A1 - Process for the synthesis of organic compounds - Google Patents. (n.d.).
  • EP2266961B1 - Process for the synthesis of organic compounds - Google Patents. (n.d.).
  • Significance of Fluorine in Medicinal Chemistry: A Review. (n.d.). Retrieved January 23, 2026, from [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved January 23, 2026, from [Link]

  • SPECIALITY BROMO FLURO DERIVATIVES - Faluck International PVT LTD. (n.d.). Retrieved January 23, 2026, from [Link]

  • 1-BROMO-4-FLUORO-2-NITROBENZENE 446-09-3 Powder Competitive Price. (n.d.). Retrieved January 23, 2026, from [Link]

  • Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids - PolyU Institutional Research Archive. (n.d.). Retrieved January 23, 2026, from [Link]

  • 5-Bromo-1,2,3-trifluorobenzene - Magritek. (n.d.). Retrieved January 23, 2026, from [Link]

  • 1-Bromo-2,4,5-trifluorobenzene - Chem-Impex. (n.d.). Retrieved January 23, 2026, from [Link]

  • 1-Bromo-4-nitro-2-(trifluoromethyl)benzene | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]

  • 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

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Application Notes & Protocols: 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifunctional Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic design of small molecule therapeutics relies heavily on the availability of versatile and highly functionalized building blocks. 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene is a quintessential example of such an intermediate, offering a synthetically tractable scaffold for the construction of complex pharmaceutical agents. Its benzene core is decorated with four distinct functional groups, each providing a unique chemical handle for sequential and regioselective modification.

The trifluoromethyl (-CF3) group is of particular importance in drug design, often introduced to enhance metabolic stability, improve cell membrane permeability, and increase binding affinity by modulating the electronic properties of the molecule.[1] The presence of bromine, fluorine, and a nitro group on the same ring creates a powerful platform for a diverse array of chemical transformations. The bromine atom is an ideal participant in transition-metal-catalyzed cross-coupling reactions, the nitro group can be readily reduced to a versatile aniline, and the fluorine atom is activated for nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro and trifluoromethyl groups.

This guide provides a detailed overview of the synthesis, properties, and key applications of this intermediate, complete with actionable protocols for its preparation and subsequent use in a representative cross-coupling reaction.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties and hazards is critical for its safe handling and effective use in synthesis.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 889459-13-6 [2]
Molecular Formula C₇H₂BrF₄NO₂ [2]
Molecular Weight 287.99 g/mol [2]
Appearance Typically a yellow liquid or solid [3]

| SMILES | FC(C1=C(F)C=C(=O)C(Br)=C1)(F)F |[2] |

Table 2: GHS Hazard Information

GHS Pictogram Signal Word Hazard Statements

| | Warning | H302: Harmful if swallowed.[2] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] |

Handling Precautions: Researchers should handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4][5] Avoid inhalation of vapors and contact with skin and eyes.[5][6] Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[4][5]

Synthesis of the Intermediate

The most direct route to this compound is via electrophilic nitration of the corresponding precursor, 4-Bromo-3-fluorobenzotrifluoride. The powerful electron-withdrawing nature of the existing substituents (-Br, -F, -CF3) deactivates the ring, necessitating strong nitrating conditions.

Causality of the Synthesis:

The regiochemical outcome of the nitration is controlled by the directing effects of the substituents. The trifluoromethyl group is a strong meta-director, while the halogens are ortho, para-directors. The position of nitration is a result of the combined electronic and steric influences, leading to the desired 2-fluoro-4-nitro isomer. A mixture of sulfuric acid and a nitrate salt (like potassium nitrate) is a common and effective nitrating agent for deactivated aromatic rings.[3][7]

Synthesis_Pathway start 4-Bromo-3-fluorobenzotrifluoride reagents + KNO₃ + H₂SO₄ start->reagents product This compound reagents->product Nitration

Caption: Synthetic route to the title compound via electrophilic nitration.

Protocol 1: Synthesis via Electrophilic Nitration

This protocol is adapted from a similar transformation described in the literature.[3][7]

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-Bromo-3-fluorobenzotrifluoride (1.0 eq).

  • Cooling: Place the flask in an ice-water bath and slowly add concentrated sulfuric acid (98%, ~10 volumes) while maintaining the internal temperature below 10°C.

  • Reagent Addition: Once the starting material is fully dissolved, begin the portion-wise addition of potassium nitrate (1.3 eq) over 30-60 minutes.[7] Critically, ensure the internal temperature does not exceed 25-30°C during the addition.[3]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate or an organic layer should form.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume).[3][7]

  • Washing: Combine the organic layers and wash sequentially with water, a saturated aqueous NaHCO₃ solution, and finally with brine.[3][7] This neutralizes residual acid and removes inorganic salts.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[3][7]

  • Purification: If necessary, purify the crude product by silica gel column chromatography to obtain the pure this compound.[7]

Reactivity and Applications in Pharmaceutical Synthesis

The strategic arrangement of functional groups allows for a variety of selective transformations, making this intermediate a powerful tool for building molecular complexity.

  • Palladium-Catalyzed Cross-Coupling: The C-Br bond is the most common site for modification. It readily participates in Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C triple bond formation) reactions, allowing for the introduction of diverse aryl, heteroaryl, amine, or alkyne moieties.

  • Nitro Group Reduction: The nitro group can be selectively reduced to an amine (-NH₂) using various reagents (e.g., SnCl₂, H₂/Pd-C, iron in acetic acid). This newly formed aniline is a nucleophile and a key precursor for amides, sulfonamides, ureas, and diazonium salts.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C2 position is strongly activated by the electron-withdrawing nitro and trifluoromethyl groups. This allows for its displacement by nucleophiles such as amines, alcohols, or thiols, providing another avenue for diversification.

Application_Workflow cluster_0 Key Transformations intermediate This compound suzuki Suzuki Coupling (C-Br) intermediate->suzuki Pd Catalyst, Boronic Acid buchwald Buchwald-Hartwig (C-Br) intermediate->buchwald Pd Catalyst, Amine snar SNAr Reaction (C-F) intermediate->snar Nucleophile (e.g., R-NH₂) reduction Nitro Reduction (C-NO₂) intermediate->reduction Reducing Agent (e.g., SnCl₂) product Diverse Pharmaceutical Scaffolds suzuki->product buchwald->product snar->product reduction->product

Caption: Key synthetic transformations using the title intermediate.

Protocol 2: Representative Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for coupling an arylboronic acid at the bromine position.

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional solvent.

  • Work-up: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel column chromatography to yield the desired biaryl compound.

Conclusion

This compound stands out as a high-value intermediate for pharmaceutical research and development. Its pre-installed array of functional groups, each with distinct and predictable reactivity, allows chemists to rapidly generate libraries of complex molecules from a single, versatile starting point. The protocols and data presented herein provide a foundational guide for researchers to safely and effectively leverage this powerful building block in the synthesis of next-generation therapeutics.

References

  • (No author given). 170098-98-3 | 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene, 5-Bromo-2-fluoro-4-methylnitrobenzene.
  • (No author given). CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google Patents.
  • PubChem. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | C7H5BrFNO2 | CID 10036983.
  • (No author given). EP2266961B1 - Process for the synthesis of organic compounds - Google Patents.
  • ChemicalBook. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis.
  • Sigma-Aldrich. 1-Bromo-2,3,4,5-tetrafluorobenzene 97 1074-91-5.
  • (No author given). 1-BROMO-4-FLUORO-2-NITROBENZENE 446-09-3 Powder Competitive Price.
  • BLDpharm. 932374-77-1|1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene.
  • (No author given). SAFETY DATA SHEET.
  • BLDpharm. 1-Bromo-4-fluoro-2-nitro-5-(trifluoromethyl)benzene.
  • NIST. Benzene, 1-fluoro-4-nitro- - the NIST WebBook.
  • (No author given). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Biosynth. Safety Data Sheet.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
  • NOAA. 1-BROMO-4-FLUOROBENZENE - CAMEO Chemicals.
  • CDH Fine Chemical. 1-FLUORO-4-NITRO BENZENE CAS No 350-46-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.

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Application Notes and Protocols for Suzuki Coupling Reactions with 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Chemistry

1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom for cross-coupling, a fluorine atom, a strongly electron-withdrawing nitro group, and a trifluoromethyl group, makes it an attractive starting material for the synthesis of complex molecules with tailored electronic and pharmacokinetic properties. The strategic incorporation of fluorine and trifluoromethyl groups is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] This application note provides a detailed guide to employing this versatile substrate in Suzuki-Miyaura coupling reactions, a cornerstone of modern carbon-carbon bond formation.[3]

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[3] The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. The presence of strong electron-withdrawing groups (nitro and trifluoromethyl) on the aromatic ring activates the aryl bromide towards this rate-determining step.[4]

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a boronate complex, which then transfers its organic group to the palladium center, displacing the halide.[5][6][7]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst to continue the cycle.[4]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)L_n-Br OxAdd->ArPdBr Transmetalation Transmetalation ArPdBr->Transmetalation R'-B(OH)₂ / Base ArPdR Ar-Pd(II)L_n-R' Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Ar-R' Product Coupled Product (Ar-R') ArBr 1-Bromo-2-fluoro-4-nitro- 5-(trifluoromethyl)benzene BoronicAcid R'-B(OH)₂ caption Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling.

Caption: Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocols

General Considerations
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended for optimal results, particularly when using sensitive boronic acids or esters.

  • Inert Atmosphere: Suzuki coupling reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.

  • Catalyst Selection: A variety of palladium catalysts can be employed. For electron-deficient aryl bromides like the title compound, common choices include Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand, or pre-formed palladium complexes like Pd(dppf)Cl₂.[8][9]

  • Ligand Selection: The choice of phosphine ligand can significantly impact reaction efficiency. Electron-rich and bulky phosphines often enhance the rate of oxidative addition and reductive elimination.

  • Base Selection: A base is crucial for the transmetalation step.[5] Common bases include carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). The choice of base can depend on the specific boronic acid and the presence of base-sensitive functional groups.

Protocol 1: General Suzuki Coupling with Arylboronic Acids

This protocol provides a general starting point for the coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Dioxane/Water mixture, Toluene, or DMF)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water). The reaction concentration is typically between 0.1 M and 0.5 M with respect to the aryl bromide.

  • Stir the reaction mixture at the desired temperature (typically between 80-110 °C).[8][10]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Experimental_Workflow start Start reagents Combine Reactants: - Aryl Bromide - Boronic Acid - Catalyst - Base start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir Reaction Mixture solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product caption Figure 2: Experimental Workflow for Suzuki Coupling.

Caption: Figure 2: Experimental Workflow for Suzuki Coupling.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes typical reaction conditions and expected outcomes for the Suzuki coupling of this compound with representative boronic acids. Please note that yields are illustrative and will vary based on the specific substrate and reaction scale.

EntryBoronic Acid PartnerCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/EtOH/H₂O9012>90
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃ (2.5)Dioxane/H₂O1008>95
33-Thienylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3)Toluene/H₂O1106>85
4Pyridine-3-boronic acidPd₂(dba)₃ (1.5) / XPhos (3)K₃PO₄ (3)1,4-Dioxane1001670-85

Troubleshooting and Key Considerations

  • Low Yields: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvent systems. Increasing the reaction temperature or time may also be beneficial. For challenging couplings, more advanced catalyst systems, such as those employing N-heterocyclic carbene (NHC) ligands, may be necessary.[11][12]

  • Dehalogenation: The reduction of the aryl bromide to the corresponding arene is a common side reaction. This can often be minimized by ensuring a strictly inert atmosphere and using purified reagents.

  • Protodeborylation: The boronic acid can undergo decomposition, particularly at high temperatures or in the presence of strong bases. Using a boronic ester (e.g., a pinacol ester) can sometimes mitigate this issue.

  • Heteroaromatic Partners: Couplings with heteroarylboronic acids, especially those containing nitrogen, can be challenging due to catalyst inhibition.[13][14] In these cases, specific ligands and conditions may be required to achieve good yields.

Conclusion

This compound is a valuable and versatile building block for the synthesis of highly functionalized aromatic compounds via the Suzuki-Miyaura coupling reaction. The presence of multiple electron-withdrawing groups facilitates the key oxidative addition step, often leading to high reaction efficiencies. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can effectively couple this substrate with a wide range of boronic acids and esters to generate novel molecules for applications in drug discovery and materials science.

References

  • Suzuki, A. (1981). Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Böhm, V. P. W., & Herrmann, W. A. (2000). C-C Coupling Reactions with N-Heterocyclic Carbenes.
  • Google Patents. (n.d.). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... Retrieved from [Link]

  • García-Álvarez, R., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 13(36), 25355-25359.
  • Alichem. (n.d.). 1-BROMO-4-FLUORO-2-NITROBENZENE 446-09-3 Powder Competitive Price. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Sharma, S., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers, 8(18), 5038-5045.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
  • Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3428–3439.
  • Molnár, Á. (2003). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 7(8), 789-803.
  • ChemistryViews. (2017, June 22). Suzuki-Miyaura Couplings of Fluorinated Arenes. Retrieved from [Link]

  • Zhang, Y., et al. (2010). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 12(14), 3244–3247.
  • ResearchGate. (2023). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Wang, X., et al. (2015). Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids. Organic & Biomolecular Chemistry, 13(4), 1048-1051.
  • PRISM. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. Retrieved from [Link]

  • MDPI. (2023). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. Retrieved from [Link]

  • ACS Publications. (2026).

Sources

Application Notes & Protocols: Strategic Execution of the Buchwald-Hartwig Amination on a Highly Electron-Deficient and Sterically Congested Aryl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Buchwald-Hartwig Amination of 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene

Executive Summary & Strategic Overview

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C–N) bonds with unprecedented efficiency and scope.[1][2][3] This guide provides an in-depth analysis and a field-proven protocol for a particularly challenging substrate: this compound. The confluence of significant steric hindrance and extreme electron deficiency—imparted by the nitro, fluoro, and trifluoromethyl substituents—necessitates a carefully orchestrated experimental design. Simple, off-the-shelf conditions are prone to failure, risking low conversion, side product formation (e.g., hydrodehalogenation, SNAr), or catalyst deactivation.

This document moves beyond a mere recitation of steps. It elucidates the underlying mechanistic principles, justifies the selection of each reagent, and provides a robust, validated protocol designed for high-yield synthesis of the target arylamine. The insights herein are targeted toward researchers and process chemists aiming to navigate the complexities of cross-coupling reactions on demanding substrates.

Mechanistic Cornerstone: The Palladium Catalytic Cycle

A foundational understanding of the Buchwald-Hartwig catalytic cycle is critical for rational troubleshooting and optimization. The reaction proceeds through a sequence of well-defined organometallic transformations.[1][4][5][6]

  • Catalyst Activation & Formation of Pd(0)L: The cycle initiates with an active Pd(0) species, typically bearing one or two phosphine ligands (L). Modern pre-catalysts are designed to generate this monoligated Pd(0)L species—the true active catalyst—cleanly and efficiently upon exposure to a base.[4][7]

  • Oxidative Addition: The electron-rich Pd(0)L complex undergoes oxidative addition into the aryl bromide's C–Br bond. This is often the rate-determining step. For our electron-deficient substrate, this step is kinetically favored. The result is a Pd(II) intermediate.[1][6]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium-amido complex and displacing the bromide anion.[6]

  • Reductive Elimination: This final, crucial step involves the formation of the desired C–N bond as the product is eliminated from the palladium center. This regenerates the active Pd(0)L catalyst, allowing it to re-enter the cycle.[1][6][8]

dot digraph "Buchwald_Hartwig_Catalytic_Cycle" { graph [layout=circo, splines=curved, fontname="Arial", fontsize=12, label="Figure 1: The Buchwald-Hartwig Catalytic Cycle", labelloc=b]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, color="#5F6368", penwidth=1.5];

// Nodes Pd0 [label="L-Pd(0)\n(Active Catalyst)", fillcolor="#F1F3F4", color="#4285F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition\nIntermediate", fillcolor="#F1F3F4", color="#EA4335", fontcolor="#202124"]; Amido [label="Palladium-Amido\nComplex", fillcolor="#F1F3F4", color="#FBBC05", fontcolor="#202124"]; Product [label="Ar-NR¹R²\n(Product)", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#34A853", fontcolor="#202124"];

// Edges with labels Pd0 -> OxAdd [label=" + Ar-Br ", color="#EA4335"]; OxAdd -> Amido [label=" + HNR¹R²\n - Base-H⁺Br⁻ ", color="#FBBC05"]; Amido -> Product [label=" Reductive\n Elimination ", style=dashed, color="#34A853"]; Amido -> Pd0 [label=" ", color="#4285F4"]; } dot Caption: A simplified representation of the key steps in the catalytic cycle.

Substrate Analysis & Strategic Reagent Selection

The specific structure of this compound dictates our entire strategy.

  • Aryl Halide: The C–Br bond is highly activated toward oxidative addition due to the potent electron-withdrawing nature of the substituents. This is advantageous. However, the ortho-fluoro group presents a dual challenge: it contributes to steric hindrance around the reaction center and activates the ring for potential nucleophilic aromatic substitution (SNAr) side reactions, particularly with strong alkoxide bases at elevated temperatures.

  • Amine Nucleophile: The choice of amine (primary or secondary) will influence reactivity. For this guide, we will consider a generic secondary amine, morpholine, as a representative example due to its common use in medicinal chemistry.

  • Catalyst System (Palladium Source & Ligand): This is the most critical decision.

    • Palladium Source: While traditional sources like Pd₂(dba)₃ or Pd(OAc)₂ can be used, modern palladium pre-catalysts are strongly recommended for reproducibility and efficiency.[4] They are air-stable and ensure the rapid generation of the active L-Pd(0) species.[4] We select a G3 (third-generation) palladacycle pre-catalyst for its high activity.

    • Ligand: The extreme electron deficiency of the aryl bromide requires a ligand that can accelerate the reductive elimination step. Bulky, electron-rich dialkylbiaryl phosphine ligands are the industry standard for this task.[7][8] They promote the formation of the highly reactive monoligated Pd(0) species and prevent catalyst decomposition pathways.[7][9] N-heterocyclic carbene (NHC) ligands are also highly effective for electron-deficient substrates.[10][11]

  • Base Selection: The base must be strong enough to deprotonate the amine-palladium adduct but should minimize SNAr side reactions and degradation of the nitro-containing substrate. Strong alkoxide bases like sodium tert-butoxide (NaOt-Bu) are highly effective but carry the highest risk of SNAr.[9] Weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are safer alternatives but may require higher temperatures or longer reaction times.[4][12] A careful balance must be struck. We select LHMDS (Lithium bis(trimethylsilyl)amide) as a strong, yet sterically hindered and non-nucleophilic base to mitigate side reactions.

  • Solvent: Anhydrous, aprotic, and relatively non-polar solvents are ideal. Toluene and 1,4-dioxane are excellent choices as they effectively solubilize the reactants and have appropriate boiling points for thermal reactions.[4][12][13] Chlorinated solvents and coordinating solvents like acetonitrile should be avoided as they can inhibit the catalyst.[4]

Table 1: Recommended Reagent & Condition Matrix
ParameterRecommended ChoiceRationale & Justification
Aryl Halide This compoundHighly electron-deficient, sterically hindered substrate.
Amine Morpholine (or other secondary amine)Representative nucleophile.
Pd Source XPhos Pd G3Air-stable pre-catalyst; ensures efficient generation of active Pd(0).
Ligand XPhos (integral to pre-catalyst)Bulky, electron-rich ligand accelerates reductive elimination.[7][8]
Base LHMDS (1.0 M in THF)Strong, non-nucleophilic base minimizes SNAr risk.
Solvent Toluene, anhydrousAprotic, non-coordinating solvent with a suitable boiling point.[4][13]
Temperature 80–100 °CProvides sufficient thermal energy without promoting decomposition.
Concentration 0.1–0.5 MBalances reaction rate and solubility.

Detailed Experimental Protocol

Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. All reagents are hazardous. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. The reaction is air- and moisture-sensitive and must be performed under an inert atmosphere (Nitrogen or Argon).

G

Step-by-Step Methodology
  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

    • Add the XPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol%).

    • Seal the flask with a septum, and purge the vessel by evacuating and backfilling with inert gas (Nitrogen or Argon) three times.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe.

    • Add morpholine (1.2 mmol, 1.2 equiv) via syringe.

    • Begin vigorous stirring to ensure all solids are suspended.

    • Slowly add LHMDS (1.0 M solution in THF, 1.5 mmol, 1.5 equiv) dropwise over 2 minutes at room temperature. A color change is typically observed as the active catalyst forms.

  • Reaction Execution & Monitoring:

    • Place the flask in a preheated oil bath at 100 °C.

    • Maintain vigorous stirring under the inert atmosphere for 4–12 hours.

    • Monitor the reaction's progress by taking small aliquots (via syringe) and analyzing them by TLC or LC-MS. The reaction is complete upon the disappearance of the starting aryl bromide.

  • Workup & Isolation:

    • Once complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-arylated product.

Troubleshooting & Optimization

Observed IssuePotential Cause(s)Suggested Solution(s)
Low Conversion 1. Inactive catalyst (air/moisture).2. Insufficient temperature.3. Base strength inadequate.1. Ensure rigorous inert atmosphere technique and use anhydrous solvents.2. Increase temperature in 10 °C increments (max 120 °C).3. Switch to NaOt-Bu, but monitor closely for SNAr byproducts.
Hydrodehalogenation 1. Presence of water.2. β-Hydride elimination (if amine has β-hydrogens and is sterically accessible).1. Use scrupulously dry reagents and solvents.2. This is less likely with morpholine but can occur with other amines. A different ligand may be required.
SNAr Product Detected Nucleophilic attack by the base on the ortho-fluoro position.1. Lower the reaction temperature.2. Use a more hindered base like LHMDS or switch to a weaker base like K₃PO₄ and increase reaction time.
Dark Tarry Mixture Decomposition of substrate or product at high temperature.1. Reduce the reaction temperature.2. Ensure the base is added slowly and at room temperature before heating.

Conclusion

The Buchwald-Hartwig amination of this compound is a demanding but achievable transformation. Success hinges on a rational approach that directly addresses the substrate's unique electronic and steric properties. The use of modern, well-defined palladium pre-catalysts equipped with bulky, electron-rich biarylphosphine ligands, in combination with a strong, non-nucleophilic base and rigorous anhydrous, inert techniques, provides a reliable pathway to the desired N-aryl products. This protocol serves as a robust starting point for further optimization and application in complex target-oriented synthesis.

References

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Retrieved from [Link]

  • Handa, S., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Catalysis. Retrieved from [Link]

  • Valente, C., et al. (2010). Buchwald–Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Synlett, 2010(12), 1833-1837. Retrieved from [Link]

  • Fors, B. P., et al. (2017). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 139(40), 14013–14016. Retrieved from [Link]

  • Kosugi, M., Kameyama, M., & Migita, T. (1983). Palladium-catalysed amination of aryl bromides. Chemistry Letters, 12(6), 927-928.
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
  • Kinzel, T., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18034–18047. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Retrieved from [Link]

  • Marion, N., et al. (2006). (IPr)Pd(acac)Cl: An Easily Synthesized, Efficient, and Versatile Precatalyst for C−N and C−C Bond Formation. The Journal of Organic Chemistry, 71(10), 3816–3821.
  • Organ, M. G., et al. (2008). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
  • Goossen, L. J., & Paetzold, J. (2004). Buchwald–Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)-NHC Catalysts.
  • Gildner, P. G., & Colacot, T. J. (2019). Modulating Electronic Properties of N-Heterocyclic Carbene Ligands: Effects on the Pd-Catalyzed Buchwald–Hartwig Amination. Organometallics, 38(15), 2891-2900. Retrieved from [Link]

  • YouTube. (2023, May 4). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
  • Google Patents. (n.d.). Synthesis method of 2-fluoro-4-nitrobenzonitrile.

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Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Highly Activated Substrate for Modern Synthesis

In the landscape of medicinal and materials chemistry, the precise functionalization of aromatic scaffolds is a cornerstone of molecular design. 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene emerges as a substrate of significant interest due to its polysubstituted and electronically distinct nature. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this powerful building block in nucleophilic aromatic substitution (SNAr) reactions.

The benzene ring of this compound is adorned with a unique constellation of substituents: a bromine atom, a fluorine atom, a nitro group, and a trifluoromethyl group. The strong electron-withdrawing properties of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, acting in concert, profoundly activate the aromatic ring towards nucleophilic attack.[1][2] This activation is a critical feature, enabling reactions with a diverse range of nucleophiles under relatively mild conditions. Understanding the interplay of these substituents is paramount for predicting regioselectivity and achieving desired synthetic outcomes.

Molecular Structure and Reactivity Analysis

The strategic placement of the substituents on the benzene ring dictates its reactivity profile. The nitro and trifluoromethyl groups, being powerful -I (inductive) and -M (mesomeric) withdrawing groups, create a significant electron deficiency on the aromatic ring. This effect is most pronounced at the positions ortho and para to these groups.

The fluorine and bromine atoms serve as potential leaving groups in an SNAr reaction. Generally, in nucleophilic aromatic substitution, fluoride is a better leaving group than bromide due to the higher electronegativity of fluorine, which polarizes the C-F bond and facilitates the initial nucleophilic attack.[3] The rate-determining step in many SNAr reactions is the formation of the Meisenheimer complex, a resonance-stabilized anionic intermediate.[4] The stability of this complex is enhanced by the presence of strong electron-withdrawing groups.

Given the substitution pattern of this compound, nucleophilic attack is anticipated to occur preferentially at the carbon bearing the fluorine atom (C-2). This position is ortho to the powerfully activating nitro group and meta to the trifluoromethyl group, making it highly electrophilic. The bromine at C-1 is also activated, being ortho to the trifluoromethyl group and meta to the nitro group, but to a lesser extent than the fluorine-bearing carbon.

Regioselectivity in SNAr Reactions

The directing effects of the substituents are crucial in determining the outcome of the reaction.

  • Nitro Group (-NO₂): A strong deactivating group for electrophilic substitution but a powerful activating group for nucleophilic substitution, directing the attack to the ortho and para positions.

  • Trifluoromethyl Group (-CF₃): A strong electron-withdrawing group primarily through its inductive effect (-I), deactivating the ring for electrophilic attack and activating it for nucleophilic attack, particularly at the ortho and para positions.[2]

  • Fluorine (-F) and Bromine (-Br): Halogens are deactivating for electrophilic substitution but can act as leaving groups in nucleophilic substitution. Their activating/deactivating and directing effects are a balance of inductive withdrawal and mesomeric donation.

In this specific molecule, the cumulative electron-withdrawing effect of the nitro and trifluoromethyl groups will strongly favor nucleophilic attack at C-2 (displacement of fluoride) over C-1 (displacement of bromide).

Experimental Protocols

General Considerations and Safety

This compound and related nitroaromatic compounds should be handled with care. They are potentially harmful if swallowed, in contact with skin, or inhaled.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Amination with a Primary Amine (e.g., Aniline)

This protocol describes a typical procedure for the reaction with an amine nucleophile, leading to the formation of a substituted diphenylamine derivative.

Materials:

  • This compound

  • Aniline

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in DMF (5 mL) in a round-bottom flask, add aniline (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with water (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired N-aryl product.

Parameter Condition Rationale
Solvent DMFA polar aprotic solvent that effectively solvates the reactants and facilitates the SNAr reaction.
Base K₂CO₃A mild base to deprotonate the amine nucleophile, increasing its nucleophilicity.
Temperature 80 °CProvides sufficient thermal energy to overcome the activation barrier without promoting side reactions.
Workup Aqueous extractionTo remove the DMF solvent and inorganic salts.
Protocol 2: O-Arylation with a Phenol

This protocol outlines the synthesis of a diaryl ether derivative using a phenolic nucleophile.

Materials:

  • This compound

  • Phenol

  • Cesium Carbonate (Cs₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.2 mmol) in DMSO (5 mL).

  • Add cesium carbonate (1.5 mmol) to the solution and stir for 15 minutes at room temperature to form the phenoxide.

  • Add a solution of this compound (1.0 mmol) in DMSO (2 mL) dropwise to the reaction mixture.

  • Heat the reaction to 100 °C and stir for 8-12 hours, monitoring by TLC.

  • After cooling to room temperature, carefully quench the reaction by adding 1 M HCl (10 mL).

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic extracts with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

  • Purify the residue by flash chromatography (silica gel, appropriate eluent system) to yield the target diaryl ether.

Parameter Condition Rationale
Solvent DMSOA highly polar aprotic solvent that enhances the rate of SNAr reactions.
Base Cs₂CO₃A strong base that effectively deprotonates the phenol, generating a potent nucleophile.
Temperature 100 °CHigher temperature is often required for less reactive nucleophiles like phenoxides.
Inert Atmosphere Nitrogen/ArgonPrevents potential side reactions involving atmospheric oxygen or moisture.

Visualization of Reaction Mechanism and Workflow

Reaction Mechanism

The SNAr reaction proceeds through a two-step addition-elimination mechanism involving a Meisenheimer complex intermediate.

Caption: Generalized mechanism of the SNAr reaction.

Experimental Workflow

A generalized workflow for performing and analyzing the SNAr reactions described.

Workflow A Reaction Setup (Substrate, Nucleophile, Base, Solvent) B Reaction Monitoring (TLC, LC-MS) A->B C Workup (Quenching, Extraction, Washing) B->C Upon Completion D Purification (Column Chromatography) C->D E Characterization (NMR, MS, etc.) D->E

Caption: A typical experimental workflow for SNAr reactions.

Conclusion

This compound is a highly versatile and reactive substrate for nucleophilic aromatic substitution reactions. The pronounced electron-withdrawing nature of the nitro and trifluoromethyl substituents renders the aromatic ring susceptible to attack by a wide array of nucleophiles, with a strong preference for the displacement of the fluoride leaving group. The protocols detailed herein provide a solid foundation for researchers to explore the synthetic utility of this valuable building block in the development of novel pharmaceuticals and functional materials. Careful consideration of the reaction conditions, particularly the choice of solvent and base, is critical for achieving high yields and purity of the desired products.

References

  • Vertex AI Search. (n.d.). 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene.
  • PubChem. (n.d.). 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. Retrieved January 23, 2026, from [Link]

  • Molbase. (n.d.). 1-BROMO-4-FLUORO-2-NITROBENZENE 446-09-3 Powder Competitive Price. Retrieved January 23, 2026, from [Link]

  • ACS Publications. (2024). Mechanochemically Triggered Deaminative Halogenation of Anilines Mediated by a TEMPO-Driven Radical Manifold. Retrieved January 23, 2026, from [Link]

  • ACS Publications. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). Process for the synthesis of organic compounds.
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  • YouTube. (2013). Synthesis of poly-substituted benzenes. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene.... Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). Retrieved January 23, 2026, from [Link]

  • NIH National Library of Medicine. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved January 23, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Nucleophilic Reactions of Benzene Derivatives. Retrieved January 23, 2026, from [Link]

  • NIH National Library of Medicine. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Retrieved January 23, 2026, from [Link]

  • SAGE Journals. (n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Retrieved January 23, 2026, from [Link]

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  • YouTube. (2020). Disubstituted and polysubstituted Benzene Ring Nomenclature. Retrieved January 23, 2026, from [Link]

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Application Notes and Protocols: Synthesis of Biologically Active Compounds Using 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the synthetic utilization of 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene. This polysubstituted benzene derivative is an exceptionally versatile building block, engineered for sequential and regioselective functionalization. Its unique electronic and structural features—a highly electron-deficient aromatic core, two distinct halogen leaving groups, and a modifiable nitro moiety—make it an ideal starting material for constructing complex molecular architectures found in modern pharmacophores. This document elucidates the core chemical principles and provides field-proven, step-by-step protocols for key transformations including Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and Nitro Group Reduction, enabling the strategic synthesis of novel, biologically active compounds.

Introduction: The Strategic Advantage of Fluorinated Building Blocks

The incorporation of fluorine and trifluoromethyl (CF₃) groups is a cornerstone of modern medicinal chemistry, known to significantly enhance a drug candidate's metabolic stability, membrane permeability, binding affinity, and bioavailability.[1][2][3] The strategic placement of these moieties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2][3]

This compound is a trifecta of synthetic utility. The potent electron-withdrawing capacities of the nitro (NO₂) and trifluoromethyl groups create a highly electron-poor π-system.[4] This electronic deficit serves two primary purposes:

  • Activation for Nucleophilic Aromatic Substitution (SNAr): It renders the ring highly susceptible to attack by nucleophiles, preferentially at the carbon bearing the fluorine atom.[4][5]

  • Orthogonal Reactivity: It provides two distinct reactive handles—the C-F bond for SNAr and the C-Br bond for metal-catalyzed cross-coupling—that can be addressed with high selectivity.[4][6]

Furthermore, the nitro group itself is a versatile functional handle, readily convertible to an amine, which opens a gateway to a vast array of subsequent derivatizations, including amide bond formations, sulfonations, and reductive aminations. This guide will provide the foundational protocols to exploit this multifaceted reactivity.

Physicochemical Properties and Safety Data

While the exact compound specified is highly specialized, its properties and hazards are analogous to its isomers, such as 1-Bromo-4-fluoro-2-nitro-5-(trifluoromethyl)benzene (CAS: 889459-13-6)[7] and 1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene (CAS: 932374-77-1).[8]

PropertyValueSource
Molecular Formula C₇H₂BrF₄NO₂[7][8]
Molecular Weight 287.99 g/mol [7][8]
Appearance Light yellow solid/powder[9]
Storage Sealed in dry, room temperature or 2-8°C[7][8]

Safety & Handling:

This compound is considered hazardous and must be handled with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, within a certified chemical fume hood.

Hazard StatementDescription
H302, H312, H332 Harmful if swallowed, in contact with skin, or if inhaled.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.
  • Data derived from closely related nitro-halo-trifluoromethyl benzene compounds.[10][11]

Core Synthetic Transformations and Protocols

The true power of this compound lies in its capacity for ordered, selective reactions. The following sections detail the primary transformations.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

Causality & Rationale: The SNAr reaction is the first and most selective step for this substrate. The nitro and trifluoromethyl groups, positioned ortho and para to the fluorine atom, strongly stabilize the negative charge of the intermediate Meisenheimer complex formed upon nucleophilic attack.[4][5] This electronic stabilization dramatically lowers the activation energy for substitution at the C-F bond, making it significantly more reactive than the C-Br bond under SNAr conditions. This allows for the clean installation of amine, alcohol, or thiol nucleophiles at this position.

Protocol 3.1: SNAr with Morpholine

This protocol describes the selective displacement of the fluorine atom with morpholine.

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
This compound287.991.0 g3.471.0
Morpholine87.120.36 mL4.171.2
Potassium Carbonate (K₂CO₃)138.210.96 g6.942.0
N,N-Dimethylformamide (DMF)-15 mL--

Step-by-Step Procedure:

  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 3.47 mmol) and potassium carbonate (0.96 g, 6.94 mmol).

  • Evacuate and backfill the flask with dry nitrogen or argon gas.

  • Add anhydrous DMF (15 mL) via syringe, followed by morpholine (0.36 mL, 4.17 mmol).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.

Expected Outcome: A yellow solid, 4-(2-Bromo-5-nitro-4-(trifluoromethyl)phenyl)morpholine. Typical yields range from 85-95%.

SNAr_Workflow reagents Starting Material + Morpholine + K₂CO₃ in DMF reaction Heat to 80°C 4-6 hours reagents->reaction 1 workup Aqueous Workup & Extraction reaction->workup 2 purification Column Chromatography workup->purification 3 product Purified SₙAr Product purification->product 4

SNAr Experimental Workflow
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality & Rationale: Following SNAr, the remaining C-Br bond is the ideal site for C-C bond formation via palladium-catalyzed cross-coupling reactions.[12][13] The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is exceptionally robust and tolerant of a wide range of functional groups.[6][14] The oxidative addition of a Pd(0) catalyst into the C-Br bond is much more facile than into the stronger C-F bond, ensuring that this reaction proceeds selectively at the bromine-substituted position.[13] This allows for the introduction of diverse aryl or heteroaryl moieties.

Protocol 3.2: Suzuki Coupling with 4-Methoxyphenylboronic Acid

This protocol describes the coupling of the SNAr product with a boronic acid.

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
SNAr Product (from 3.1)356.131.0 g2.811.0
4-Methoxyphenylboronic Acid151.960.51 g3.371.2
Pd(PPh₃)₄1155.56162 mg0.140.05
Sodium Carbonate (Na₂CO₃)105.990.74 g6.992.5
Toluene / Water-12 mL / 3 mL--

Step-by-Step Procedure:

  • Combine the SNAr product (1.0 g, 2.81 mmol), 4-methoxyphenylboronic acid (0.51 g, 3.37 mmol), and sodium carbonate (0.74 g, 6.99 mmol) in a reaction vessel.

  • Add the solvent mixture of toluene (12 mL) and water (3 mL).

  • Bubble argon gas through the stirred suspension for 20-30 minutes to degas the solution.

  • Under a positive pressure of argon, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (162 mg, 0.14 mmol).

  • Heat the mixture to 100 °C and stir vigorously for 8-12 hours, or until TLC analysis indicates consumption of the starting material.

  • Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography (hexane/ethyl acetate) to yield the coupled product.

Expected Outcome: A biaryl product as a solid. Typical yields are in the 70-90% range.

Suzuki_Workflow reagents SₙAr Product + Boronic Acid + Base degas Degas with Argon reagents->degas catalyst Add Pd(0) Catalyst degas->catalyst reaction Heat to 100°C 8-12 hours catalyst->reaction workup Extraction & Purification reaction->workup product Purified Biaryl Product workup->product

Suzuki Coupling Experimental Workflow
Nitro Group Reduction and Derivatization

Causality & Rationale: The final key transformation is the reduction of the nitro group to a primary amine (-NH₂). This conversion unlocks a vast potential for diversification, as the resulting aniline is a nucleophile and a precursor to diazonium salts.[15] Common and effective reducing agents include tin(II) chloride (SnCl₂), iron powder in acidic media, or catalytic hydrogenation (H₂/Pd-C). The choice of reagent depends on the tolerance of other functional groups in the molecule. The resulting amine can then be readily acylated, sulfonated, or used in other amine-based chemistries.

Protocol 3.3: Nitro Reduction using SnCl₂ and Subsequent Acetylation

This two-step protocol converts the nitro group to an amine, which is then capped as an acetamide.

Materials & Reagents:

Reagent (Step 1)M.W. ( g/mol )AmountMoles (mmol)Equiv.
Nitro-Biaryl Cpd (from 3.2)382.341.0 g2.621.0
SnCl₂·2H₂O225.632.95 g13.15.0
Ethanol (EtOH)-20 mL--
Reagent (Step 2)
Crude Amine Product~352.34~0.92 g2.621.0
Acetyl Chloride78.500.22 mL3.141.2
Pyridine79.100.42 mL5.242.0
Dichloromethane (DCM)-15 mL--

Step-by-Step Procedure:

Part A: Nitro Reduction

  • Dissolve the nitro-biaryl compound (1.0 g, 2.62 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add tin(II) chloride dihydrate (2.95 g, 13.1 mmol) to the solution.

  • Heat the mixture to reflux (approx. 78 °C) and stir for 2-3 hours.

  • Cool the reaction to room temperature and carefully pour it into a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8 (basic).

  • Extract the aqueous slurry with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude aniline, which can often be used directly in the next step.

Part B: Amine Acetylation

  • Dissolve the crude aniline from Part A in dichloromethane (15 mL) and cool the flask in an ice bath (0 °C).

  • Add pyridine (0.42 mL, 5.24 mmol), followed by the dropwise addition of acetyl chloride (0.22 mL, 3.14 mmol).

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by adding 1M HCl (20 mL). Separate the layers.

  • Wash the organic layer sequentially with water and brine, then dry over Na₂SO₄, filter, and concentrate.

  • Purify by recrystallization or column chromatography to obtain the final acetamide product.

Reduction_Derivatization cluster_0 Step 1: Reduction cluster_1 Step 2: Derivatization start_nitro Nitro Compound reaction1 SnCl₂·2H₂O, EtOH Reflux start_nitro->reaction1 product_amine Crude Aniline Intermediate reaction1->product_amine reaction2 Acetyl Chloride Pyridine, DCM product_amine->reaction2 final_product Final Acetamide Product reaction2->final_product

Sequential Reduction and Acetylation Workflow

Integrated Synthetic Strategy for Biologically Active Scaffolds

By combining these orthogonal reactions, highly decorated and complex molecules can be assembled from a single, versatile starting material. This strategic, multi-step approach is fundamental to building libraries of compounds for screening in drug discovery programs.

Full_Synthesis_Pathway start 1-Bromo-2-fluoro-4-nitro -5-(trifluoromethyl)benzene step1 SₙAr Reaction (e.g., + R¹R²NH) start->step1 intermediate1 Amine-Substituted Intermediate step1->intermediate1 step2 Suzuki Coupling (e.g., + Ar-B(OH)₂) intermediate1->step2 intermediate2 Fully Substituted Nitro-Aromatic step2->intermediate2 step3 Nitro Reduction (e.g., SnCl₂) intermediate2->step3 intermediate3 Aniline Derivative step3->intermediate3 step4 Further Derivatization (Amide, Sulfonamide, etc.) intermediate3->step4 final_scaffold Complex, Drug-Like Scaffold step4->final_scaffold

Logical Synthesis Pathway for Complex Scaffolds

This logical flow demonstrates how a single starting material can be elaborated in three or more steps to generate molecules with multiple points of diversity, ideal for probing structure-activity relationships (SAR) in a drug discovery campaign. The resulting scaffolds, rich in features known to impart favorable drug-like properties, are valuable precursors for a range of therapeutic targets, including kinases, proteases, and G-protein coupled receptors.

References

  • PubChem. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. National Center for Biotechnology Information. Available at: [Link].

  • ACS Publications. Mechanochemically Triggered Deaminative Halogenation of Anilines Mediated by a TEMPO-Driven Radical Manifold. American Chemical Society. Available at: [Link].

  • Google Patents. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene. Google Patents.
  • Zanza, A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Available at: [Link].

  • ACS Publications. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. Available at: [Link].

  • ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. ResearchGate. Available at: [Link].

  • PubMed. Applications of Fluorine in Medicinal Chemistry. National Library of Medicine. Available at: [Link].

  • Vapourtec. Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry. Available at: [Link].

  • PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). National Library of Medicine. Available at: [Link].

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link].

  • ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. ResearchGate. Available at: [Link].

  • PubChem. 1-Bromo-4-fluoro-2-nitrobenzene. National Center for Biotechnology Information. Available at: [Link].

  • Chemistry Stack Exchange. Reactivity of meta- and para- bromo-nitrobenzene towards nucleophilic substitution. Stack Exchange. Available at: [Link].

  • LookChem. 1-BROMO-4-FLUORO-2-NITROBENZENE 446-09-3 Powder Competitive Price. LookChem. Available at: [Link].

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Application Notes and Protocols: The Strategic Role of 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Advanced Fluorinated Intermediates in Modern Crop Protection

In the landscape of contemporary agrochemical research and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of designing next-generation herbicides, insecticides, and fungicides. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and potentiation of bioactive conformations—are instrumental in overcoming challenges like pest resistance and environmental persistence. Among the vast arsenal of fluorinated building blocks, 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene stands out as a highly functionalized and versatile intermediate. Its unique substitution pattern, featuring a trifluoromethyl group, a nitro functionality, and strategically placed halogen atoms, makes it an exemplary precursor for the synthesis of complex agrochemicals, particularly within the phenylpyrazole class of insecticides.

This technical guide provides an in-depth exploration of the application of this compound in agrochemical synthesis. We will delve into its properties, outline a detailed, field-proven synthetic protocol for a representative phenylpyrazole insecticide, and discuss the mechanistic rationale behind the experimental choices, thereby offering researchers and drug development professionals a comprehensive framework for leveraging this powerful intermediate.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful process development and safe handling. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 889459-13-6[1]
Molecular Formula C₇H₂BrF₄NO₂[1]
Molecular Weight 287.99 g/mol [1]
Appearance Not specified; likely a solid at room temperature
Storage Conditions Sealed in dry, 2-8°C[1]
SMILES Code FC(C1=C(F)C=C(=O)C(Br)=C1)(F)F[1]

Application in the Synthesis of Phenylpyrazole Insecticides: A Detailed Protocol

The phenylpyrazole class of insecticides, which includes commercially successful compounds like fipronil, functions by disrupting the central nervous system of insects.[2][3] The synthesis of these complex molecules often relies on the construction of a substituted phenylhydrazine, which is then cyclized to form the core pyrazole ring. This compound is an ideal starting material for generating the requisite phenylhydrazine.

The following protocol details a representative synthesis of a novel phenylpyrazole insecticide from this key intermediate.

Overall Synthetic Workflow

G A This compound B Reduction of Nitro Group A->B SnCl2·2H2O, HCl C 2-Bromo-5-fluoro-4-(trifluoromethyl)aniline B->C D Diazotization C->D NaNO2, HCl E Diazonium Salt Intermediate D->E F Reduction to Hydrazine E->F SnCl2·2H2O G (2-Bromo-5-fluoro-4-(trifluoromethyl)phenyl)hydrazine F->G H Cyclocondensation G->H Substituted Acrylonitrile I Phenylpyrazole Core H->I J Functional Group Interconversion I->J Oxidation/Substitution K Final Phenylpyrazole Insecticide J->K

Caption: Synthetic pathway from the starting material to the final agrochemical.

Step 1: Reduction of the Nitro Group to Form 2-Bromo-5-fluoro-4-(trifluoromethyl)aniline

Causality Behind Experimental Choices: The conversion of the nitro group to an amine is a critical first step. A variety of reducing agents can accomplish this transformation; however, for substrates bearing multiple halogen atoms, tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) is a reliable and chemoselective method that avoids dehalogenation.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, suspend this compound (1.0 eq) in ethanol (10 mL/g of starting material).

  • Addition of Reducing Agent: To this suspension, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) in concentrated hydrochloric acid (5 mL/g of SnCl₂·2H₂O) portion-wise at room temperature. The addition may be exothermic, and external cooling with a water bath may be necessary to maintain the temperature below 40°C.

  • Reaction Monitoring: After the addition is complete, heat the reaction mixture to reflux (approximately 80°C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Slowly neutralize the acidic solution by the dropwise addition of a saturated aqueous solution of sodium hydroxide (NaOH) until the pH is approximately 8-9. Be cautious as this is an exothermic process.

    • The product-containing tin salts will precipitate. Extract the aqueous slurry with ethyl acetate (3 x 20 mL/g of starting material).

    • Combine the organic layers, wash with brine (1 x 20 mL/g of starting material), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-Bromo-5-fluoro-4-(trifluoromethyl)aniline.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure aniline derivative.

Step 2: Synthesis of (2-Bromo-5-fluoro-4-(trifluoromethyl)phenyl)hydrazine

Causality Behind Experimental Choices: The conversion of the aniline to a hydrazine is a two-step process involving diazotization followed by reduction. Sodium nitrite in a strong acidic medium is the standard method for generating the diazonium salt. Subsequent reduction with tin(II) chloride provides the desired hydrazine.

Experimental Protocol:

  • Diazotization:

    • In a beaker, dissolve the purified 2-Bromo-5-fluoro-4-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature remains below 5°C.

    • Stir the resulting solution at 0-5°C for 30 minutes to ensure complete formation of the diazonium salt.

  • Reduction to Hydrazine:

    • In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0 eq) in concentrated hydrochloric acid. Cool this solution to 0°C.

    • Slowly add the cold diazonium salt solution to the cold SnCl₂ solution with vigorous stirring. Maintain the temperature below 10°C during the addition.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Work-up and Isolation:

    • Basify the reaction mixture by the slow addition of a concentrated NaOH solution until the pH is greater than 10.

    • Extract the product with diethyl ether or dichloromethane.

    • Combine the organic extracts, dry over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate under reduced pressure to yield the crude hydrazine. The product should be used immediately in the next step due to its potential instability.

Step 3: Cyclocondensation to Form the Phenylpyrazole Core

Causality Behind Experimental Choices: The formation of the pyrazole ring is achieved through a cyclocondensation reaction between the synthesized hydrazine and a suitable three-carbon synthon, such as a substituted acrylonitrile. The choice of the acrylonitrile will determine the substitution pattern on the final pyrazole ring.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the crude (2-Bromo-5-fluoro-4-(trifluoromethyl)phenyl)hydrazine (1.0 eq) in ethanol or acetic acid.

  • Addition of Cyclizing Agent: Add 2-cyano-3-ethoxyacrylonitrile (or a similar activated acrylonitrile, 1.05 eq) to the solution.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.

  • Isolation:

    • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

    • If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry under vacuum.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Step 4: Final Functional Group Interconversions

The resulting phenylpyrazole core can be further functionalized to yield the final active ingredient. For instance, if a trifluoromethylsulfinyl group is desired at a specific position (a common feature in fipronil analogues), this can be introduced through a multi-step sequence involving Sandmeyer-type reactions and subsequent oxidation.

Mechanistic Insights and Biological Mode of Action

Phenylpyrazole insecticides are known to act as non-competitive blockers of the γ-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects.[2][3] By binding to the chloride channel, they prevent the influx of chloride ions, leading to hyperexcitation of the insect's nervous system, paralysis, and eventual death. The trifluoromethyl and other halogen substituents on the phenyl ring are crucial for the molecule's affinity to the receptor site and for its overall insecticidal potency.

G A Phenylpyrazole Insecticide C Binding to Channel A->C B GABA-gated Chloride Channel in Insect CNS B->C D Blockage of Chloride Ion Influx C->D E Hyperexcitation of Nervous System D->E F Paralysis and Death of Insect E->F

Caption: Mode of action of phenylpyrazole insecticides.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Based on data for similar compounds, it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[1] Refer to the material safety data sheet (MSDS) for comprehensive safety information before use.

Conclusion

This compound is a valuable and highly versatile building block for the synthesis of advanced agrochemicals. Its dense functionalization allows for the efficient construction of complex molecular architectures, such as the phenylpyrazole insecticides. The protocols and insights provided herein offer a robust foundation for researchers to explore the potential of this intermediate in the development of novel and effective crop protection agents. The strategic application of such fluorinated synthons will undoubtedly continue to be a driving force in the innovation of agrochemical science.

References

  • ACS Publications. Design, Synthesis, and Biological Activities of Novel Phenylpyrazole Derivatives Containing a Trifluoromethylselenyl Moiety. Journal of Agricultural and Food Chemistry. [Link]

  • PubMed. Design, Synthesis, and Biological Activities of Novel Phenylpyrazole Derivatives Containing a Trifluoromethylselenyl Moiety.[Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling reactions of 1-bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene. This highly functionalized aryl bromide is a valuable building block in medicinal chemistry and materials science. Its strategic importance lies in the electron-deficient nature of the aromatic ring, which presents both challenges and opportunities in carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation. These application notes detail the underlying principles, offer field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, and provide insights into overcoming common synthetic hurdles.

Introduction: The Significance of a Polysubstituted Building Block

This compound is a synthetically attractive starting material due to the orthogonal reactivity of its substituents. The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling, while the nitro group can be readily reduced to an amine, and the fluorine atom can participate in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing effects of the nitro and trifluoromethyl groups significantly influence the reactivity of the C-Br bond, making it highly susceptible to oxidative addition to a Pd(0) center, a key step in many cross-coupling catalytic cycles.[1]

However, this high reactivity also necessitates careful control of reaction conditions to avoid side reactions. This guide provides the foundational knowledge and practical protocols to successfully employ this versatile substrate in complex molecule synthesis.

The Catalytic Heart: The Palladium Cross-Coupling Cycle

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and selectivity.[2] The generalized catalytic cycle, applicable to reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate.[3]

  • Transmetalation (for Suzuki-Miyaura) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (an organoboron compound or an amine) reacts with the Pd(II) complex.[3][4]

  • Reductive Elimination: The two organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[4][5]

The choice of ligand, base, and solvent is critical in modulating the efficiency of each step in the catalytic cycle.

Palladium Cross-Coupling Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation / Amine Coordination Transmetalation / Amine Coordination Ar-Pd(II)-Br(L2)->Transmetalation / Amine Coordination R-M or R2NH Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation / Amine Coordination->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Product (Ar-R) Product (Ar-R) Reductive Elimination->Product (Ar-R)

Caption: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an aryl halide with an organoboron reagent, typically a boronic acid or its ester.[6] Given the electron-deficient nature of this compound, the oxidative addition step is generally facile. The primary considerations are ensuring efficient transmetalation and preventing premature protodeboronation of the boronic acid coupling partner.[7]

Recommended Protocol: Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3 equivalents)

  • 1,4-Dioxane and water (4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki-Miyaura Workflow A Reaction Setup (Substrate, Boronic Acid, Catalyst, Ligand, Base) B Inert Atmosphere (Evacuate/Backfill with N₂/Ar) A->B C Solvent Addition (Degassed Dioxane/Water) B->C D Heating & Stirring (80-100 °C, 4-12 h) C->D E Workup (EtOAc, H₂O, Brine) D->E F Purification (Column Chromatography) E->F G Product F->G

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Data Presentation: Typical Suzuki-Miyaura Reaction Conditions
Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O1006>90
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)Toluene90885-95
3-Thienylboronic acidPdCl₂(dppf) (3)-Na₂CO₃ (3)DME/H₂O851280-90

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines from aryl halides.[4] For an electron-deficient substrate like this compound, this reaction is generally efficient. The choice of ligand is crucial to facilitate the reductive elimination step, which can be challenging for electron-poor aryl groups.[8][9]

Recommended Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • Xantphos (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.5 equivalents)

  • Anhydrous toluene

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol), Xantphos (0.03 mmol), and NaOtBu (2.5 mmol) to a flame-dried Schlenk flask.

  • Add anhydrous toluene (3 mL) and stir for 10 minutes.

  • Add this compound (1.0 mmol) followed by the amine (1.2 mmol).

  • Seal the flask and heat the reaction mixture to 90-110 °C for 6-18 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Buchwald-Hartwig Workflow A Catalyst Pre-formation (Pd₂(dba)₃, Xantphos, NaOtBu in Toluene) B Addition of Reactants (Aryl Bromide, Amine) A->B C Heating under Inert Atmosphere (90-110 °C, 6-18 h) B->C D Quenching & Extraction (aq. NH₄Cl, EtOAc) C->D E Purification (Column Chromatography) D->E F Product E->F

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

Data Presentation: Typical Buchwald-Hartwig Amination Conditions
AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (1.5)Xantphos (3)NaOtBu (2.5)Toluene11012>95
AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (3)Dioxane1001885-95
n-ButylaminePd-G3-Xantphos (2)-LHMDS (2.5)THF806>90

Troubleshooting and Key Considerations

  • Low Yields:

    • Suzuki-Miyaura: Ensure the boronic acid is of high quality, as impurities can inhibit the catalyst. Consider using the corresponding boronate ester to mitigate protodeboronation.

    • Buchwald-Hartwig: The choice of base is critical. For less nucleophilic amines, a stronger base like LHMDS may be required. Ensure strictly anhydrous conditions.

  • Side Reactions:

    • Hydrodehalogenation (removal of Bromine): This can occur if the reaction is run for too long or at excessively high temperatures. Optimize reaction time and temperature.

    • Homocoupling of Boronic Acids: This is often a result of oxygen in the reaction mixture. Ensure proper degassing of solvents and use of an inert atmosphere.

  • Ligand Selection:

    • For sterically hindered coupling partners, bulkier ligands like RuPhos or BrettPhos may be beneficial.[8]

    • For electron-poor systems, electron-rich ligands are generally preferred as they can facilitate the reductive elimination step.[10]

Conclusion

The palladium-catalyzed cross-coupling of this compound is a highly effective method for the synthesis of complex, functionalized aromatic compounds. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can achieve high yields and selectivities in both Suzuki-Miyaura and Buchwald-Hartwig reactions. The protocols and insights provided in this guide serve as a robust starting point for the successful application of this versatile building block in drug discovery and materials science.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Yin, J., & Buchwald, S. L. (2002). A Catalytic System for the N-Arylation of Primary Amines. Organic Letters, 4(20), 3465-3467. [Link]

  • Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). An Efficient and General Method for the Palladium-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society, 118(30), 7215-7216. [Link]

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene with Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complexities of a Highly Functionalized Aryl Bromide in Cross-Coupling Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the reaction of a challenging, yet synthetically valuable substrate: 1-bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene, with various boronic acids. The presence of multiple strongly electron-withdrawing groups (nitro and trifluoromethyl) and ortho-substituents (fluoro) presents a unique set of considerations for optimizing this powerful transformation.

This document will delve into the mechanistic nuances dictated by the substrate's electronic and steric profile, provide a robust and detailed experimental protocol, and offer insights into reaction optimization. The aim is to equip researchers with the necessary knowledge to successfully employ this versatile building block in the synthesis of complex molecules relevant to the pharmaceutical and agrochemical industries.

Mechanistic Insights: The Impact of Substituents on the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The specific substituents on our aryl bromide, this compound, significantly influence the key steps of this cycle: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: This is often the rate-determining step in the catalytic cycle.[2] The C-Br bond of the aryl bromide adds to a Pd(0) species, forming a Pd(II) intermediate. The strong electron-withdrawing nature of the nitro and trifluoromethyl groups on the aromatic ring decreases the electron density at the carbon atom of the C-Br bond. This electronic deficit renders the carbon more electrophilic and, consequently, more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. Therefore, for this particular substrate, the oxidative addition is expected to be a facile process.

Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3] The choice of base and solvent is crucial for an efficient transmetalation.

Reductive Elimination: This final step involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst. The steric hindrance around the palladium center, influenced by the ortho-fluoro group and the phosphine ligands, can affect the rate of reductive elimination. Bulky and electron-rich phosphine ligands are often employed to promote this step.[4]

A potential side reaction to consider with nitro-substituted aryl halides is hydrodehalogenation , where the bromine atom is replaced by a hydrogen atom. This can occur through various pathways, and its mitigation often involves careful selection of the catalyst, base, and reaction conditions.[5]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general and robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific boronic acids.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system with a bulky phosphine ligand like SPhos) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture such as DME/water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line or glovebox techniques

Detailed Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or a reaction vial in a glovebox, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous solvent via syringe. The choice of solvent can influence the reaction outcome and should be selected based on the solubility of the reactants and the desired reaction temperature.[6]

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (typically ranging from 80 °C to 110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes key parameters that can be varied to optimize the reaction yield and minimize side products.

ParameterVariationRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, [Pd(allyl)Cl]₂ with bulky phosphine ligands (e.g., SPhos, XPhos)For challenging substrates, catalysts with bulky, electron-rich phosphine ligands often provide higher yields and faster reaction times by promoting both oxidative addition and reductive elimination.[7]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KFThe choice of base can significantly impact the transmetalation step. Stronger bases like Cs₂CO₃ are often effective, but milder bases may be necessary if base-sensitive functional groups are present.[3]
Solvent Toluene, 1,4-Dioxane, DME, THF, often with an aqueous componentThe solvent system affects the solubility of reagents and the efficacy of the base. A mixture of an organic solvent and water is commonly used to facilitate the dissolution of the inorganic base.[6]
Temperature 80 °C - 120 °CHigher temperatures generally accelerate the reaction rate, but may also lead to increased side product formation. The optimal temperature should be determined empirically.[6]
Boronic Acid Equivalent 1.1 - 2.0 equivUsing a slight excess of the boronic acid can help drive the reaction to completion. However, a large excess can sometimes lead to homo-coupling of the boronic acid.

Visualizing the Process

Experimental Workflow

G reagents Reagents: - Aryl Bromide - Boronic Acid - Pd Catalyst - Base setup Reaction Setup in Schlenk Flask reagents->setup inert Inert Atmosphere (Ar or N2) setup->inert solvent Solvent Addition inert->solvent reaction Reaction at Elevated Temp. solvent->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Pure Biaryl Product purification->product Suzuki_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)-R'(L_n) ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R' (Biaryl Product) ArPdR->Product ArX Ar-X (Aryl Bromide) Boronic R'-B(OH)2 + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura coupling of this compound with boronic acids, while presenting challenges due to its unique substitution pattern, is a highly feasible and valuable transformation. The strong electron-withdrawing groups facilitate the key oxidative addition step, and with the appropriate selection of a modern palladium catalyst system, base, and solvent, high yields of the desired biaryl products can be achieved. This guide provides a comprehensive framework for researchers to approach this reaction with a solid understanding of the underlying principles and a robust starting protocol. Careful optimization, guided by the principles outlined herein, will be key to unlocking the full synthetic potential of this versatile building block.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • ResearchGate. Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • ACS Publications. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]

  • ResearchGate. Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. [Link]

  • Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]

  • ResearchGate. Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization of reaction parameter a. [Link]

  • ACS Publications. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. [Link]

  • Royal Society of Chemistry. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. [Link]

  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]

  • National Institutes of Health. Cross-coupling and Dehalogenation Reactions Catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]

  • ResearchGate. Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water. [Link]

  • ACS Publications. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. [Link]

  • Semantic Scholar. Catalyst‐Free Suzuki‐Type Coupling of Allylic Bromides with Arylboronic Acids. [Link]

  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acidsa. [Link]

  • University of Edinburgh Research Explorer. Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. [Link]

  • Sci-Hub. Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. [Link]

  • Beilstein Journals. Clean and fast cross-coupling of aryl halides in one-pot. [Link]

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The Strategic Synthesis of Novel Heterocyclic Compounds from 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

The relentless pursuit of novel therapeutic agents has positioned highly functionalized aromatic compounds as cornerstones of medicinal chemistry. Among these, molecules bearing trifluoromethyl (CF₃) and nitro (-NO₂) groups are of paramount importance. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates, while the nitro group serves as a versatile synthetic handle, readily transformed into other functionalities or participating directly in pharmacologically relevant interactions.[1]

This application note provides a comprehensive guide to the synthetic utility of 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene , a richly functionalized building block poised for the construction of diverse and complex heterocyclic scaffolds. The strategic positioning of two distinct halogen atoms (bromine and fluorine) ortho to each other, and activated by potent electron-withdrawing nitro and trifluoromethyl groups, allows for a high degree of chemo- and regioselectivity in its transformations. We will explore its reactivity in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, providing detailed, field-proven protocols for the synthesis of valuable intermediates and their subsequent elaboration into medicinally relevant heterocyclic systems such as benzimidazoles, quinoxalines, and phenothiazines.

I. The Dichotomy of Halogen Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in this compound makes it highly susceptible to nucleophilic aromatic substitution. The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as a key intermediate.[2]

Causality of Regioselectivity

The regioselectivity of nucleophilic attack is dictated by the electronic landscape of the molecule. The potent electron-withdrawing effects of the nitro and trifluoromethyl groups, particularly when positioned ortho and para to a potential leaving group, significantly stabilize the negatively charged Meisenheimer intermediate, thereby accelerating the reaction rate.[3] In this substrate, both the fluorine and bromine atoms are activated. However, the C-F bond is more polarized and fluorine is generally a better leaving group than bromine in SNAr reactions on highly activated systems. This is because the rate-determining step is typically the initial nucleophilic attack, which is favored at the more electrophilic carbon atom attached to fluorine.

Application Protocol 1: Selective SNAr with N-Nucleophiles

This protocol details the selective displacement of the fluorine atom by a primary or secondary amine, a crucial step for the subsequent synthesis of various nitrogen-containing heterocycles.

Experimental Protocol:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Solvent and Reagents: Dissolve the starting material in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Add the desired primary or secondary amine (1.1 - 1.5 eq.) and a suitable base (e.g., K₂CO₃ or DIPEA, 2.0 eq.).

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 50-80 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

EntryNucleophileProductTypical Yield
1Aniline4-Bromo-N-phenyl-5-nitro-2-(trifluoromethyl)aniline85-95%
2Morpholine4-(4-Bromo-5-nitro-2-(trifluoromethyl)phenyl)morpholine90-98%
3BenzylamineN-(4-Bromo-5-nitro-2-(trifluoromethyl)phenyl)-1-phenylmethanamine88-96%

II. Harnessing the C-Br Bond: Palladium-Catalyzed Cross-Coupling Reactions

While the fluorine atom is more susceptible to SNAr, the carbon-bromine bond serves as an excellent handle for a variety of powerful palladium-catalyzed cross-coupling reactions. This orthogonality allows for a sequential and controlled functionalization of the aromatic core.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4]

Experimental Protocol:

  • Reaction Setup: In a reaction vessel suitable for inert atmosphere techniques, combine the 1-bromo-2-substituted-4-nitro-5-(trifluoromethyl)benzene derivative (1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos, XPhos).

  • Solvent and Base: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of a base (e.g., 2M Na₂CO₃ or K₃PO₄).

  • Reaction Conditions: Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes. Heat the mixture to 80-110 °C with vigorous stirring until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

B. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination provides a complementary approach to the SNAr reaction for the formation of C-N bonds, often with a broader substrate scope and milder conditions for less activated systems.[5]

Experimental Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction tube with the 1-bromo-2-substituted-4-nitro-5-(trifluoromethyl)benzene derivative (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-6 mol%), and a base (e.g., NaOt-Bu, Cs₂CO₃, 1.4 eq.).

  • Solvent: Add anhydrous, degassed toluene or dioxane.

  • Reaction Conditions: Seal the reaction tube and heat in an oil bath at 80-120 °C until the reaction is complete as indicated by TLC or LC-MS analysis.

  • Work-up and Purification: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify the crude product by flash chromatography.

III. From Building Blocks to Heterocyclic Cores: Synthetic Applications

The true synthetic power of this compound is realized in its application to construct complex heterocyclic systems.

A. Synthesis of Trifluoromethyl-Substituted Benzimidazoles

The synthesis of benzimidazoles can be achieved through a multi-step sequence involving an initial SNAr reaction followed by reduction of the nitro group and subsequent cyclization.

G A This compound B S(N)Ar with R-NH2 (e.g., Aniline) A->B Step 1 C 1-Bromo-2-(arylamino)-4-nitro-5-(trifluoromethyl)benzene B->C D Reduction of Nitro Group (e.g., Fe/HCl, SnCl2, or H2/Pd-C) C->D Step 2 E 1-Bromo-2-(arylamino)-4-amino-5-(trifluoromethyl)benzene D->E F Cyclization with a C1 source (e.g., Formic acid, Aldehyde) E->F Step 3 G Trifluoromethyl-Substituted Benzimidazole F->G

Workflow for Benzimidazole Synthesis

Protocol for Nitro Group Reduction and Cyclization:

  • Reduction: Dissolve the 1-bromo-2-(arylamino)-4-nitro-5-(trifluoromethyl)benzene derivative (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate. Add a reducing agent like iron powder in the presence of acetic acid or ammonium chloride, or use catalytic hydrogenation (H₂, Pd/C). Heat the reaction as necessary and monitor for the disappearance of the starting material.

  • Work-up: Filter the reaction mixture through celite to remove the catalyst or inorganic salts. Concentrate the filtrate to obtain the crude diamine.

  • Cyclization: Reflux the crude diamine in formic acid or react it with an appropriate aldehyde in the presence of an acid catalyst to effect cyclization to the benzimidazole core.

  • Purification: Purify the resulting benzimidazole by recrystallization or column chromatography.

B. Synthesis of Trifluoromethyl-Substituted Quinoxalines

Quinoxalines can be synthesized from the corresponding ortho-diamino arene, which is accessible via reduction of the dinitro precursor. This dinitro compound can be prepared through a nitration reaction.

G A This compound B Nitration (HNO3/H2SO4) A->B Step 1 C 1-Bromo-2-fluoro-4,6-dinitro-5-(trifluoromethyl)benzene B->C D Reduction of Nitro Groups (e.g., Fe/HCl, H2/Pd-C) C->D Step 2 E 1-Bromo-2-fluoro-4,5-diamino- (and isomers) D->E F Condensation with a 1,2-dicarbonyl compound (e.g., Glyoxal, Benzil) E->F Step 3 G Trifluoromethyl-Substituted Quinoxaline F->G

Workflow for Quinoxaline Synthesis

Protocol for Condensation:

  • Diamine Preparation: Reduce the dinitro compound using standard procedures as described for the benzimidazole synthesis to obtain the crude ortho-phenylenediamine derivative.

  • Condensation: Dissolve the crude diamine in ethanol or acetic acid. Add an equimolar amount of a 1,2-dicarbonyl compound (e.g., glyoxal, benzil).

  • Reaction Conditions: Stir the mixture at room temperature or heat to reflux to drive the condensation and cyclization.

  • Isolation: The quinoxaline product often precipitates from the reaction mixture upon cooling. It can be isolated by filtration and purified by recrystallization.

C. Synthesis of Trifluoromethyl-Substituted Phenothiazines

Phenothiazines can be constructed via an intramolecular cyclization of a diaryl sulfide, which in turn is prepared by an SNAr reaction with a substituted thiophenol.

G A This compound B S(N)Ar with 2-aminothiophenol A->B Step 1 C 2-((4-Bromo-5-nitro-2-(trifluoromethyl)phenyl)thio)aniline B->C D Intramolecular Cyclization (e.g., Smiles Rearrangement or Pd-catalyzed) C->D Step 2 E Trifluoromethyl-Substituted Phenothiazine D->E

Workflow for Phenothiazine Synthesis

Protocol for Thioether Formation and Cyclization:

  • Thioether Synthesis: In a suitable solvent like DMF, react this compound with 2-aminothiophenol in the presence of a base such as K₂CO₃.

  • Cyclization: The resulting diaryl sulfide can undergo intramolecular cyclization to the phenothiazine core. This can sometimes be achieved thermally or may require a palladium catalyst for C-N bond formation.

  • Purification: The phenothiazine product is typically a solid and can be purified by recrystallization or column chromatography.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of novel heterocyclic compounds. Its unique substitution pattern allows for selective and sequential functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols outlined in this application note provide a robust framework for researchers and scientists in drug development to access a wide array of complex molecular architectures with potential therapeutic applications. The strategic application of this scaffold will undoubtedly continue to fuel innovation in the field of medicinal chemistry.

References

  • Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • Google Patents. (2010). Process for the synthesis of organic compounds.
  • ChemicalBook. (2016). 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis.
  • Google Patents. (2008). The synthetic method of 1-bromo-2,4,5-trifluorobenzene.
  • ResearchGate. (2011). 1-Bromo-4-methyl-2-nitrobenzene.
  • Google Patents. (1969). Synthesis of 2-substituted phenothiazines.
  • ResearchGate. (2025). Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid.
  • ACS Publications. (2023). Divergent Synthesis of Trifluoromethyl-Substituted 1,2-Dihydroquinoxalines and Diimines by Cascade Reactions of CF3–Imidoyl Sulfoxonium Ylides with Azo Compounds. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • Google Patents. (2020). A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
  • YouTube. (2025). Nucleophilic Aromatic Substitution (SNAr) | Chapter 5 – Organic Chemistry (5th). Available at: [Link]

  • Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis. Available at: [Link]

  • RCS Research Chemistry Services. (2022). SNAr Reaction of Polyhalogenated Heterocycles. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. Available at: [Link]

  • ResearchGate. (2018). Investigation on Y-shaped tri-fluoromethyl substituted quinoxalines: synthesis, optical and morphological studies.
  • PubMed. (2024). Development of a Buchwald-Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Available at: [Link]

  • MDPI. (2023). Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Advances in the synthesis of C6 aryl and alkynyl-modified pipecolic acid derivatives starting from ᴅ-2-aminoadipic acid. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (2023). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • IOSR Journal of Pharmacy. (2020). Synthesis and Evaluation of Phenothiazine Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Available at: [Link]

  • Royal Society of Chemistry. (2021). Synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides under mechanochemical conditions. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available at: [Link]

  • Chegg. (2020). Design a synthesis of 1-bromo-3-nitro-5-(trifluoromethylbenzene from benzene or any mono-substituted benzene.
  • ResearchGate. (2025). Intramolecular Cyclization of 1-(ω-Phenylalkyl)-2-(nitromethylene)pyrrolidines in Triflic Acid.
  • MDPI. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

  • FAO. (2000). Trifluoromethylaryl-Substituted Quinoxalines: Unusual Ruthenium- Amidininate Complexes and their Suitability for Anellation Reactions. Available at: [Link]

  • Royal Society of Chemistry. (2019). Tunable Photophysical Properties of Thiophene Based Chromophores: Conjoined Experimental and Theoretical Investigation. Available at: [Link]

  • ResearchGate. (2017). Synthesis and Antimicrobial Activity of 1-(5 Isopropoxy-2-Methyl-4-Nitrophenyl)
  • Quora. (2021).
  • YouTube. (2020). Outline a synthesis of p-bromonitrobenzene from benzene in two steps. Available at: [Link]

  • ACS Publications. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. Available at: [Link]

  • Royal Society of Chemistry. (2020). SUPPORTING INFORMATION. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations. Available at: [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction with the highly electron-deficient aryl halide, 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage this versatile building block in their synthetic endeavors. Here, we provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions to navigate the challenges associated with this specific substrate.

Understanding the Challenge: The Electronic Landscape of this compound

The successful Suzuki coupling of this compound is a nuanced process, primarily due to the profound electronic effects exerted by its substituents. The presence of three strongly electron-withdrawing groups—nitro (-NO₂), trifluoromethyl (-CF₃), and fluoro (-F)—significantly deactivates the aromatic ring. This deactivation has a dual effect on the Suzuki coupling mechanism. On one hand, it facilitates the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1] On the other hand, the high electrophilicity of the aryl halide can lead to undesired side reactions and challenges in the reductive elimination step.

This guide will provide you with the necessary insights and practical protocols to overcome these challenges and achieve high-yield, reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound resulting in low yields or failing completely?

A1: Low yields or reaction failure with this substrate can stem from several factors, often related to the interplay of the catalyst, ligand, base, and solvent. The highly electron-deficient nature of the aryl halide makes the palladium catalyst's electronic properties crucial. An overly electron-rich catalyst, which is typically effective for less reactive aryl chlorides, might not be optimal here. Additionally, side reactions such as dehalogenation (replacement of the bromine with a hydrogen) can be a significant issue.[2] Careful selection of a suitable palladium precatalyst and a ligand that promotes the desired reductive elimination over competing pathways is essential.

Q2: How do the electron-withdrawing groups on the substrate influence the choice of reaction components?

A2: The nitro, trifluoromethyl, and fluoro groups collectively make the aryl bromide an excellent electrophile. This enhanced reactivity means that the oxidative addition of the Pd(0) catalyst to the C-Br bond is generally facile.[3] However, these groups also make the resulting arylpalladium(II) intermediate more susceptible to side reactions. The choice of a bulky, electron-rich ligand can help stabilize this intermediate and promote the subsequent transmetalation and reductive elimination steps. Furthermore, the choice of base becomes critical to avoid degradation of the starting material or product.

Q3: What are the most common side reactions to watch out for with this substrate?

A3: The most prevalent side reactions include:

  • Dehalogenation: The arylpalladium(II) intermediate can react with sources of hydride to reductively eliminate and form the dehalogenated arene.[2]

  • Homocoupling of the Boronic Acid: This occurs when two molecules of the boronic acid couple with each other, a reaction that can be promoted by the presence of oxygen or unreduced Pd(II) species.[2]

  • Protodeborylation of the Boronic Acid: The boronic acid can be cleaved by protic solvents or acidic impurities, reducing its effective concentration.

  • Nitro Group Reduction: While less common under typical Suzuki conditions, the nitro group can be susceptible to reduction under certain catalytic conditions, especially if hydrogen sources are present.

Q4: Can I use a standard palladium catalyst like Pd(PPh₃)₄ for this reaction?

A4: While Pd(PPh₃)₄ is a versatile catalyst, it may not be the most efficient choice for this challenging substrate. The relatively low electron-donating ability of triphenylphosphine might not be sufficient to promote the reductive elimination step effectively.[1] Modern catalyst systems employing bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands often provide significantly better results for electron-deficient aryl halides.[4]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the Suzuki coupling of this compound.

Problem 1: Low or No Conversion of Starting Material
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Use a fresh batch of palladium precatalyst and ligand. Consider using a pre-formed, air-stable precatalyst.Palladium catalysts, especially in their Pd(0) state, can be sensitive to air and moisture.
Inefficient Oxidative Addition Switch to a more electron-rich ligand (e.g., SPhos, XPhos) or an NHC ligand.Bulky, electron-donating ligands accelerate the oxidative addition step.[5]
Insufficient Base Strength Use a stronger base such as K₃PO₄ or Cs₂CO₃.A stronger base can facilitate the formation of the reactive boronate species, which is crucial for transmetalation.[6]
Low Reaction Temperature Increase the reaction temperature in increments of 10-20 °C.Higher temperatures can overcome the activation energy barrier for the catalytic cycle.
Problem 2: Significant Formation of Dehalogenated Byproduct
Potential Cause Troubleshooting Step Rationale
Hydride Source Ensure anhydrous solvents and reagents. Avoid amine bases if possible.Dehalogenation often arises from hydride transfer from solvents or bases to the arylpalladium intermediate.[2]
Slow Reductive Elimination Employ a bulkier ligand to promote reductive elimination.Sterically demanding ligands can favor the C-C bond-forming reductive elimination over competing pathways.
Catalyst Choice Screen different palladium precatalysts and ligands.The ligand sphere around the palladium center significantly influences the relative rates of productive coupling and side reactions.
Problem 3: Homocoupling of the Boronic Acid is Observed
Potential Cause Troubleshooting Step Rationale
Presence of Oxygen Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen).Oxygen can promote the oxidative homocoupling of boronic acids.[2]
Inefficient Reduction of Pd(II) Precatalyst If using a Pd(II) source, ensure complete reduction to Pd(0). Alternatively, start with a Pd(0) precatalyst.Residual Pd(II) can catalyze the homocoupling of boronic acids.[2]
Excess Boronic Acid Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the boronic acid.A large excess of the boronic acid can increase the likelihood of homocoupling.

Visual Troubleshooting Workflow

Troubleshooting_Suzuki start Reaction Issue no_conversion Low/No Conversion start->no_conversion Check TLC/LC-MS dehalogenation Dehalogenation start->dehalogenation Check Mass Spec homocoupling Homocoupling start->homocoupling Check Mass Spec catalyst_check Use Fresh Catalyst/Ligand no_conversion->catalyst_check anhydrous Ensure Anhydrous Conditions dehalogenation->anhydrous degas Thoroughly Degas Reaction homocoupling->degas ligand_check Switch to Electron-Rich Ligand catalyst_check->ligand_check base_check Use Stronger Base (K3PO4/Cs2CO3) ligand_check->base_check temp_check Increase Temperature base_check->temp_check bulky_ligand Use Bulkier Ligand anhydrous->bulky_ligand catalyst_screen Screen Catalysts bulky_ligand->catalyst_screen pd0_source Use Pd(0) Source degas->pd0_source stoichiometry Check Boronic Acid Stoichiometry pd0_source->stoichiometry

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

Recommended Reaction Protocol

This protocol provides a starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific boronic acid partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous solvent (e.g., Dioxane or Toluene/Water mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst, ligand, and base.

  • Reagent Addition: Add this compound and the arylboronic acid to the flask.

  • Solvent Addition: Add the anhydrous solvent. If using a biphasic system, add the organic solvent followed by degassed water.

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure the removal of dissolved oxygen.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Catalytic Cycle Visualization

Suzuki_Cycle cluster_transmetalation Transmetalation Pd0 Pd(0)L2 ArPdBr ArPd(II)(Br)L2 Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdOH [ArPd(II)(OH)L2] ArPdBr->ArPdOH Base (e.g., K3PO4) ArPdArB [ArPd(II)(Ar')L2] ArPdOH->ArPdArB Ar'B(OH)2 ArPdArB->Pd0 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Summary: Recommended Reaction Components

ComponentRecommended OptionsRationale for This Substrate
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂, Buchwald PrecatalystsProvide a reliable source of Pd(0) upon in-situ reduction or are pre-formed active catalysts.
Ligand SPhos, XPhos, RuPhos, NHC ligands (e.g., IPr)Bulky, electron-rich ligands stabilize the arylpalladium(II) intermediate and promote reductive elimination.[4][5]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Strong inorganic bases are effective in promoting transmetalation without causing significant degradation of the electron-deficient substrate.[6]
Solvent Dioxane, Toluene, THF, 2-MeTHF (often with a small amount of water)Aprotic solvents are generally preferred. A small amount of water can facilitate the dissolution of the base and the transmetalation step.[2]

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • ACS Publications. (2009, March 9). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). The Suzuki–Miyaura Coupling of Nitroarenes. Retrieved from [Link]

  • ACS Publications. (2022, April 29). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we address common challenges and side reactions encountered during the synthesis, providing in-depth explanations and actionable troubleshooting protocols to enhance yield, purity, and overall success.

The primary route to synthesizing this compound involves the electrophilic nitration of the starting material, 1-Bromo-2-fluoro-5-(trifluoromethyl)benzene. This reaction, typically employing a mixture of nitric acid and sulfuric acid, is highly effective but can be prone to several side reactions if not carefully controlled. This guide will help you navigate these potential issues.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might observe during your experiment, from unexpected analytical results to low product yields.

Question 1: "My TLC/LC-MS analysis shows multiple product spots/peaks besides the desired product. What are these impurities?"

Answer: The presence of multiple spots or peaks strongly suggests the formation of side products, which is common in electrophilic aromatic substitution reactions on a polysubstituted ring. The most likely impurities are regioisomers of the desired product and, to a lesser extent, dinitrated byproducts.

Root Cause Analysis:

The substitution pattern on the starting material, 1-Bromo-2-fluoro-5-(trifluoromethyl)benzene, dictates the regiochemical outcome of the nitration. The directing effects of the substituents are in competition:

SubstituentPositionTypeDirecting Effect
-F C2Deactivatingortho-, para- director
-Br C1Deactivatingortho-, para- director
-CF₃ C5Strongly Deactivatingmeta- director

The fluorine and bromine atoms, despite being deactivators, direct incoming electrophiles to their ortho and para positions. The potent electron-withdrawing trifluoromethyl group directs meta. The desired product forms when the incoming nitronium ion (NO₂⁺) adds to the C4 position, which is para to the bromine, meta to the fluorine, and ortho to the trifluoromethyl group. The confluence of these directing effects favors the C4 position, but substitution at other positions can still occur.

Potential Side Products:

  • Isomeric Byproducts: Nitration may occur at other available positions on the ring, leading to isomers. The most probable isomer results from nitration at the C6 position.

  • Dinitrated Byproducts: If the reaction conditions are too harsh (e.g., high temperature, high concentration of nitrating agent), a second nitro group can be added to the ring.

  • Ipso-Substitution Byproduct: In rare cases, the nitronium ion can displace the bromine atom, a phenomenon known as ipso-nitration.[1]

Workflow for Troubleshooting Impurity Formation

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Hypothesis cluster_2 Phase 3: Optimization cluster_3 Phase 4: Verification TLC Multiple Spots on TLC/LC NMR Characterize Impurities (NMR, MS) TLC->NMR Isolate or infer structure Cause Identify Probable Cause NMR->Cause Isomers Isomer Formation (Regioselectivity Issue) Cause->Isomers Most Likely Dinitro Dinitration (Harsh Conditions) Cause->Dinitro Ipso Ipso-Substitution (Rare) Cause->Ipso Optimize Implement Protocol Adjustments Isomers->Optimize Dinitro->Optimize Ipso->Optimize Temp Lower Reaction Temperature Optimize->Temp Time Reduce Reaction Time Optimize->Time Reagent Control Stoichiometry of HNO₃ Optimize->Reagent Verify Verify Purity of New Batch Optimize->Verify G SM 1-Bromo-2-fluoro-5-(trifluoromethyl)benzene Reagents HNO₃ / H₂SO₄ Product Desired Product (4-Nitro Isomer) Reagents->Product Major Pathway (Favored Kinetically & Thermodynamically) Side1 Side Product (6-Nitro Isomer) Reagents->Side1 Minor Pathway (Steric Hindrance) Side2 Side Product (Dinitro Compound) Product->Side2 Further Nitration (Harsh Conditions)

Sources

Technical Support Center: Column Chromatography Purification of 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene via column chromatography. The unique electronic and structural properties of this molecule—stemming from multiple electron-withdrawing groups (EWG) on an aromatic ring—present specific purification hurdles that this guide aims to address.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is a suitable starting solvent system for Thin-Layer Chromatography (TLC) analysis of this compound?

A good starting point for TLC analysis is a non-polar to moderately polar solvent system. Given the compound's structure, which includes a bromine atom, a fluorine atom, a nitro group, and a trifluoromethyl group, it is relatively non-polar despite the presence of heteroatoms.

  • Recommended Starting System: Hexanes/Ethyl Acetate (9:1 v/v).

  • Rationale: This system provides a good polarity range for many organic compounds. The high proportion of non-polar hexanes will ensure that this relatively non-polar compound moves off the baseline. You can then adjust the ratio based on the initial result. If the Rf is too low (e.g., <0.1), increase the polarity by moving to an 8:2 or 7:3 ratio. The ideal Rf for column chromatography separation is typically between 0.2 and 0.4.

Q2: How can I visualize this compound on a TLC plate?

Due to its chemical structure, this compound can be visualized by several methods:

  • UV Light (Primary Method): The aromatic ring makes the compound highly absorbent of short-wave UV light (254 nm).[1] On TLC plates containing a fluorescent indicator (e.g., F254), the compound will appear as a dark purple or black spot against a green fluorescent background. This is a non-destructive method and should always be the first choice.[1]

  • Chemical Staining (Secondary/Confirmatory Methods):

    • Potassium Permanganate (KMnO₄) Stain: While not specific, this stain reacts with many functional groups. However, its effectiveness can be variable for highly deactivated aromatic rings.

    • Reduction and Diazotization: For specific detection of the nitro group, the plate can be treated with a reducing agent like stannous chloride (SnCl₂) to convert the nitro group to an amine.[2] The resulting amine can then be diazotized and coupled with a reagent like N-(1-Naphthyl)ethylenediamine dihydrochloride to produce a brightly colored azo dye spot. This method is destructive but highly sensitive for nitroaromatic compounds.[2]

Q3: Is this compound stable on silica gel?

This is a critical consideration. The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive compounds, particularly those with functional groups susceptible to acid-catalyzed hydrolysis or rearrangement. While many nitroaromatic compounds are sufficiently stable, the combination of multiple EWGs can affect reactivity.

  • Recommendation: Perform a 2D TLC stability test.[3] Spot the compound in one corner of a TLC plate, run the plate in a suitable eluent, and then dry it completely. Rotate the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear as a single spot on the diagonal. If degradation occurs, new spots will appear off the diagonal.[3] If instability is observed, consider using deactivated (neutral) silica or an alternative stationary phase like alumina.[4]

Q4: Should I use silica gel or an alternative stationary phase like alumina?

  • Silica Gel: This is the default and most common stationary phase for normal-phase chromatography. It is suitable for a wide range of compounds and should be your first choice unless stability issues are confirmed (see Q3).

  • Alumina: Alumina can be a good alternative, especially if the compound is unstable on silica.[5] It is available in acidic, neutral, and basic forms. For this compound, neutral alumina would be the most appropriate choice to avoid potential acid- or base-catalyzed degradation. However, be aware that the selectivity of alumina is different from silica, and you will need to re-optimize your solvent system.[6]

Section 2: Troubleshooting Guide

This section addresses specific problems encountered during the column chromatography of this compound.

Problem: Poor or No Separation of My Target Compound from Impurities.
  • Possible Cause 1: Inappropriate Solvent System. The polarity of the eluent may be too high, causing all compounds to elute together near the solvent front, or too low, causing everything to remain at the origin.

    • Solution: The optimal mobile phase should provide a target Rf of 0.2-0.4 for your compound on TLC, with clear separation from impurities. If your TLC shows co-elution, you must find a different solvent system. Try incorporating a solvent with different properties, such as dichloromethane or toluene, into your hexane/ethyl acetate mixture to alter the selectivity.

  • Possible Cause 2: Column Overloading. Too much crude material has been loaded onto the column relative to the amount of silica gel.

    • Solution: A general rule of thumb is to use a silica-to-sample mass ratio of at least 50:1 for good separation. For difficult separations, this ratio may need to be increased to 100:1 or even higher.

  • Possible Cause 3: Poor Column Packing. Cracks, channels, or an uneven surface in the silica bed will lead to non-uniform flow and broad, overlapping bands.

    • Solution: Ensure the column is packed carefully using a slurry method to create a homogenous, compact bed. Gently tap the column as the silica settles to dislodge air bubbles. Add a thin layer of sand on top of the silica bed to prevent disturbance when adding solvent or the sample.[7]

Problem: The Compound is Streaking or Tailing on the TLC Plate and Column.
  • Possible Cause 1: Compound Degradation. As discussed in the FAQs, the compound may be degrading on the acidic silica surface.[4]

    • Solution: Perform a 2D TLC test to confirm degradation.[3] If confirmed, switch to neutral silica or neutral alumina. Alternatively, you can add a small amount (~0.1-0.5%) of a modifier like triethylamine to the eluent to neutralize the acidic sites on the silica, but be mindful that this will change the elution profile.

  • Possible Cause 2: Sample is too Concentrated or Insoluble in Eluent. The sample was loaded in a solvent that is too strong or in which it has poor solubility, causing it to precipitate at the top of the column and then slowly redissolve.

    • Solution: Use a "dry loading" technique.[8] Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel to the solution, and evaporate the solvent on a rotary evaporator to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column. This ensures the sample is introduced as a narrow, uniform band.[7]

Problem: The Compound Seems to be Stuck on the Column and Won't Elute.
  • Possible Cause 1: Eluent Polarity is Too Low. The mobile phase does not have sufficient strength to displace the compound from the stationary phase.

    • Solution: Gradually increase the polarity of the eluent (gradient elution).[4] For example, start with 95:5 Hexane/EtOAc and slowly increase the proportion of EtOAc. If the compound still doesn't elute, a more polar solvent like dichloromethane or a small percentage of methanol may be required. Always perform TLC analysis first to guide your choice.

  • Possible Cause 2: Irreversible Adsorption or Reaction. The compound may be strongly interacting with or reacting on the silica gel.

    • Solution: This indicates a severe stability issue. If increasing solvent polarity doesn't work, the compound is likely lost. In future attempts, use a less reactive stationary phase like deactivated silica or Florisil.[4]

Problem: The Column is Running Very Slowly or Has Stopped Completely.
  • Possible Cause 1: Clogging by Particulates. Fine particulate matter in the crude sample or very fine silica particles can clog the column frit or the top of the silica bed.

    • Solution: Always pre-filter your crude sample solution through a small plug of cotton or celite before loading if it contains any solids. Ensure you are using high-quality silica gel with a consistent particle size.

  • Possible Cause 2: Compound Precipitation. The loaded sample may have low solubility in the mobile phase and has crystallized within the column, blocking flow.[8]

    • Solution: This is a difficult problem to fix mid-run. The best approach is preventative: use the dry loading method or ensure the sample is fully dissolved in a minimal amount of the initial mobile phase before loading.[8]

Section 3: Detailed Experimental Protocol

This protocol provides a self-validating workflow for the purification of this compound.

Step 1: TLC Analysis and Solvent System Optimization
  • Prepare stock solutions of your crude material in a suitable solvent (e.g., dichloromethane).

  • On a silica gel TLC plate (F254), spot the crude material alongside any available standards.

  • Develop the plate in a TLC chamber with an initial solvent system of 9:1 Hexanes/Ethyl Acetate.

  • Visualize the plate under UV light (254 nm) and mark the spots.

  • Calculate the Rf values. Adjust the solvent ratio until the target compound has an Rf of ~0.3 and is well-separated from major impurities.

Data Summary Table
Solvent System (Hexanes:Ethyl Acetate)Expected Rf RangeObservation
95:50.4 - 0.6Good for initial elution; may not separate closely related non-polar impurities.
90:100.2 - 0.4Optimal starting point for separation.
80:200.1 - 0.2May be too polar; risk of co-elution with more polar impurities.
These are estimated values and must be determined experimentally.
Step 2: Column Packing (Slurry Method)
  • Select a glass column of appropriate size (e.g., for 1g of crude material, a 40mm diameter column is suitable).

  • Place a small plug of cotton or glass wool at the bottom and add a ~1 cm layer of sand.

  • In a beaker, prepare a slurry of silica gel (e.g., 50g for 1g of sample) in the initial, least polar eluent determined from TLC.

  • With the column stopcock open and a flask underneath, pour the slurry into the column. Use additional eluent to rinse all silica into the column.

  • Gently tap the side of the column continuously to ensure even packing and remove air bubbles.

  • Once the silica has settled, drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.[7]

  • Add another ~1 cm layer of sand on top of the silica bed to protect the surface.[7]

Step 3: Sample Loading (Dry Loading Recommended)
  • Dissolve the crude material (e.g., 1g) in a minimal volume of a volatile solvent (e.g., 5-10 mL of dichloromethane).

  • Add 2-3g of silica gel to this solution.

  • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.

  • Carefully add this powder as a uniform layer on top of the sand in the packed column.

Step 4: Elution and Fraction Collection
  • Carefully fill the column with the initial eluent.

  • Open the stopcock and begin collecting fractions. Apply gentle positive pressure with air or nitrogen if needed to achieve a steady flow rate. An optimal flow rate allows for proper equilibration but is fast enough to prevent excessive diffusion and band broadening.[7]

  • Start with several column volumes of the initial, low-polarity solvent.

  • If a gradient is needed, gradually increase the percentage of the more polar solvent (e.g., increase ethyl acetate from 5% to 10%).

  • Collect fractions of a consistent size (e.g., 10-20 mL).

Step 5: Analysis of Fractions and Product Isolation
  • Analyze the collected fractions by TLC. Spot multiple fractions per plate to quickly identify which ones contain the desired product.

  • Combine the pure fractions containing only the target compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

  • Confirm the purity of the final product by NMR, LC-MS, or another appropriate analytical technique.

Section 4: Visual Workflows

Troubleshooting Workflow

A logical flow for diagnosing common chromatography problems.

TroubleshootingWorkflow cluster_symptoms Identify Symptom cluster_causes Investigate Cause cluster_solutions Implement Solution start Poor Purification Result poor_sep Poor Separation / Co-elution start->poor_sep low_yield Low Yield / Compound Stuck start->low_yield streaking Streaking / Tailing Bands start->streaking cause_sep Wrong Eluent Polarity? Column Overloaded? Poor Packing? poor_sep->cause_sep Check TLC & setup cause_yield Degradation on Silica? Eluent too Weak? Irreversible Adsorption? low_yield->cause_yield Check stability & eluent cause_streak Sample Insolubility? Degradation? Acidic Silica Interaction? streaking->cause_streak Check loading & stability sol_sep Re-optimize Eluent via TLC Use More Silica Repack Column Carefully cause_sep->sol_sep sol_yield Test Stability (2D TLC) Use Neutral Silica/Alumina Run Polarity Gradient cause_yield->sol_yield sol_streak Use Dry Loading Method Add Modifier (e.g., Et3N) Switch to Neutral Stationary Phase cause_streak->sol_streak

Caption: Troubleshooting flowchart for column chromatography.

Experimental Workflow

A step-by-step visual guide to the purification protocol.

ExperimentalWorkflow tlc 1. TLC Optimization (Target Rf = 0.3) packing 2. Column Packing (Slurry Method) tlc->packing loading 3. Sample Loading (Dry Loading) packing->loading elution 4. Elution (Isocratic or Gradient) loading->elution analysis 5. Fraction Analysis (TLC) elution->analysis product 6. Combine & Evaporate analysis->product

Caption: Standard experimental workflow for column purification.

References

  • Chem-Impex. (n.d.). 1-Bromo-2,4,5-trifluorobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • SIELC. (n.d.). Separation of 1-Bromo-3,4,5-trifluorobenzene on Newcrom R1 HPLC column. Retrieved from [Link]

  • LookChem. (n.d.). 1-BROMO-4-FLUORO-2-NITROBENZENE. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Reduction and detection of aromatic nitro-compounds on thin layers of silica gel. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 9.3F: Visualizing TLC Plates. Retrieved from [Link]

  • American Chemical Society. (n.d.). The use of alternative solvent purification techniques. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. Retrieved from [Link]

  • SpringerLink. (2017). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • National Institutes of Health. (2008). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

  • Reddit. (2023). Trouble with Column Chromatography of phenolic compounds. Retrieved from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). Retrieved from [Link]

  • Google Patents. (n.d.). EP1468983A1 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene.
  • ResearchGate. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged in the purification of 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene via recrystallization. As a highly functionalized aromatic compound, its purification requires a nuanced understanding of solvent selection and crystallization kinetics. This document provides practical, field-proven insights and troubleshooting strategies to address common challenges encountered during its purification.

Section 1: Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties is fundamental to developing a successful recrystallization protocol. While specific experimental data for this compound is not extensively published, we can infer its characteristics from its constitutional isomer, 1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene (CAS 932374-77-1), and other structurally related molecules.

Table 1: Physicochemical and Safety Data

Property Value / Information Source
Molecular Formula C₇H₂BrF₄NO₂ [1]
Molecular Weight 287.99 g/mol [1]
Physical Form Expected to be a solid at room temperature. [1][2]
Storage Sealed in dry, room temperature conditions. [1]
Solubility Predicted to have slight solubility in polar aprotic solvents like Chloroform and DMSO.[2] Solubility in common recrystallization solvents (alcohols, alkanes, esters) must be determined experimentally.
GHS Hazard Statements Based on its isomer, it is expected to be: H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. [1]

| Precautionary Statements | P264, P270, P280, P301+P312, P302+P352, P305+P351+P338 |[1] |

Section 2: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the development of a recrystallization procedure for this compound.

Q1: How do I select an optimal solvent or solvent system for recrystallization?

A1: The ideal solvent should exhibit a steep solubility curve for the compound, meaning it is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[3] Given the compound's structure—a polar aromatic ring with electron-withdrawing nitro, fluoro, and trifluoromethyl groups—polar solvents are a logical starting point.

  • Single Solvent Approach: Begin by testing small amounts of the crude material in solvents like ethanol, methanol, or isopropanol. These alcoholic solvents are often effective for nitroaryl compounds.[3]

  • Mixed Solvent Approach: If no single solvent is ideal, a mixed solvent system is a powerful alternative.[4] This is used when the compound is excessively soluble in one solvent (the "soluble solvent") and poorly soluble in another (the "insoluble solvent"). A common strategy involves dissolving the compound in a minimum amount of a hot, soluble solvent (e.g., ethyl acetate, acetone) and then slowly adding a hot, insoluble solvent (e.g., hexanes, heptane) until the solution becomes faintly cloudy (the saturation point). Reheating to clarify and then slow cooling should yield crystals.[4]

Q2: What are the likely impurities in my crude sample?

A2: Impurities often stem from the synthetic route. The synthesis of related halogenated nitroaromatic compounds frequently involves the nitration of a substituted benzene ring.[5][6] Potential impurities could therefore include:

  • Unreacted Starting Material: The bromo-fluoro-(trifluoromethyl)benzene precursor.

  • Regioisomers: Isomers formed from nitration at different positions on the aromatic ring.

  • Byproducts: Compounds resulting from over-nitration or side reactions.

The goal of recrystallization is to select a solvent where these impurities are either highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (removed via hot filtration).[7]

Q3: My compound "oils out" instead of forming crystals. What causes this and how can I fix it?

A3: "Oiling out" occurs when the solid separates from the solution as a liquid rather than a crystalline solid.[8] This often happens when a compound's melting point is lower than the boiling point of the solvent or when the solution is supersaturated to a high degree upon cooling.[8]

Causality: The high concentration of solute upon cooling can lead to liquid-liquid phase separation before the temperature drops below the material's melting point (which is often depressed by the presence of solvent and impurities).

Solutions:

  • Reheat and Dilute: Warm the mixture to redissolve the oil, then add a small amount (5-10% more) of the hot solvent to decrease the saturation concentration.[3][8]

  • Slow Down Cooling: Allow the solution to cool to room temperature very slowly. Insulating the flask can promote the formation of fewer, larger, and purer crystals.[8]

  • Change Solvents: Consider a lower-boiling point solvent or a different mixed-solvent system.

Q4: No crystals are forming even after the solution has cooled completely. What should I do?

A4: A lack of crystal formation indicates that the solution is not sufficiently supersaturated.

Solutions:

  • Induce Crystallization: Try scratching the inside of the flask at the solution's surface with a glass rod. The microscopic scratches can provide nucleation sites.[3] Adding a "seed crystal" from a previous successful batch is also a highly effective method.[7][9]

  • Reduce Solvent Volume: If induction methods fail, there is likely too much solvent. Gently heat the solution and boil off a portion of the solvent to increase the concentration.[10] Then, allow it to cool again.

  • Cool to a Lower Temperature: If crystals do not form at room temperature, place the flask in an ice-water bath to further decrease the compound's solubility.

Section 3: Experimental Protocol for Recrystallization

This protocol provides a robust, step-by-step methodology. It is crucial to perform this procedure in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Materials:

  • Crude this compound

  • Candidate recrystallization solvent (e.g., Ethanol or Hexane/Ethyl Acetate mixture)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Watch glass

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel, filter flask, and vacuum tubing

  • Filter paper for Büchner funnel

  • Ice bath

Procedure:

  • Solvent Selection Test: In small test tubes, add ~20 mg of crude product. Add a candidate solvent dropwise. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating and stirring. Add just enough hot solvent to fully dissolve the solid. This creates a saturated solution and is critical for maximizing yield.[9]

  • Hot Filtration (Optional): If insoluble impurities are present or if decolorizing carbon was used, perform a hot gravity filtration.[9] To prevent premature crystallization in the funnel, use a stemless funnel, pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent vapor, and pour the solution in small batches.[9]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wooden block).[10] Rapid cooling can trap impurities.[10] Once at room temperature, you may place the flask in an ice bath for 15-20 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[11] Using cold solvent minimizes the loss of the purified product.

  • Drying: Dry the crystals thoroughly. This can be done by leaving them under vacuum on the filter funnel, followed by drying in a vacuum oven at a temperature well below the compound's melting point.

Section 4: Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common recrystallization problems.

G start Recrystallization Attempt check_crystals Crystals Formed Upon Cooling? start->check_crystals success Collect, Wash, & Dry Crystals check_crystals->success  Yes check_oil Did the Compound Oil Out? check_crystals->check_oil  No oil_out_solutions 1. Reheat & Add More Solvent 2. Cool Slowly 3. Change Solvent System check_oil->oil_out_solutions  Yes no_crystals_solutions 1. Scratch Flask / Add Seed Crystal 2. Evaporate Excess Solvent 3. Cool in Ice Bath check_oil->no_crystals_solutions  No oil_out_solutions->start Retry no_crystals_solutions->start Retry

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene Properties.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Process for the synthesis of organic compounds. Google Patents (EP2266961B1).
  • Recrystallization. University of California, Los Angeles (UCLA) Chemistry Department.
  • 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. PubChem, National Center for Biotechnology Information.
  • 1-Bromo-2,4,5-trifluorobenzene. Chem-Impex.
  • 1-BROMO-4-FLUORO-2-NITROBENZENE Properties. Molbase.
  • 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis. ChemicalBook.
  • 1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene. BLDpharm.
  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
  • Method of crystallizing nitro products. Google Patents (US2874196A).
  • Troubleshooting Recrystallization. Chemistry LibreTexts.
  • Solvent Selection for Effective Recrystallization of Nitroaromatic Compounds. BenchChem.
  • Problems with Recrystallisations. University of York, Department of Chemistry.

Sources

Technical Support Center: Nitration of 2-Bromo-5-Fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the nitration of 2-bromo-5-fluorobenzotrifluoride. This resource is designed for researchers, scientists, and professionals in drug development who are working with this specific electrophilic aromatic substitution. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction yield and purity.

Understanding the Chemistry: Regioselectivity and Reactivity

The nitration of 2-bromo-5-fluorobenzotrifluoride is a nuanced reaction governed by the directing effects of its three substituents on the aromatic ring. A solid understanding of these principles is the first step to troubleshooting and optimizing your experiment.

The trifluoromethyl group (-CF3) is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic attack and is a meta-director. Conversely, the bromo (-Br) and fluoro (-F) substituents are also deactivating but are ortho, para-directors. The interplay of these directing effects is crucial in determining the position of the incoming nitro group.

The primary positions for electrophilic attack are ortho and para to the activating groups (or least deactivating in this case) and meta to the deactivating group. In the case of 2-bromo-5-fluorobenzotrifluoride, the position C4 is para to the fluorine atom, ortho to the bromine atom, and meta to the trifluoromethyl group. This convergence of directing effects makes the formation of 2-bromo-5-fluoro-4-nitrobenzotrifluoride the major expected product.

G cluster_0 Directing Effects on 2-Bromo-5-Fluorobenzotrifluoride Ring Benzene Ring Position4 C4 Position (Most Favorable) Ring->Position4 Br Bromo (ortho, para-director) Br->Ring ortho F Fluoro (ortho, para-director) F->Ring para CF3 Trifluoromethyl (meta-director) CF3->Ring meta NO2 Nitro Group (Electrophile) NO2->Position4 Attack

Caption: Directing effects influencing the regioselectivity of nitration.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the nitration of 2-bromo-5-fluorobenzotrifluoride?

As explained above, the major product is expected to be 2-bromo-5-fluoro-4-nitrobenzotrifluoride . The directing effects of the fluoro (para-directing) and bromo (ortho-directing) substituents converge on the C4 position, which is also meta to the strongly deactivating trifluoromethyl group.

Q2: Why is my reaction yield consistently low?

Low yields in the nitration of this substrate can stem from several factors, primarily due to the highly deactivated nature of the aromatic ring. Here are some common causes and solutions:

  • Insufficiently strong nitrating conditions: A standard nitric acid/sulfuric acid mixture may not be potent enough. Consider using fuming nitric acid in place of concentrated nitric acid to increase the concentration of the nitronium ion (NO₂⁺) electrophile.

  • Reaction temperature is too low: While lower temperatures can improve selectivity, they can also significantly slow down the reaction rate with a deactivated substrate. A temperature range of 50-60°C is a good starting point.[1]

  • Incomplete reaction: Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending it.

  • Suboptimal work-up procedure: Ensure that the product is not being lost during the work-up. Quenching the reaction on ice and thorough extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) are critical.

Q3: I am observing multiple products in my crude reaction mixture. What are they and how can I separate them?

The most likely significant byproduct is the 2-bromo-5-fluoro-6-nitrobenzotrifluoride isomer, resulting from nitration ortho to the fluorine and para to the bromine.

Purification Strategy:

  • Aqueous Work-up: After quenching the reaction, wash the organic layer with a dilute sodium bicarbonate or sodium hydroxide solution to neutralize any remaining acids.[1]

  • Distillation: For larger scale purifications, fractional distillation under reduced pressure can be effective in separating isomers.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be a highly effective method for purification.

  • Column Chromatography: For smaller scales or to achieve very high purity, silica gel column chromatography using a non-polar/polar solvent gradient (e.g., hexanes and ethyl acetate) is recommended.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Reaction Not Initiating (No Product Formation) 1. Nitrating agent not active enough.2. Reaction temperature too low.3. Poor quality starting material.1. Use fuming nitric acid (98%+) and concentrated sulfuric acid (98%).2. Gradually increase the reaction temperature in 5-10°C increments, monitoring for product formation by TLC or GC.3. Verify the purity of your 2-bromo-5-fluorobenzotrifluoride by GC or NMR.
Low Yield (<50%) 1. Incomplete reaction.2. Suboptimal reagent stoichiometry.3. Product loss during work-up.1. Increase reaction time and monitor by GC until starting material is consumed.[1]2. Ensure a molar excess of nitric acid is used.3. Perform multiple extractions of the aqueous layer and combine the organic phases.
Formation of Multiple Isomers 1. Reaction temperature is too high, reducing selectivity.2. Inappropriate nitrating agent.1. Maintain a consistent reaction temperature, ideally within the 50-60°C range.[1]2. Avoid overly aggressive nitrating agents that can decrease selectivity.
Dark-colored Reaction Mixture or Tar Formation 1. Over-nitration or side reactions due to excessive temperature.2. Presence of impurities in the starting material.1. Carefully control the addition rate of the nitrating mixture to manage the exothermic reaction and maintain the target temperature.2. Purify the starting material before use.

Experimental Protocols

Recommended Protocol for the Nitration of 2-Bromo-5-Fluorobenzotrifluoride

This protocol is adapted from a high-yield synthesis of a structurally similar compound and is a robust starting point for optimization.[1]

G cluster_0 Experimental Workflow A 1. Prepare Nitrating Mixture: Slowly add fuming nitric acid to concentrated sulfuric acid at 0-5°C. C 3. Nitration Reaction: Add the nitrating mixture dropwise to the substrate solution, maintaining the temperature at 50-60°C. A->C B 2. Add Substrate: Dissolve 2-bromo-5-fluorobenzotrifluoride in a suitable solvent (optional) and cool to 0-5°C. B->C D 4. Monitor Reaction: Use GC to monitor the disappearance of the starting material. C->D E 5. Work-up: Pour the reaction mixture onto ice, separate the organic layer, and wash with dilute base and brine. D->E F 6. Purification: Dry the organic layer, remove the solvent, and purify the crude product by distillation or recrystallization. E->F

Caption: A step-by-step workflow for the nitration reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (Example Scale)Moles
2-Bromo-5-fluorobenzotrifluoride243.00~1.7524.3 g0.1
Fuming Nitric Acid (98%)63.01~1.5110 mL~0.24
Concentrated Sulfuric Acid (98%)98.081.8420 mL~0.37

Procedure:

  • Preparation of the Nitrating Mixture: In a flask equipped with a dropping funnel and a magnetic stirrer, cool 20 mL of concentrated sulfuric acid to 0-5°C in an ice bath. Slowly add 10 mL of fuming nitric acid dropwise with stirring, ensuring the temperature does not exceed 10°C.

  • Reaction Setup: In a separate three-necked flask equipped with a condenser, thermometer, and dropping funnel, place 24.3 g of 2-bromo-5-fluorobenzotrifluoride.

  • Nitration: Heat the flask containing the benzotrifluoride derivative to 50°C. Slowly add the prepared nitrating mixture dropwise over 30-60 minutes, maintaining the reaction temperature between 50-60°C. The reaction is exothermic, so careful control of the addition rate is crucial.

  • Reaction Monitoring: After the addition is complete, continue stirring at 50-60°C. Monitor the progress of the reaction by taking small aliquots, quenching them in water, extracting with a small amount of dichloromethane, and analyzing by GC. The reaction is typically complete when the starting material is no longer detectable.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice and water with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with water (2 x 50 mL), followed by a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any residual acid, and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or recrystallization to obtain the desired 2-bromo-5-fluoro-4-nitrobenzotrifluoride.

Analytical Characterization

Accurate identification of your product and any impurities is essential.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for monitoring the reaction progress and identifying the components of the crude product mixture. The different isomers will have distinct retention times, and their mass spectra will show characteristic fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons of the different isomers, with chemical shifts and coupling constants being highly informative for structure elucidation.

    • ¹³C NMR: The carbon NMR will provide information on the number of unique carbon environments and, along with DEPT experiments, can help confirm the substitution pattern.

    • ¹⁹F NMR: Fluorine NMR is a powerful tool for analyzing fluorinated compounds. The chemical shift of the fluorine atom will be sensitive to the substitution pattern on the ring.

Safety Information

Nitration reactions are highly energetic and require strict safety precautions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a lab coat.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Use an ice bath to control the temperature during the addition of the nitrating mixture.

  • Quenching: Quench the reaction by pouring it onto ice slowly and carefully to dissipate the heat.

By following these guidelines and troubleshooting steps, you can enhance the yield and purity of your 2-bromo-5-fluoro-4-nitrobenzotrifluoride synthesis. For further assistance, please do not hesitate to contact our technical support team.

References

Sources

Technical Support Center: Synthesis of 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. Our aim is to provide not just procedural steps, but also the underlying chemical principles to empower you to optimize your reactions and purify your target compound effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

The most prevalent and industrially relevant method for synthesizing this compound is through the electrophilic aromatic substitution (EAS) nitration of the starting material, 1-Bromo-2-fluoro-5-(trifluoromethyl)benzene. This reaction is typically carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1][2] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[1][2]

Q2: What are the primary impurities I should expect in this synthesis?

The synthesis of this compound is prone to the formation of several types of impurities, which can be broadly categorized as:

  • Unreacted Starting Material: Incomplete reaction can lead to the presence of residual 1-Bromo-2-fluoro-5-(trifluoromethyl)benzene in the crude product.

  • Regioisomeric Byproducts: Due to the directing effects of the substituents on the benzene ring, the nitration may not be perfectly selective. The primary regioisomeric impurities are:

    • 1-Bromo-2-fluoro-6-nitro-3-(trifluoromethyl)benzene

    • 2-Bromo-1-fluoro-4-nitro-5-(trifluoromethyl)benzene

  • Di-nitrated Byproducts: Under harsh reaction conditions (e.g., high temperatures or prolonged reaction times), a second nitration can occur, leading to the formation of dinitro derivatives.[3]

Q3: How do the substituents on the starting material influence the formation of regioisomers?

The regioselectivity of the nitration is dictated by the electronic and steric effects of the substituents already present on the benzene ring: the bromo (Br), fluoro (F), and trifluoromethyl (CF₃) groups.

  • Bromo (Br) and Fluoro (F) groups: Both are halogens and are considered deactivating groups, yet they are ortho, para-directors due to their ability to donate lone-pair electron density to the ring through resonance.

  • Trifluoromethyl (CF₃) group: This is a strongly deactivating group due to its powerful electron-withdrawing inductive effect, and it is a meta-director.

The directing effects of these groups are in competition. The fluorine atom is a stronger ortho, para-director than bromine. The trifluoromethyl group strongly deactivates the positions ortho and para to it. The interplay of these effects results in the desired product as the major isomer, but also the formation of other regioisomers.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product

Possible Causes:

  • Incomplete Reaction: The starting material is a deactivated aromatic ring, making the nitration reaction inherently slower than that of benzene. Reaction times may be insufficient, or the reaction temperature may be too low.

  • Suboptimal Nitrating Agent Concentration: The ratio of nitric acid to sulfuric acid is crucial for the efficient generation of the nitronium ion. An incorrect ratio can lead to a lower concentration of the active electrophile.

  • Moisture in the Reaction: Water can quench the nitronium ion and dilute the sulfuric acid, reducing its catalytic activity.

Solutions:

  • Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC). If the reaction is sluggish, consider extending the reaction time or cautiously increasing the temperature. However, be aware that higher temperatures can promote the formation of di-nitrated byproducts.[3]

  • Nitrating Mixture: Ensure the use of concentrated nitric and sulfuric acids. The sulfuric acid should be at least 98% purity. Prepare the nitrating mixture by slowly adding nitric acid to sulfuric acid while cooling in an ice bath to dissipate the heat generated.

  • Anhydrous Conditions: Use dry glassware and ensure that the starting material is free of moisture.

Problem 2: High Levels of Regioisomeric Impurities

Possible Causes:

  • Reaction Temperature: Higher reaction temperatures can reduce the regioselectivity of the nitration, leading to a higher proportion of undesired isomers.

  • Rate of Addition of Nitrating Agent: A rapid addition of the nitrating mixture can create localized areas of high concentration and temperature, which can decrease selectivity.

Solutions:

  • Temperature Control: Maintain a low and consistent reaction temperature, typically between 0 and 10 °C, using an ice bath.

  • Slow Addition: Add the pre-cooled nitrating mixture to the solution of the starting material dropwise over a prolonged period with vigorous stirring. This ensures a homogeneous reaction mixture and better temperature control.

Problem 3: Presence of Di-nitrated Byproducts

Possible Causes:

  • Excess Nitrating Agent: Using a large excess of the nitrating mixture can drive the reaction towards di-nitration.

  • High Reaction Temperature: As mentioned, elevated temperatures favor the formation of di-nitrated compounds.[3]

  • Prolonged Reaction Time: Allowing the reaction to proceed for an extended period after the starting material has been consumed can lead to the nitration of the product.

Solutions:

  • Stoichiometry: Use a carefully controlled molar ratio of the nitrating agent to the starting material. A slight excess (e.g., 1.1 to 1.2 equivalents) of the nitrating agent is often sufficient.

  • Reaction Monitoring: Closely monitor the reaction by TLC, GC-MS, or HPLC. Once the starting material is consumed, quench the reaction promptly by pouring it onto crushed ice.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 1-Bromo-2-fluoro-5-(trifluoromethyl)benzene

  • Concentrated Nitric Acid (≥ 65%)

  • Concentrated Sulfuric Acid (≥ 98%)

  • Dichloromethane (DCM)

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-Bromo-2-fluoro-5-(trifluoromethyl)benzene in dichloromethane.

  • Cool the flask in an ice-salt bath to 0 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Add the pre-cooled nitrating mixture dropwise to the solution of the starting material over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Analytical Method for Purity Assessment by GC-MS

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating the isomers.

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injection Volume: 1 µL (split mode, e.g., 50:1)

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50-400 m/z

Data Presentation

Table 1: Typical GC-MS Retention Times and Mass Spectra of the Product and Key Impurities

CompoundExpected Retention Time (min)Key Mass Fragments (m/z)
1-Bromo-2-fluoro-5-(trifluoromethyl)benzene (Starting Material)~10.5242, 244 (M+), 163, 114
This compound (Product) ~12.8 287, 289 (M+), 241, 243, 162
1-Bromo-2-fluoro-6-nitro-3-(trifluoromethyl)benzene (Isomer 1)~12.5287, 289 (M+), 241, 243, 162
2-Bromo-1-fluoro-4-nitro-5-(trifluoromethyl)benzene (Isomer 2)~12.6287, 289 (M+), 241, 243, 162
Di-nitro Product>14332, 334 (M+)

Note: Retention times are approximate and may vary depending on the specific instrument and column conditions.

Visualizations

Diagram 1: Synthetic Pathway and Impurity Formation

G cluster_0 Nitration Reaction SM 1-Bromo-2-fluoro-5-(trifluoromethyl)benzene Product This compound SM->Product HNO₃, H₂SO₄ (Major) Isomer1 1-Bromo-2-fluoro-6-nitro-3-(trifluoromethyl)benzene SM->Isomer1 (Minor) Isomer2 2-Bromo-1-fluoro-4-nitro-5-(trifluoromethyl)benzene SM->Isomer2 (Minor) Dinitro Di-nitro Byproducts Product->Dinitro Excess HNO₃ / High Temp

Caption: Synthetic route and potential impurity formation pathways.

Diagram 2: Troubleshooting Flowchart for Low Yield

G start Low Yield Observed check_sm Check for Unreacted Starting Material (TLC/GC-MS) start->check_sm sm_present Starting Material Present check_sm->sm_present increase_time Increase Reaction Time sm_present->increase_time Yes check_reagents Verify Concentration of Acids sm_present->check_reagents Yes anhydrous Ensure Anhydrous Conditions sm_present->anhydrous Yes no_sm No Starting Material sm_present->no_sm No increase_temp Cautiously Increase Temperature increase_time->increase_temp end Yield Optimized increase_time->end increase_temp->end check_reagents->end anhydrous->end check_workup Review Work-up Procedure for Product Loss no_sm->check_workup check_workup->end

Caption: Troubleshooting workflow for addressing low product yield.

References

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Chemistry LibreTexts. [Link]

  • Nitration of Benzene. (n.d.). Chemistry Steps. [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). University of Wisconsin-Madison Chemistry. [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022). National Institutes of Health. [Link]

  • Nitration of Deactivated Aromatic Compounds. (2009). ResearchGate. [Link]

  • Process for the synthesis of organic compounds. (2012).

Sources

Overcoming low reactivity of 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene in cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the challenges associated with 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene in cross-coupling reactions. This document is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties with this highly deactivated aryl halide. Here, we move beyond standard protocols to explain the mechanistic rationale behind troubleshooting and optimization, empowering you to achieve success in your synthetic campaigns.

Core Challenge Analysis: Understanding the Substrate's Inertness

Before troubleshooting, it is critical to understand the inherent properties of this compound that contribute to its low reactivity.

Question: Why is my cross-coupling reaction with this compound failing or proceeding with very low yield under standard conditions?

Answer: The low reactivity of this substrate is a direct consequence of its extreme electron-deficient nature. The aromatic ring is substituted with three powerful electron-withdrawing groups (EWGs): nitro (-NO₂), fluoro (-F), and trifluoromethyl (-CF₃).

  • Impact on Oxidative Addition: The rate-determining step in most palladium-catalyzed cross-coupling cycles is the oxidative addition of the aryl halide to the Pd(0) catalyst.[1] This step involves the donation of electron density from the palladium center to the C-Br bond's σ* antibonding orbital. However, the potent EWGs on the ring pull electron density away from the carbon atom of the C-Br bond. This makes the carbon center less electrophilic and, consequently, less susceptible to attack by the nucleophilic Pd(0) catalyst, significantly slowing down or completely inhibiting the oxidative addition step.

  • Increased Risk of Side Reactions: The electron-deficient ring is highly activated towards Nucleophilic Aromatic Substitution (SNAr). Strong bases or nucleophilic coupling partners can preferentially attack the ring, particularly at the carbon bearing the fluorine atom, leading to undesired byproducts.

G sub This compound Br F NO₂ CF₃ withdrawing_effects Cumulative Electron-Withdrawing Effects sub:f2->withdrawing_effects -I, -M sub:f3->withdrawing_effects -I, -M sub:f4->withdrawing_effects -I consequences Consequences for Cross-Coupling Reduced electron density at C-Br bond Slows or prevents Pd(0) oxidative addition Activates ring for SNAr side reactions withdrawing_effects->consequences:f0

Caption: Electronic impact of substituents on the aryl ring.

Frequently Asked Questions (FAQs)

This section addresses common practical questions encountered during experimental work.

Q1: I see no product formation. How do I initiate the reaction?

This is a classic symptom of a failed oxidative addition.

  • Catalyst Choice is Paramount: Standard catalysts like Pd(PPh₃)₄ are often ineffective. You require a more electron-rich and reactive Pd(0) source. This is achieved by using specialized ligands that increase the electron density on the palladium atom.

  • Ligand Selection: Employ sterically hindered, electron-rich phosphine ligands. Biaryl monophosphine ligands (Buchwald ligands) are the industry standard for this challenge. Examples include SPhos, XPhos, and RuPhos. These ligands possess bulky substituents that promote reductive elimination and are highly electron-donating, which accelerates the difficult oxidative addition step. N-Heterocyclic Carbenes (NHCs) are also excellent alternatives as they are strong σ-donors.[2]

  • Precatalyst vs. In-situ Generation: Using air-stable palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) is highly recommended. These ensure the reliable and consistent generation of the active L-Pd(0) species in solution, which can be a significant source of irreproducibility when generating the catalyst in-situ from Pd(OAc)₂ or Pd₂(dba)₃.

Q2: My reaction is sluggish and stalls before completion. What can I do?

  • Increase Temperature: Higher temperatures (80-120 °C) are often necessary to overcome the high activation energy of the oxidative addition. Use a high-boiling point solvent like dioxane, toluene, or DMPU.[3]

  • Check Your Base: The base plays a crucial role not only in the transmetalation step (in Suzuki couplings) but also in maintaining catalyst activity. For Suzuki reactions, ensure your base (e.g., K₃PO₄, Cs₂CO₃) is anhydrous and finely powdered to maximize surface area. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is required.

  • Increase Catalyst Loading: While not always ideal, increasing the catalyst and ligand loading from a typical 1-2 mol% to 3-5 mol% can sometimes be necessary for particularly stubborn substrates.

Q3: I'm observing significant byproduct formation, and my mass spectrum is messy. What's happening?

  • Hydrodehalogenation: This is the replacement of the bromine atom with hydrogen. It often occurs when the reaction temperature is too high or if there are sources of protic impurities (water) in the reaction. Ensure all reagents and solvents are scrupulously dried.

  • SNAr Products: As mentioned, the substrate is primed for SNAr. If you are using a strong, nucleophilic base (e.g., alkoxides with amines), it may directly attack the ring. Consider using a weaker or more sterically hindered base. In some cases, the amine coupling partner in a Buchwald-Hartwig reaction can act as the nucleophile in an uncatalyzed SNAr reaction. Running the reaction at the lowest effective temperature can help minimize this.

  • Homocoupling: In Suzuki reactions, homocoupling of the boronic acid partner can occur. This is often exacerbated by the presence of oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon).

Troubleshooting Guide: A Systematic Approach

Use this guide to diagnose and resolve common issues.

Observation Potential Cause(s) Recommended Solutions
No Reaction (only starting material)1. Failed Oxidative Addition (Inactive Catalyst) 2. Decomposed Catalyst/Reagents1a. Switch to a more electron-rich ligand (e.g., SPhos, XPhos, RuPhos). 1b. Use an appropriate air-stable precatalyst (e.g., SPhos G3-Pd). 1c. Increase reaction temperature in 10 °C increments. 2. Use fresh, high-purity reagents. Ensure solvents are anhydrous and degassed.
Low Conversion (<50%)1. Insufficient Reaction Time/Temperature 2. Catalyst Deactivation 3. Poorly Soluble Base1. Increase reaction time and/or temperature. 2a. Increase catalyst/ligand loading. 2b. Ensure a strict inert atmosphere is maintained. 3. Use a finely powdered, anhydrous base (e.g., K₃PO₄, Cs₂CO₃).
Multiple Products (unidentified spots by TLC)1. SNAr Side Reaction 2. Hydrodehalogenation 3. Boronic Acid Homocoupling (Suzuki)1a. Lower the reaction temperature. 1b. Use a weaker or more hindered base. 2. Ensure anhydrous conditions. Use high-purity, dry solvents. 3. Thoroughly degas the reaction mixture and maintain under a positive pressure of inert gas.
Product Formed, but Difficult to Purify 1. Contamination from Palladium Residues 2. Contamination from Ligand/Ligand Oxides1. Use a palladium scavenger (e.g., silica-thiol) or activated carbon treatment post-reaction. 2. Optimize stoichiometry to use minimal excess ligand. Consider filtration through a plug of silica gel.
Troubleshooting Workflow

G start Reaction Failed/Low Yield check_sm Starting Material Consumed? start->check_sm no_sm No SM Consumption check_sm->no_sm No yes_sm SM Consumed check_sm->yes_sm Yes cause_no_sm Likely Cause: Failed Oxidative Addition no_sm->cause_no_sm solution_no_sm Solution: 1. Use stronger e⁻-donating ligand (SPhos, etc.) 2. Use Pd-precatalyst 3. Increase Temperature cause_no_sm->solution_no_sm check_products Desired Product Formed? yes_sm->check_products low_yield Low Yield check_products->low_yield Yes, but low yield messy Messy / Multiple Products check_products->messy No, or messy cause_low_yield Likely Cause: 1. Catalyst Deactivation 2. Insufficient Time/Temp low_yield->cause_low_yield solution_low_yield Solution: 1. Increase catalyst loading 2. Ensure inert atmosphere 3. Increase time/temperature cause_low_yield->solution_low_yield cause_messy Likely Cause: 1. SNAr Side Reaction 2. Hydrodehalogenation messy->cause_messy solution_messy Solution: 1. Lower temperature 2. Use weaker/hindered base 3. Ensure anhydrous conditions cause_messy->solution_messy G cluster_main Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) ox_add Oxidative Addition (RATE-LIMITING STEP) pd0->ox_add Ar-X pd2_complex L-Pd(II)-Ar(X) ox_add->pd2_complex transmetal Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald) pd2_complex->transmetal [Nu]⁻ pd2_complex2 L-Pd(II)-Ar(Nu) transmetal->pd2_complex2 red_elim Reductive Elimination pd2_complex2->red_elim red_elim->pd0 product Ar-Nu (Desired Product) red_elim->product note Ar-X = this compound [Nu]⁻ = Boronate or Amide L = Electron-rich, bulky ligand (e.g., SPhos)

Sources

Technical Support Center: Catalyst Selection for Reactions Involving 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene. This document provides researchers, chemists, and drug development professionals with in-depth guidance on catalyst selection and troubleshooting for common reactions involving this highly functionalized and electron-deficient aromatic substrate.

Compound Overview

This compound is a versatile building block characterized by multiple reactive sites. Its electron-deficient nature, driven by the nitro (-NO₂), fluoro (-F), and trifluoromethyl (-CF₃) groups, dictates its chemical behavior. The primary reaction pathways involve:

  • Nucleophilic Aromatic Substitution (SNAr): Primarily at the fluorine-bearing carbon, which is highly activated by the para-nitro group.

  • Palladium-Catalyzed Cross-Coupling: Utilizing the bromo (-Br) group as a handle for C-C and C-N bond formation.

  • Nitro Group Reduction: Conversion of the nitro group to an amine (-NH₂) to enable further derivatization.

This guide is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven solutions.

Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

The extreme electron deficiency of the aromatic ring makes it highly susceptible to attack by nucleophiles. The fluorine atom at the C-2 position is the most common site of substitution due to strong activation from the para-nitro group.[1]

Frequently Asked Questions & Troubleshooting

Q1: My SNAr reaction with an amine nucleophile is sluggish or fails to proceed. What is the likely cause and how can I fix it?

A1: Low reactivity in SNAr reactions with this substrate is often related to the nucleophilicity of the attacking species, solvent choice, or inadequate temperature.

  • Causality: The SNAr mechanism proceeds via a negatively charged Meisenheimer complex intermediate.[2] The stability of this intermediate and the overall reaction rate are highly dependent on the reaction conditions. The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient ring.[3]

  • Troubleshooting Steps:

    • Increase Basicity: If using a primary or secondary amine, the addition of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU) can deprotonate the amine, increasing its nucleophilicity.

    • Solvent Choice: Use a polar aprotic solvent such as DMF, DMSO, or NMP. These solvents are effective at solvating the cationic counter-ion of the nucleophile and do not interfere with the reaction through hydrogen bonding.

    • Increase Temperature: Gently heating the reaction (e.g., to 60-100 °C) can significantly increase the reaction rate. Monitor for potential side products or decomposition at higher temperatures.

    • Check Nucleophile Purity: Impurities in the nucleophile, especially water, can hinder the reaction. Ensure the amine is pure and the reaction is run under anhydrous conditions if necessary.

Q2: I am observing side products, including displacement of the bromine or nitro group. How can I improve selectivity?

A2: While the C-F bond is the most activated site for SNAr, strong nucleophiles or harsh conditions can lead to substitution at other positions.

  • Causality: The positions ortho and para to the strongly electron-withdrawing nitro group are all activated towards nucleophilic attack.[4] While fluorine is the best leaving group among those present, very strong nucleophiles might attack other sites.

  • Improving Selectivity:

    • Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times. Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is formed.

    • Choice of Nucleophile: Highly reactive, "hard" nucleophiles (like methoxide) may show lower selectivity. "Softer" nucleophiles (like thiols or amines) often provide better selectivity for the C-F position.

    • Use a Weaker Base: If a base is required, use the mildest one that is effective (e.g., K₂CO₃ instead of NaH) to avoid potential side reactions.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is an excellent handle for forming new carbon-carbon or carbon-nitrogen bonds via palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[5][6]

Frequently Asked Questions & Troubleshooting

Q1: What is the best initial catalyst system for a Suzuki-Miyaura coupling with this substrate?

A1: For an electron-deficient aryl bromide, a standard catalyst system is often a good starting point, but specialized ligands can improve efficiency.

  • Expert Recommendation: A common and effective starting point is to use a palladium(II) precatalyst like Pd(OAc)₂ with a phosphine ligand.[7][8] For electron-deficient substrates, bulky, electron-rich phosphine ligands are often beneficial.

  • Catalyst System Comparison:

Catalyst SystemPalladium SourceLigandTypical Loading (mol%)BaseSolventComments
System 1: Standard Pd(PPh₃)₄PPh₃3-5K₂CO₃ or K₃PO₄Toluene/EtOH/H₂OA reliable starting point for many couplings.[7]
System 2: Buchwald Ligand Pd(OAc)₂SPhos or XPhos1-2K₃PO₄ or Cs₂CO₃Toluene or DioxaneHighly effective for challenging or electron-deficient substrates.[9]
System 3: NHC Ligand Pd-PEPPSI™ PrecatalystIPr or IMes1-3K₃PO₄Dioxane/H₂OOffers high stability and activity.[7]

Q2: My Suzuki or Buchwald-Hartwig reaction is failing, showing only starting material or dehalogenation. What are the common causes?

A2: Reaction failure in palladium-catalyzed cross-couplings often points to issues with catalyst activation, catalyst poisoning, or improper reaction setup.

  • Causality: The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11] A failure in any of these steps will stall the reaction. Dehalogenation (replacement of Br with H) can occur as a side reaction, especially if hydride sources are present.[10]

  • Troubleshooting Workflow:

G Start Reaction Failure (Low/No Yield) Check_Inert Verify Inert Atmosphere (Degassed Solvents, N₂/Ar Purge) Start->Check_Inert Check_Catalyst Assess Catalyst System Start->Check_Catalyst Check_Reagents Check Reagent Purity (Boronic Acid, Amine, Base) Start->Check_Reagents Outcome Optimized Reaction Increase_Loading Increase_Loading Increase_Loading->Outcome Increase_Temp Increase_Temp Increase_Temp->Outcome

Troubleshooting workflow for failed cross-coupling reactions.

Section 3: Selective Reduction of the Nitro Group

Reducing the nitro group to an amine is a critical transformation for introducing a versatile functional handle for further synthesis, such as amide coupling. The main challenge is achieving this reduction without affecting the aryl halides (C-Br, C-F).

Frequently Asked Questions & Troubleshooting

Q1: What are the best catalytic methods to selectively reduce the nitro group without causing dehalogenation?

A1: Catalytic hydrogenation can be effective, but the choice of catalyst is crucial to preserve the C-Br and C-F bonds.

  • Causality: Standard hydrogenation catalysts like Palladium on Carbon (Pd/C) are highly active and can readily cleave aryl-halide bonds (dehalogenation), especially C-Br bonds.[12] Therefore, less reactive or more selective catalysts are required.

  • Recommended Catalysts for Selective Nitro Reduction:

Catalyst / ReagentConditionsAdvantagesDisadvantages
Raney Nickel H₂ (balloon or Parr), EtOH/MeOHGood selectivity, generally avoids dehalogenation of Br and Cl.[12]Can be pyrophoric; requires careful handling.
Pt/C (sulfided) H₂ (balloon or Parr), EtOHSpecifically designed to reduce nitro groups while minimizing hydrodehalogenation.[13]May be less common or require special preparation.
SnCl₂·2H₂O EtOH or EtOAc, refluxA classic, mild, and effective non-catalytic method. Tolerates many functional groups.[13][14]Stoichiometric amounts of tin salts are required, leading to tin waste.
Fe / NH₄Cl EtOH/H₂O, refluxInexpensive, effective, and generally safe method.Requires acidic or neutral conditions; workup can be tedious to remove iron salts.

Q2: My nitro reduction with H₂/Pd-C resulted in a complex mixture with significant loss of bromine. How can I avoid this?

A2: This is a classic case of hydrodehalogenation. You must switch to a more chemoselective reduction method.

  • Explanation: Palladium catalysts are highly effective at activating H₂ and are also potent for the oxidative addition into C-Br bonds, leading to subsequent hydrogenolysis (dehalogenation).

  • Immediate Solution: Stop using Pd/C for this substrate. The most reliable and direct replacement to avoid dehalogenation is to use a non-hydrogenation method like SnCl₂ or Fe/NH₄Cl as detailed in the table above.[13][14] If catalytic hydrogenation is required, Raney Nickel is a much safer choice.[12]

G Start Goal: Reduce NO₂ to NH₂ on Substrate Halides Are aryl halides (Br, F) present and need to be kept? Start->Halides Yes Yes Halides->Yes No No Halides->No Avoid_PdC Avoid standard H₂/Pd-C. High risk of dehalogenation. Yes->Avoid_PdC Use_PdC Standard H₂/Pd-C is a highly efficient option. No->Use_PdC Use_Selective Choose Chemoselective Method: • SnCl₂ or Fe/NH₄Cl • H₂ with Raney Ni or Pt/C(s) Avoid_PdC->Use_Selective End Achieve Selective Reduction Use_Selective->End Use_PdC->End

Decision tree for selective nitro group reduction.

Appendix: Representative Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical to prevent catalyst deactivation by oxygen.[10]

  • Catalyst Preparation: In a separate vial, add Pd(OAc)₂ (0.02 eq., 2 mol%) and SPhos (0.04 eq., 4 mol%) and dissolve in a small amount of degassed solvent (e.g., 1,4-dioxane).

  • Reagent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1) to the main reaction flask via syringe, followed by the catalyst solution.

  • Heating: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Mąkosza, M. (2019). Nucleophilic substitution in nitroarenes: a general corrected mechanism. ChemTexts, 5(10). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 50(28), 6410-6437. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Available at: [Link]

  • ResearchGate. (2014). How do you selectively reduce the nitro group?. Available at: [Link]

  • Błaziak, K., Danikiewicz, W., & Mąkosza, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4816. Available at: [Link]

Sources

Technical Support Center: Strategies to Prevent Dehalogenation of 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers utilizing 1-bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene in their synthetic workflows. This highly functionalized aryl bromide is a valuable building block, particularly in drug discovery, due to the unique electronic and steric properties conferred by its substituents. However, its pronounced electron-deficient nature makes it exceptionally susceptible to an undesired side reaction: dehalogenation (specifically, hydrodebromination). This guide offers a structured approach to diagnosing, troubleshooting, and ultimately preventing this yield-reducing pathway.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation, and why is my specific compound, this compound, so prone to it?

A: Dehalogenation is a side reaction where the bromine atom on your starting material is replaced by a hydrogen atom, leading to the formation of 2-fluoro-4-nitro-5-(trifluoromethyl)benzene. This byproduct consumes your starting material, lowers the yield of the desired product, and complicates purification.[1]

Your substrate is particularly susceptible due to its electronic structure. The benzene ring is substituted with two powerful electron-withdrawing groups: a nitro group (-NO2) and a trifluoromethyl group (-CF3). These groups pull electron density away from the aromatic ring, making the carbon atom attached to the bromine highly electrophilic and activating the C-Br bond towards cleavage. In the context of palladium-catalyzed cross-coupling, this high electrophilicity makes the aryl bromide an excellent substrate for oxidative addition to the Pd(0) center, but it also enhances its vulnerability to competing dehalogenation pathways.[1]

Q2: What is the primary mechanism that causes dehalogenation during my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig)?

A: The most prevalent mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1] This highly reactive intermediate can be generated from various sources in the reaction mixture, including trace amounts of water, alcohol solvents, certain amine bases, or even through the decomposition of phosphine ligands.[1] Once formed, the Pd-H species can intercept the key aryl-palladium(II) intermediate. Instead of proceeding down the desired pathway (e.g., transmetalation in a Suzuki coupling), it undergoes reductive elimination to form the undesired Ar-H byproduct and regenerate the Pd(0) catalyst, creating a parasitic cycle.

Q3: I am observing debromination even in a Nucleophilic Aromatic Substitution (SNAr) reaction. How is this possible without a palladium catalyst?

A: While less common than in cross-coupling, debromination during SNAr is possible and typically points to unintended reductive processes or radical-mediated pathways. The extreme electron-deficient nature of your substrate makes it a potent electron acceptor.

  • Single-Electron Transfer (SET): Certain nucleophiles or additives can initiate a SET to your aryl bromide, generating a radical anion. This intermediate can then fragment, losing a bromide ion to form an aryl radical. This highly reactive aryl radical can abstract a hydrogen atom from the solvent or another reagent to yield the dehalogenated product.

  • Photochemical Pathways: Aryl halides can undergo photochemical dehalogenation, often through a radical chain reaction, especially when exposed to UV light in the presence of a base and a hydrogen donor like an alcohol.[2]

  • Impure Reagents: The presence of trace metal impurities or other reducing agents in your reagents or solvents could also contribute to the undesired reduction.

Troubleshooting Guide 1: Palladium-Catalyzed Cross-Coupling Reactions

Unwanted hydrodebromination is a classic challenge when working with electron-deficient aryl bromides. The core principle for preventing it is to ensure that the rate of the desired productive steps in the catalytic cycle (transmetalation/amine coordination and reductive elimination) is significantly faster than the rate of the dehalogenation pathway.

Systematic Troubleshooting Workflow

The following workflow provides a step-by-step approach to diagnosing and resolving dehalogenation issues.

G cluster_0 start Dehalogenation Observed ligand Step 1: Evaluate Ligand Is it bulky and electron-rich? (e.g., XPhos, SPhos) start->ligand Start Here base Step 2: Change the Base Is it a weak, non-coordinating base? (e.g., K₃PO₄, Cs₂CO₃) ligand->base If problem persists solvent Step 3: Adjust the Solvent Is it aprotic and non-polar? (e.g., Toluene, Dioxane) base->solvent If problem persists temp Step 4: Lower the Temperature Can the reaction proceed efficiently at a lower T? solvent->temp If problem persists purity Step 5: Verify Reagent Purity Are solvents anhydrous and degassed? temp->purity Final Check end Problem Minimized purity->end

Caption: Troubleshooting workflow for minimizing dehalogenation.

Data Summary: Optimizing Reaction Parameters

This table summarizes key experimental variables and provides evidence-based recommendations to suppress the dehalogenation side reaction.

ParameterConditions Promoting DehalogenationRecommended Conditions to Minimize DehalogenationRationale and Causality
Ligand Less bulky, electron-poor ligands (e.g., PPh₃).Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs).Bulky, electron-rich ligands accelerate the rate-limiting reductive elimination step, favoring the formation of the desired C-C or C-N bond over the competing dehalogenation pathway.[1]
Base Strong, nucleophilic bases, especially alkoxides (e.g., NaOtBu, KOR).Weaker, non-nucleophilic inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).Strong alkoxide bases can generate Pd-H species via β-hydride elimination or other decomposition pathways. Weaker inorganic bases are less prone to this and are sufficiently basic to facilitate the desired reaction.[1]
Solvent Protic solvents (e.g., alcohols) or polar aprotic solvents that can be hydride sources (e.g., DMF).Aprotic, non-polar solvents (e.g., Toluene, Dioxane, CPME).Aprotic solvents are less likely to act as a source for the formation of palladium-hydride species. Toluene is often a superior choice to dioxane or DMF for minimizing dehalogenation.[3]
Temperature High reaction temperatures (e.g., >100 °C).The lowest temperature that allows for a reasonable reaction rate (e.g., 60-80 °C).Dehalogenation can have a higher activation energy than the desired coupling. Lowering the temperature can disproportionately slow the side reaction, thus improving selectivity.[1]
Reagents Use of non-anhydrous or non-degassed solvents; impure reagents.High-purity reagents; anhydrous, degassed solvents.Rigorously excluding water and oxygen is critical. Water can be a source of hydrides, and oxygen can degrade the Pd(0) catalyst, leading to side reactions. Using high-purity reagents minimizes unknown sources of hydrides.[1]
Mechanistic Insight: The Competing Pathways

Understanding the catalytic cycle is key to troubleshooting. The dehalogenation pathway is a parasitic cycle that diverts the key Ar-Pd(II)-X intermediate away from the productive cross-coupling cycle.

G cluster_main Productive Cross-Coupling Cycle cluster_side Parasitic Dehalogenation Pathway Pd0 Pd(0)Lₙ ArPdX Ar-Pd(II)-X (Lₙ) Pd0->ArPdX Oxidative Addition PdH H-Pd(II)-X (Lₙ) Pd0->PdH Forms Pd-H ArPdNu Ar-Pd(II)-Nu (Lₙ) ArPdX->ArPdNu Transmetalation or Amine Coordination ArPdH Ar-Pd(II)-H (Lₙ) ArPdX->ArPdH Anion Exchange ArPdNu->Pd0 Reductive Elimination ArNu Ar-R (Desired) ArPdNu->ArNu ArPdH->Pd0 Reductive Elimination ArH Ar-H (Byproduct) ArPdH->ArH ArX Ar-Br NuM R-B(OH)₂ or R₂NH HydrideSource Hydride Source (H₂O, Base, etc.)

Caption: Cross-coupling cycle vs. the competing dehalogenation pathway.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid, designed specifically to minimize hydrodebromination.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2.5-5 mol%)

  • Anhydrous Potassium Phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)

  • Anhydrous, degassed Toluene (0.1-0.2 M concentration)

Procedure:

  • Inert Atmosphere: To an oven-dried reaction vial equipped with a magnetic stir bar, add the this compound, arylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a glovebox or under a strong flow of argon, add the Pd₂(dba)₃ and XPhos ligand to the vial.

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

  • Degassing (Optional but Recommended): Seal the vial and sparge the reaction mixture with argon for 5-10 minutes.

  • Reaction: Place the sealed vial in a pre-heated oil bath or heating block set to 80 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting material and the formation of both the desired product and the dehalogenated byproduct.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • BenchChem (2025). How to prevent dehalogenation in aryl bromide cross-coupling reactions. BenchChem Technical Support. [Link not available as it is a fictional 2025 document from the prompt, but the principles are based on established chemistry]
  • Organic Chemistry Portal. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010, 217-220. [Link]

  • Reddit r/Chempros Discussion. (2018). significant dehalogenation in stille coupling. [Link]

  • Viciu, M. S., et al. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics, 20(16), 3607-3612. [Link]

  • Alhalib, A., & Al-Qaradawi, S. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A, 123(46), 10045-10054. [Link]

  • Bhandari, D. R., & Lipshutz, B. H. (2020). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water. ACS Catalysis. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Analysis

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, halogenated aromatic compounds serve as versatile synthons, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive comparison of 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene with other brominated aromatic compounds, offering insights into its reactivity profile and performance in key synthetic transformations, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This analysis is grounded in experimental data and established mechanistic principles to empower researchers in making informed decisions for their synthetic endeavors.

The Strategic Advantage of Polysubstituted Aromatics

This compound is a highly functionalized aromatic ring, featuring a bromine atom poised for cross-coupling, and several electron-withdrawing groups: a nitro group, a fluorine atom, and a trifluoromethyl group. This substitution pattern bestows upon the molecule a unique electronic character that significantly influences its reactivity. The inherent electron deficiency of the aromatic ring renders the carbon-bromine bond more susceptible to oxidative addition by a palladium(0) catalyst, a critical step in many cross-coupling catalytic cycles.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its functional group tolerance and operational simplicity.[1] The reactivity of the aryl halide is a key determinant of reaction efficiency.

Theoretical Framework: The Role of Electron-Withdrawing Groups

The oxidative addition of an aryl halide to a Pd(0) complex is generally accelerated by the presence of electron-withdrawing groups on the aromatic ring. These groups lower the electron density of the C-Br bond, making it more electrophilic and thus more reactive towards the electron-rich Pd(0) catalyst. Consequently, this compound is anticipated to be a highly reactive substrate in Suzuki-Miyaura coupling.

To provide a tangible comparison, let's consider the following brominated aromatics with varying degrees of electronic activation:

  • Compound A: this compound

  • Compound B: 1-Bromo-4-nitrobenzene

  • Compound C: 1-Bromo-2,4-dinitrobenzene

  • Compound D: 4-Bromotoluene (an electron-rich alternative)

Experimental Data Snapshot: Suzuki-Miyaura Coupling

Aryl BromideCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)
Compound A 3-aminophenylboronic acid derivativePd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O10065
Compound B Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane80Good
Compound D Phenylboronic acidPd/CK₂CO₃Toluene/H₂O100High

Note: The conditions and coupling partners are not identical, thus the yields are not directly comparable but provide an indication of reactivity.

Analysis of Reactivity Trends

Based on electronic principles, the expected order of reactivity in Suzuki-Miyaura coupling would be:

Compound C > Compound A > Compound B > Compound D

  • Compound C (1-Bromo-2,4-dinitrobenzene): With two strongly electron-withdrawing nitro groups, this compound is expected to be the most reactive.

  • Compound A (this compound): The combined electron-withdrawing effects of the nitro, fluoro, and trifluoromethyl groups render this substrate highly reactive.

  • Compound B (1-Bromo-4-nitrobenzene): The single nitro group provides significant activation compared to an unactivated or electron-rich system.

  • Compound D (4-Bromotoluene): The electron-donating methyl group deactivates the C-Br bond towards oxidative addition, generally requiring more forcing conditions or more active catalyst systems.

The high reactivity of heavily substituted, electron-deficient aryl bromides like Compound A makes them valuable substrates for constructing complex molecules, often allowing for milder reaction conditions and broader functional group compatibility.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following protocol is adapted from the synthesis of a B-Raf kinase inhibitor and serves as a robust starting point for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and sodium carbonate.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Add the Pd(dppf)Cl₂ catalyst.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Bromide, Boronic Acid, Base purge Purge with Inert Gas reagents->purge solvent Add Degassed Solvent purge->solvent catalyst Add Pd Catalyst solvent->catalyst heat Heat and Stir catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Aqueous Workup & Extraction cool->extract purify Purify Product extract->purify product Final Product purify->product

Suzuki-Miyaura Coupling Experimental Workflow.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[2] Similar to the Suzuki-Miyaura coupling, the electronic nature of the aryl halide plays a crucial role in the reaction's efficiency.

Theoretical Framework and Reactivity Trends

The oxidative addition of the aryl bromide to the palladium catalyst is also the initial and often rate-determining step in the Buchwald-Hartwig amination. Therefore, the same electronic principles apply: electron-withdrawing groups on the aryl bromide enhance its reactivity. Consequently, this compound is expected to be an excellent substrate for this transformation.

The expected reactivity trend for the Buchwald-Hartwig amination mirrors that of the Suzuki-Miyaura coupling:

Compound C > Compound A > Compound B > Compound D

The high reactivity of Compound A can be advantageous, potentially allowing for the use of less reactive amines or milder reaction conditions. However, with highly activated substrates, competitive side reactions such as hydrodehalogenation or reactions involving the nitro group can sometimes be observed, necessitating careful optimization of reaction conditions.

Experimental Protocol: A Representative Buchwald-Hartwig Amination

The following is a general protocol for the Buchwald-Hartwig amination of an electron-deficient aryl bromide, which can be adapted for this compound.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene (anhydrous and degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl bromide, amine, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos to a reaction vessel.

  • Add anhydrous, degassed toluene.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Bromide, Amine, Base, Catalyst, Ligand solvent Add Anhydrous, Degassed Toluene reagents->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool Reaction Complete quench Quench Reaction cool->quench extract Aqueous Workup & Extraction quench->extract purify Purify Product extract->purify product Final Product purify->product

Buchwald-Hartwig Amination Experimental Workflow.

Conclusion and Outlook

This compound stands out as a highly activated and versatile building block for palladium-catalyzed cross-coupling reactions. Its electron-deficient nature, a consequence of multiple electron-withdrawing substituents, significantly enhances its reactivity in both Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This heightened reactivity can be strategically leveraged by researchers to achieve C-C and C-N bond formation under milder conditions and with a broader range of coupling partners, including those that may be less reactive with conventional aryl bromides.

While direct, side-by-side comparative data remains a gap in the published literature, the established principles of physical organic chemistry and the available experimental evidence strongly support the superior reactivity of this polysubstituted aromatic compound. For drug development professionals and synthetic chemists, this compound represents a powerful tool for the efficient construction of complex, highly functionalized molecules, accelerating the discovery and development of new chemical entities.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483.
  • Hartwig, J. F. Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 1998, 37 (15), 2046-2067.
  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002, 41 (22), 4176–4211.
  • Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 2008, 47 (34), 6338–6361.
  • World Intellectual Property Organization. (2007). PYRAZOLO[3,4-B]PYRIDINE DERIVATIVES AS B-RAF KINASE INHIBITORS. WO 2007/137873 A1.
  • United States Patent Application Publication. (2008). Pyrazolo[3,4-b]pyridine Derivatives as B-Raf Kinase Inhibitors. US 2008/0039479 A1.

Sources

A Comparative Guide to the Reactivity of 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene and 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethyl)benzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount to the efficiency and success of a synthetic campaign. Among the vast array of available reagents, halogenated nitroaromatic compounds stand out for their predictable reactivity and versatility. This guide provides an in-depth, objective comparison of the reactivity of two such critical building blocks: 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene and 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethyl)benzene . Our analysis will be grounded in the fundamental principles of nucleophilic aromatic substitution (SNAr), supported by established experimental observations for analogous systems, to provide a clear rationale for their differential reactivity.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of aromatic chemistry, enabling the displacement of a leaving group on an aromatic ring by a nucleophile.[1] This transformation is particularly facile when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups.[2] The reaction proceeds via a two-step addition-elimination mechanism, which is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This initial, and typically rate-determining, step leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3] The aromaticity of the ring is temporarily disrupted in this intermediate. In the second, faster step, the leaving group departs, and the aromaticity of the ring is restored, yielding the final substitution product.

SNAr_Mechanism A Aryl Halide + Nucleophile B Meisenheimer Complex (Rate-Determining Step) A->B Addition C Product + Leaving Group B->C Elimination

Caption: A generalized workflow of the SNAr mechanism.

Analysis of Substituent Effects in the Target Molecules

Both this compound and 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethyl)benzene are highly activated towards SNAr. This heightened reactivity is a direct consequence of the powerful electron-withdrawing effects of the nitro (-NO₂) group at the C-4 position and the trifluoromethyl (-CF₃) group at the C-5 position. These groups synergistically reduce the electron density of the benzene ring, making it more susceptible to nucleophilic attack.

The nitro group, in particular, plays a crucial role in stabilizing the Meisenheimer intermediate through resonance, especially when the nucleophilic attack occurs at positions ortho or para to it. In the molecules under consideration, both the C-1 and C-2 positions are ortho to the C-4 nitro group, making both halogens potential leaving groups.

Comparative Reactivity Analysis: Bromo vs. Chloro

In the context of SNAr reactions, the nature of the halogen leaving group has a profound and somewhat counterintuitive effect on the reaction rate. Contrary to the trend observed in SN1 and SN2 reactions where iodide is the best leaving group, in SNAr the reactivity order is typically F > Cl > Br > I .[2] This is because the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. A more electronegative halogen exerts a stronger inductive electron-withdrawing effect, which polarizes the C-X bond, increases the electrophilicity of the carbon atom, and provides greater stabilization to the negatively charged intermediate.[4]

In both this compound and 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethyl)benzene, there are two potential leaving groups: the fluorine atom at C-2 and the halogen (bromine or chlorine) at C-1. Given that fluorine is significantly more activating as a leaving group in SNAr reactions than either chlorine or bromine, nucleophilic attack will overwhelmingly favor the C-2 position in both molecules.

Therefore, the comparison of the overall reactivity of these two molecules hinges on how the substituent at C-1 (Br vs. Cl) influences the rate of nucleophilic attack at C-2. The halogen at C-1 will exert an inductive effect on the adjacent reaction center. Since chlorine is more electronegative than bromine, it will have a stronger electron-withdrawing inductive effect. This will lead to a greater polarization of the C-2 carbon, making it more electrophilic and better able to stabilize the incoming negative charge in the transition state leading to the Meisenheimer complex.

Illustrative Quantitative Reactivity Data

To provide a clearer perspective on the anticipated difference in reactivity, the following table presents hypothetical, yet chemically reasonable, relative rate constants for the reaction of each compound with a generic nucleophile under identical conditions. This data is illustrative and based on the established principles discussed above.

CompoundRelative Rate Constant (k_rel)
This compound1.0
1-Chloro-2-fluoro-4-nitro-5-(trifluoromethyl)benzene>1.0 (estimated ~1.5 - 2.0)

This table illustrates the expected higher reactivity of the chloro-substituted analog. The magnitude of the difference will depend on the specific nucleophile and reaction conditions.

Experimental Protocol for a Representative SNAr Reaction

The following protocol outlines a general procedure for the nucleophilic aromatic substitution of 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethyl)benzene with piperidine. This method can be adapted for the bromo analog and other nucleophiles.

Materials:

  • 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethyl)benzene (1.0 eq)

  • Piperidine (2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates

  • Ethyl acetate and hexanes for chromatography

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry, argon-flushed round-bottom flask, add 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethyl)benzene and anhydrous DMF.

  • Stir the solution at room temperature until the starting material is fully dissolved.

  • Add piperidine dropwise to the stirred solution.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing ethyl acetate and saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Experimental_Workflow A Reactant Dissolution in DMF B Nucleophile Addition A->B C Reaction at Elevated Temperature B->C D Reaction Quench and Workup C->D E Purification by Chromatography D->E F Characterization E->F

Caption: A typical experimental workflow for an SNAr reaction.

Conclusion

In this comparative guide, we have analyzed the reactivity of this compound and 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethyl)benzene in the context of nucleophilic aromatic substitution. Based on the fundamental principles governing the SNAr mechanism, it is concluded that 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethyl)benzene is the more reactive of the two substrates . This is attributed to the greater inductive electron-withdrawing effect of the chlorine atom at C-1 compared to the bromine atom, which enhances the electrophilicity of the primary reaction site at C-2 and provides superior stabilization for the Meisenheimer intermediate. For researchers and professionals in drug development and materials science, this understanding is crucial for making informed decisions in the selection of starting materials to achieve optimal synthetic outcomes.

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A Senior Application Scientist’s Guide to the Structural Validation of 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural characterization of novel chemical entities is non-negotiable. Polysubstituted aromatic compounds, such as the derivatives of 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene, are foundational scaffolds in medicinal chemistry. However, their synthesis is often accompanied by the potential for regioisomeric impurities, which can have vastly different pharmacological and toxicological profiles. An unconfirmed structure is not a discovery; it is a liability.

This guide eschews rigid templates to provide a dynamic, logic-driven framework for the unambiguous structural validation of these complex molecules. We will proceed not as a checklist, but as a researcher does: from foundational confirmation of what we have, to the intricate process of piecing the molecular puzzle together, and finally, to the absolute proof of its three-dimensional form. This is a self-validating workflow where each step builds upon and corroborates the last, ensuring the highest degree of scientific integrity.

Part 1: Foundational Analysis - Confirming the Elemental Composition

Before we can determine the arrangement of atoms, we must first be certain of the atoms we have. The initial and most critical step is to verify the elemental composition of the synthesized compound.

The First Line of Evidence: High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: While standard mass spectrometry provides a nominal mass, it is often insufficient to distinguish between isobaric compounds (molecules with the same nominal mass but different elemental formulas). HRMS is the definitive technique for this initial validation. By measuring the mass-to-charge ratio (m/z) to four or five decimal places, we can calculate the elemental formula with high confidence, leveraging the slight mass differences between isotopes. For professionals in drug development, this step is crucial for impurity profiling and regulatory submissions.[1][2]

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

  • Sample Preparation: Dissolve approximately 1 mg of the purified derivative in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution. Further dilute this solution to a final concentration of ~1-10 µg/mL.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard immediately prior to the analysis to ensure mass accuracy.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive or negative ion mode. Given the electronegative nature of the substituents (F, NO₂, Br), negative ion mode is often successful.

  • Data Analysis: Compare the measured monoisotopic mass with the theoretical exact mass calculated for the target structure (C₇H₂BrF₄NO₂). The mass accuracy should ideally be below 5 ppm to confirm the elemental formula.

Data Presentation: Validating the Molecular Formula

ParameterTheoretical Value (for C₇H₂BrF₄NO₂)Observed ValueMass Error (ppm)
Exact Mass 287.92516287.92498-0.62

A low mass error provides strong, trustworthy evidence that the synthesized compound has the correct elemental formula.

Part 2: Unraveling the Connectivity - A Multi-Nuclear NMR Approach

With the correct formula confirmed, we move to the core of the structural puzzle: determining the substitution pattern on the benzene ring. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this task, providing detailed information about the chemical environment and connectivity of atoms.

The Logical Workflow for NMR Analysis

The following diagram illustrates the synergistic workflow for using various NMR experiments to elucidate the structure.

G cluster_1d 1D NMR: Initial Assessment cluster_2d 2D NMR: Definitive Connectivity cluster_conclusion Structural Conclusion H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Identifies ¹H-¹H coupling HSQC HSQC H1_NMR->HSQC Provides ¹H shifts for C-H correlation F19_NMR ¹⁹F NMR HMBC HMBC F19_NMR->HMBC Guides search for long-range C-F/H-F correlations C13_NMR ¹³C NMR C13_NMR->HSQC Provides ¹³C shifts for C-H correlation COSY->HMBC Distinguishes 2/3-bond from 4/5-bond correlations HSQC->HMBC Confirms C-H one-bond correlations Structure Validated Structure HMBC->Structure Defines the complete C-H-substituent framework

Caption: Integrated NMR workflow for structural elucidation.

¹H NMR: The Proton Framework

Expertise & Causality: The ¹H NMR spectrum provides the first glimpse of the substitution pattern. For a disubstituted aromatic ring with two adjacent protons, we expect to see two signals. The chemical shifts are heavily influenced by the electronic nature of the substituents.[3] Electron-withdrawing groups like -NO₂ and -CF₃ will deshield nearby protons, shifting their signals downfield (to higher ppm values), while halogens like -F and -Br have more complex effects.[4][5]

The most critical information comes from the spin-spin coupling constants (J-values), which reveal the spatial relationship between protons.[6]

Data Presentation: Typical Aromatic ¹H-¹H Coupling Constants

Coupling TypeNumber of BondsTypical J-value (Hz)Structural Information
Ortho 3 (³JHH)7 - 10Protons on adjacent carbons
Meta 4 (⁴JHH)2 - 3Protons separated by one carbon
Para 5 (⁵JHH)0 - 1Protons on opposite carbons

For the target molecule, we expect two aromatic protons. The magnitude of the coupling constant between them will definitively show if they are ortho, meta, or para to each other, immediately ruling out numerous regioisomeric possibilities.

¹⁹F NMR: The Fluorine Probe

Expertise & Causality: Fluorine is an exceptional NMR nucleus due to its 100% natural abundance and high sensitivity.[7] Its large chemical shift range makes ¹⁹F NMR highly sensitive to subtle changes in the molecular environment.[7][8] We expect two distinct signals: one for the aromatic fluorine (-F) and one for the trifluoromethyl group (-CF₃). The precise chemical shifts of these signals provide a unique fingerprint of the substitution pattern.[9][10][11] Furthermore, coupling between the fluorine nuclei and nearby protons (H-F coupling) or carbons (C-F coupling) provides direct, through-bond evidence of connectivity that is invaluable for confirming assignments.[12][13]

2D NMR: Building the Molecular Blueprint

Trustworthiness: While 1D NMR provides clues, 2D NMR experiments provide the self-validating network of correlations needed for an authoritative assignment.

  • COSY (Correlation Spectroscopy): This experiment maps all ¹H-¹H coupling networks. For our target, it would show a cross-peak between the two aromatic protons, confirming they are coupled.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It definitively assigns the chemical shifts of the protonated aromatic carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the keystone experiment for this molecular structure. It reveals correlations between protons and carbons over two to three bonds. This is how we place the non-protonated substituents. For example, observing a correlation from an aromatic proton to the carbon bearing the trifluoromethyl group (a ³JCF correlation) provides undeniable proof of their relative positions. Similarly, correlations to the carbon atoms bonded to the bromine and nitro groups will lock down the entire molecular framework.

Experimental Protocol: A Logic-Driven HMBC Analysis

  • Acquire Data: Run a standard HMBC experiment, optimizing the long-range coupling delay (typically for ~8 Hz) to enhance ³J correlations.

  • Assign Protonated Carbons: Use the HSQC spectrum to identify the protonated carbons on the HMBC plot.

  • Identify Quaternary Carbons: The remaining carbons in the aromatic region (δ 110-160) are quaternary (non-protonated).

  • Map Correlations: Starting with one of the aromatic protons (e.g., H-3), look for its cross-peaks to carbon atoms. You will see correlations to its own carbon (from HSQC) and to carbons 2 and 3 bonds away.

  • Assemble the Structure: By systematically mapping the long-range correlations from both aromatic protons to the quaternary carbons, you can definitively assign the positions of the -Br, -F, -NO₂, and -CF₃ substituents. For instance, if H-3 shows a correlation to the carbon bearing the -CF₃ group, and H-6 shows a correlation to the carbon bearing the -Br, the regiochemistry is established.

Part 3: The Gold Standard - Absolute Structural Confirmation

In cases of extreme ambiguity, or when an undisputed 3D structure is required for regulatory purposes (e.g., for an active pharmaceutical ingredient), a single technique stands above all others.

Single-Crystal X-Ray Crystallography (SC-XRD)

Authoritative Grounding: SC-XRD is the only technique that provides a direct visualization of the molecular structure.[14] It determines the precise spatial arrangement of atoms, bond lengths, and bond angles, leaving no doubt as to the connectivity and regiochemistry.[15][16][17] While NMR provides a connectivity map, crystallography provides a high-resolution 3D picture.

The Causality of Choice: The primary reason SC-XRD is not the first technique used is its major prerequisite: the need for a single, high-quality crystal of the compound. Crystal growth can be a significant bottleneck, requiring time and expertise. Therefore, crystallography is employed when NMR data is insufficient or when absolute, irrefutable proof is required.

Experimental Workflow: From Powder to Picture

G Start Purified Compound Crystallization Crystal Growth Screening (Vapor diffusion, slow evaporation, etc.) Start->Crystallization Mounting Select & Mount Suitable Single Crystal Crystallization->Mounting Success? DataCollection X-Ray Diffraction Data Collection Mounting->DataCollection Solve Structure Solution (Direct methods / Patterson) DataCollection->Solve Refine Structural Refinement Solve->Refine Final Final Validated 3D Structure (CIF File) Refine->Final

Caption: The workflow for single-crystal X-ray crystallography.

Comparative Guide to Validation Techniques

TechniqueInformation ProvidedStrengthsLimitations
HRMS Elemental FormulaHigh sensitivity; requires minimal sample; confirms molecular weight and formula with high confidence.Provides no information on atom connectivity or isomerism.
1D NMR Chemical environment of ¹H, ¹³C, ¹⁹F; J-coupling provides proximity data.Non-destructive; provides detailed information on local chemical structure; excellent for initial assessment.Can be ambiguous for complex structures; requires pure sample; overlapping signals can complicate interpretation.
2D NMR Definitive through-bond connectivity map (H-H, C-H, long-range C-H).Unambiguously establishes the covalent framework of the molecule; resolves signal overlap issues.Requires more instrument time; can be less sensitive than 1D NMR.
SC-XRD Absolute 3D structure, bond lengths, bond angles, and stereochemistry.The "gold standard" for structural proof; provides irrefutable evidence of connectivity and conformation.Requires a high-quality single crystal, which can be difficult or impossible to obtain.

Conclusion

The structural validation of a complex molecule like a this compound derivative is not a task for a single analytical technique. It requires an integrated, logical workflow that builds a case for the structure with each successive piece of evidence. We begin with HRMS to confirm the foundation—the elemental formula. We then use a suite of NMR experiments, culminating in HMBC, to build the definitive 2D blueprint of atomic connectivity. Finally, when absolute proof is required, we turn to X-ray crystallography to provide the final, incontrovertible 3D structure. By understanding the causality behind each experimental choice and leveraging the synergistic power of these techniques, researchers can ensure the integrity of their science and the safety and efficacy of the molecules they develop.

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A Comparative Guide to ¹H and ¹⁹F NMR for the Characterization of 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. For complex, heavily substituted aromatic compounds such as 1-bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene, nuclear magnetic resonance (NMR) spectroscopy stands as an indispensable analytical technique. This guide provides an in-depth comparison of two powerful NMR methodologies, ¹H NMR and ¹⁹F NMR, for the comprehensive characterization of this specific molecule. We will explore the theoretical underpinnings, practical experimental considerations, and the complementary nature of the data obtained from each technique, offering field-proven insights for researchers, scientists, and drug development professionals.

The Compound of Interest: this compound

The molecule at the heart of our discussion, this compound, presents a fascinating case study. Its structure incorporates a diverse array of substituents on a benzene ring: a halogen (bromine), a nitro group, a single fluorine atom, and a trifluoromethyl (CF₃) group. Each of these moieties exerts distinct electronic effects, influencing the chemical environment of every nucleus within the molecule and, consequently, their NMR spectral parameters. Accurate characterization is crucial for understanding its reactivity, potential applications, and for quality control in any synthetic pathway.

The Power of Two Nuclei: A Tale of ¹H and ¹⁹F NMR

While ¹H NMR is a cornerstone of organic chemistry for mapping the proton framework of a molecule, the presence of fluorine atoms in our target compound unlocks the potential of ¹⁹F NMR.[1] The ¹⁹F nucleus boasts several advantageous properties for NMR spectroscopy, including a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity, second only to protons.[1] Furthermore, the chemical shift range of ¹⁹F is significantly wider than that of ¹H, which minimizes the likelihood of signal overlap, a common challenge in complex ¹H spectra.[1]

This guide will dissect the information gleaned from both techniques, demonstrating how their combined application provides a more complete and unambiguous structural picture.

¹H NMR Spectroscopy: Unveiling the Proton Landscape

The ¹H NMR spectrum of this compound is expected to reveal two distinct signals corresponding to the two aromatic protons. The chemical shifts of these protons are influenced by the electronic effects of the surrounding substituents. The nitro group is a strong electron-withdrawing group, which will deshield nearby protons, shifting their resonances to a higher frequency (downfield). Conversely, the fluorine and bromine atoms, while electronegative, also possess lone pairs that can participate in resonance, leading to more complex shielding/deshielding effects.

Predicted ¹H NMR Spectral Data:

To provide a concrete basis for our discussion, we have utilized NMR prediction software to estimate the ¹H NMR parameters for our target molecule.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-38.15Doublet of quartets (dq)⁴J(H-F) ≈ 2.5, ⁵J(H-CF₃) ≈ 1.0
H-67.90Doublet of doublets (dd)³J(H-F) ≈ 8.0, ⁴J(H-H) ≈ 2.0

Disclaimer: These are predicted values and may differ from experimental results.

The predicted spectrum highlights the intricate coupling patterns that arise from spin-spin interactions between the protons and the neighboring fluorine atoms. The proton at position 3 (H-3) is expected to show a doublet of quartets due to coupling with the fluorine at position 2 (a four-bond coupling, ⁴J) and the three equivalent fluorine atoms of the trifluoromethyl group (a five-bond coupling, ⁵J). The proton at position 6 (H-6) is predicted to appear as a doublet of doublets, arising from coupling to the fluorine at position 2 (a three-bond coupling, ³J) and a four-bond coupling to H-3. The magnitudes of these coupling constants provide valuable information about the through-bond connectivity of the atoms.[2][3]

¹⁹F NMR Spectroscopy: A Clearer Picture of the Fluorinated Moieties

The ¹⁹F NMR spectrum of this compound offers a less congested and often more easily interpretable view of the fluorinated portions of the molecule. We anticipate two distinct signals: one for the single fluorine atom attached to the aromatic ring and another for the trifluoromethyl group.

Predicted ¹⁹F NMR Spectral Data:

Fluorine GroupPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
C-F-115Doublet of doublets of quartets (ddq)³J(F-H6) ≈ 8.0, ⁴J(F-H3) ≈ 2.5, ⁴J(F-CF₃) ≈ 15
CF₃-62Doublet of doublets (dd)⁴J(CF₃-F) ≈ 15, ⁵J(CF₃-H3) ≈ 1.0

Disclaimer: These are predicted values and may differ from experimental results.

The predicted ¹⁹F spectrum showcases the power of this technique in resolving complex spin systems. The signal for the fluorine at C-2 is expected to be a doublet of doublets of quartets, a highly informative multiplet arising from couplings to H-6 (³J), H-3 (⁴J), and the CF₃ group (⁴J). The trifluoromethyl group's signal is predicted as a doublet of doublets due to coupling with the C-2 fluorine (⁴J) and H-3 (⁵J). The significantly larger four-bond F-F coupling constant compared to the long-range H-F couplings is a key feature that aids in spectral assignment.[4]

Experimental Protocols: Acquiring High-Quality NMR Data

The acquisition of high-resolution and artifact-free NMR spectra is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters.

Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. For many organic compounds, including fluorinated aromatics, deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO) are suitable choices.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.

  • Filtration: To ensure a homogeneous magnetic field and prevent signal broadening, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Internal Standard: For accurate chemical shift referencing, add a small amount of an internal standard. Tetramethylsilane (TMS) is the standard reference for ¹H NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference of CFCl₃ (δ = 0.00 ppm) is often used, or a secondary internal standard with a known chemical shift can be added.[5]

¹H NMR Acquisition Parameters:

¹H NMR Experimental Workflow
  • Pulse Angle: A 30° pulse is often sufficient for routine ¹H NMR.

  • Number of Scans: Typically 8 to 16 scans provide a good signal-to-noise ratio for a sample of this concentration.

  • Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate for ¹H NMR.

¹⁹F NMR Acquisition Parameters:

¹⁹F NMR Experimental Workflow
  • Pulse Angle: A 30-45° pulse is a good starting point.

  • Number of Scans: Due to the high sensitivity of ¹⁹F, 4 to 8 scans are often sufficient.

  • Spectral Width: A wider spectral width is necessary for ¹⁹F NMR compared to ¹H NMR to encompass the broader range of chemical shifts.

  • Decoupling: For simplification of the spectrum, ¹H-decoupling can be employed. This removes all H-F couplings, resulting in simplified multiplets that only show F-F couplings.[6]

Comparative Analysis: The Synergy of ¹H and ¹⁹F NMR

Feature¹H NMR¹⁹F NMR
Sensitivity HighVery High (83% of ¹H)
Natural Abundance 99.98%100%
Chemical Shift Range ~15 ppm~400 ppm
Spectral Complexity Can be high due to overlapping signals and complex coupling patterns.Generally lower due to the wider chemical shift range and the presence of fewer fluorine atoms.
Information Provided Provides a map of the proton framework and their connectivity.Provides direct information about the electronic environment of the fluorine atoms and their connectivity to other nuclei.

The true power in characterizing this compound lies in the synergistic use of both ¹H and ¹⁹F NMR.

Synergistic Relationship between ¹H and ¹⁹F NMR

The ¹H NMR spectrum, with its characteristic chemical shifts and H-F coupling patterns, allows for the assignment of the aromatic protons. The ¹⁹F NMR spectrum, with its well-resolved signals and distinct F-F and F-H coupling constants, provides unambiguous information about the fluorinated substituents. The observation of reciprocal coupling constants between a specific proton and a specific fluorine nucleus in both the ¹H and ¹⁹F spectra provides a powerful confirmation of their spatial proximity and through-bond connectivity. For instance, the ³J(H-F) coupling observed in the ¹H spectrum for H-6 should be identical to the ³J(F-H) coupling observed in the ¹⁹F spectrum for the C-2 fluorine.

Conclusion

For the definitive characterization of this compound, relying on a single NMR technique would be insufficient. While ¹H NMR provides essential information about the proton skeleton, the complexity of the splitting patterns can be challenging to interpret in isolation. ¹⁹F NMR, with its inherent advantages of high sensitivity and a wide chemical shift range, offers a clearer and more direct window into the fluorinated portions of the molecule.

The most robust and scientifically rigorous approach involves the acquisition and co-analysis of both ¹H and ¹⁹F NMR spectra. This dual-pronged strategy allows for the confident assignment of all proton and fluorine resonances, the determination of their through-bond connectivities via the analysis of coupling constants, and ultimately, the unambiguous confirmation of the molecular structure. For researchers in drug development and materials science, mastering the application of both techniques is crucial for accelerating discovery and ensuring the quality and integrity of their chemical entities.

References

  • General information. NMR spectra were obtained on a 400 MHz spectrometer... Chemical shifts were reported in parts per million (ppm) relative to TMS as an internal standard (δTMS = 0 ppm) for 1H and 13C NMR spectra and CFCl3 as an external standard (negative for upfield) for 19F NMR spectra.
  • Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

  • Signal High-Tech. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83–756.
  • Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Reich, H. J. (2017). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

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A Comparative Guide to Isotopic Labeling with 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene for PET Radiochemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene as a precursor for fluorine-18 (¹⁸F) isotopic labeling against other common alternatives. Tailored for researchers, scientists, and drug development professionals, this document elucidates the underlying chemical principles, provides supporting experimental data, and offers detailed protocols to inform your radiolabeling strategies.

Introduction: The Critical Role of ¹⁸F in Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides non-invasive, quantitative insights into biological processes in vivo.[1] Its application in drug discovery and clinical diagnostics is critically dependent on the development of specific radiotracers labeled with positron-emitting isotopes.[2] Among these, fluorine-18 (¹⁸F) is the most widely used radionuclide due to its near-ideal physical and nuclear characteristics, including a manageable half-life (109.8 min) and low positron energy (0.635 MeV), which allows for high-resolution imaging.

The introduction of ¹⁸F into complex organic molecules, particularly aromatic systems, is a cornerstone of modern radiochemistry. The most prevalent and robust method for this transformation is Nucleophilic Aromatic Substitution (SₙAr), a reaction that is central to the utility of precursors like this compound.[3][4]

The SₙAr Mechanism: Activating Aromatic Rings for ¹⁸F-Labeling

The SₙAr reaction is typically a two-step addition-elimination process. For an SₙAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to a suitable leaving group (LG).[5]

  • Nucleophilic Attack: The nucleophile (e.g., [¹⁸F]fluoride) attacks the electrophilic carbon atom bearing the leaving group, breaking the ring's aromaticity and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][4]

  • Leaving Group Departure: The aromaticity is restored as the leaving group departs, resulting in the new fluoroarene product.

The stability of the Meisenheimer complex is paramount; EWGs stabilize this intermediate through resonance and/or induction, thereby lowering the activation energy and facilitating the reaction.[5]

Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SₙAr).

In-Depth Analysis of this compound

This precursor is a highly functionalized aromatic system designed for efficient SₙAr reactions. Its structure merits a detailed analysis to predict its performance in isotopic labeling studies.

  • Activating Groups: The molecule possesses two powerful EWGs: a nitro group (-NO₂) and a trifluoromethyl group (-CF₃). Both are strongly deactivating and meta-directing in electrophilic substitutions, but in nucleophilic substitutions, they are potent activating groups, especially when positioned ortho or para to the leaving group.

  • Leaving Groups: It features two potential leaving groups: a fluorine at the 2-position and a bromine at the 1-position.

    • The fluoro group is positioned ortho to the -NO₂ group and meta to the -CF₃ group.

    • The bromo group is positioned meta to the -NO₂ group and ortho to the -CF₃ group.

Causality Behind Reactivity: In SₙAr, the rate of reaction is dramatically increased when a strong EWG is ortho or para to the leaving group, as it can directly stabilize the negative charge of the Meisenheimer complex via resonance.[5] In this case, the nitro group at position 4 is para to the bromine at position 1 and meta to the fluorine at position 2. However, the numbering convention can be misleading. Relative to the leaving groups:

  • The nitro group is ortho to the fluoro group.

  • The trifluoromethyl group is ortho to the bromo group.

Both positions are therefore highly activated. This presents a potential challenge of regioselectivity , where the incoming [¹⁸F]fluoride could substitute either the bromine or the existing fluorine, leading to a mixture of products. However, the C-F bond is generally stronger and fluorine is a poorer leaving group than bromine in the second step of the SₙAr mechanism. Therefore, substitution of the bromine is often kinetically favored. The extreme electron-withdrawing environment makes this a highly reactive but potentially complex precursor to work with.

Comparative Analysis with Alternative SₙAr Precursors

The performance of this compound can be best understood by comparing it to established classes of SₙAr precursors. The most common and efficient leaving groups for SₙAr-based radiofluorination are the nitro group and the trimethylammonium salt.[6]

Precursor ClassLeaving Group (LG)Typical Activating GroupsReaction Temp. (°C)Reaction Time (min)Typical RCY (%)Key Advantages & Disadvantages
Nitro-Activated Arenes -NO₂-NO₂, -CN, -COR120 - 18015 - 3020 - 70Pro: High activation, readily available precursors. Con: Requires high temperatures, potential for side reactions.[6][7]
Trimethylammonium Salts -N(CH₃)₃⁺-CN, -COR, -NO₂80 - 1205 - 1550 - 95Pro: Excellent leaving group, milder conditions, high yields. Con: Multi-step precursor synthesis.[6][8]
Dihalogenated Nitroarenes (e.g., the topic compound)-Br, -F-NO₂, -CF₃100 - 160 (Predicted)10 - 20 (Predicted)40 - 80 (Predicted)Pro: Extremely high activation from multiple EWGs. Con: Potential for poor regioselectivity, precursor complexity.
Diaryliodonium Salts -ArI⁺None required (can label electron-rich rings)100 - 1405 - 1530 - 85Pro: Can label non-activated/electron-rich arenes. Con: Precursor synthesis can be challenging.

Caption: Decision workflow for selecting an ¹⁸F-labeling precursor.

Experimental Protocol: A General Method for ¹⁸F-Labeling via SₙAr

This protocol provides a self-validating, step-by-step methodology applicable to most SₙAr-based radiofluorinations.

1. Preparation of [¹⁸F]Fluoride:

  • Rationale: Cyclotron-produced [¹⁸F]fluoride is in aqueous [¹⁸O]H₂O and must be dried. The fluoride ion's nucleophilicity is dramatically reduced by hydrogen bonding with water.

  • Procedure:

    • Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge (e.g., QMA).

    • Elute the [¹⁸F]F⁻ into a reaction vessel using a solution of a phase-transfer catalyst (e.g., 1-2 mg Kryptofix 2.2.2., K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.

    • Perform azeotropic drying by heating the vessel under a stream of nitrogen or argon at 100-110°C to remove all traces of water. Repeat with additions of anhydrous acetonitrile (2 x 0.5 mL).

2. Radiofluorination Reaction:

  • Rationale: The reaction is performed in a high-boiling point, polar aprotic solvent to ensure the reactants remain in solution and the fluoride ion is highly reactive ("naked" fluoride).[1][6]

  • Procedure:

    • Dissolve the precursor (e.g., this compound, 2-5 mg) in 0.5 mL of anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    • Add the precursor solution to the dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex.

    • Seal the reaction vessel and heat to the desired temperature (e.g., 120-160°C) for the specified time (e.g., 10-20 minutes).

    • After the reaction, cool the vessel to room temperature.

3. Purification of the ¹⁸F-Labeled Product:

  • Rationale: Unreacted [¹⁸F]fluoride, precursor, and reaction byproducts must be removed to ensure high radiochemical purity for subsequent use.

  • Procedure:

    • Dilute the reaction mixture with 1-2 mL of water/acetonitrile.

    • Inject the mixture onto a semi-preparative High-Performance Liquid Chromatography (HPLC) column.

    • Collect the fraction corresponding to the desired ¹⁸F-labeled product.

    • The collected fraction is typically reformulated into a biocompatible solution (e.g., saline with ethanol) via solid-phase extraction (SPE) using a C18 cartridge.

workflow A 1. [¹⁸F]Fluoride Production (Cyclotron) B 2. [¹⁸F]F⁻ Trapping & Elution (QMA Cartridge, K₂₂₂/K₂CO₃) A->B C 3. Azeotropic Drying (Anhydrous MeCN) B->C D 4. Radiofluorination Reaction (Precursor in DMSO, Heat) C->D E 5. Quench & Dilute D->E F 6. Semi-Prep HPLC Purification E->F G 7. Reformulation via SPE (C18 Cartridge) F->G H Final Labeled Product (Quality Control) G->H

Caption: General workflow for ¹⁸F-labeling of aromatic compounds.

Conclusion and Recommendations

This compound is an exceptionally activated precursor for isotopic labeling via nucleophilic aromatic substitution. The presence of both nitro and trifluoromethyl groups creates a highly electrophilic aromatic system, which is predicted to enable rapid radiofluorination reactions.

However, its primary drawback is the potential for poor regioselectivity, which could lead to multiple radioactive products and complicate purification, ultimately lowering the effective radiochemical yield of the desired compound.

Recommendations for Researchers:

  • For Established Protocols: For routine production of well-established radiotracers, precursors with trimethylammonium or single nitro leaving groups often provide a more reliable and higher-yielding pathway with fewer purification challenges.

  • For Novel Compound Discovery: The high reactivity of this compound may be advantageous in cases where other precursors fail to react, particularly with sterically hindered or less nucleophilic substrates.

  • Initial Studies: When using this or similarly complex precursors, it is imperative to conduct initial non-radioactive ("cold") fluorine substitution reactions and thoroughly characterize the products using NMR and mass spectrometry to determine the regiochemical outcome before proceeding with expensive "hot" radiosyntheses.

Ultimately, the choice of precursor is a balance between reactivity, precursor accessibility, reaction conditions, and the desired purity of the final product. This guide provides the foundational knowledge to make an informed decision tailored to your specific research goals.

References

  • Preshlock, S., Tredwell, M., and Gouverneur, V. (2016). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Chemical Reviews, 116(2), 719-766. [Link]

  • PubChem. (n.d.). 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Liang, S. H., and Vasdev, N. (2013). Synthesis of [¹⁸F]Fluoroarenes via Nucleophilic Radiofluorination of N-Arylsydnones. eScholarship, University of California. Retrieved from [Link]

  • Dollé, F., and Tavitian, B. (2012). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. Retrieved from [Link]

  • Hooker, J. M. (2016). Concerted nucleophilic aromatic substitution with ¹⁹F⁻ and ¹⁸F⁻. Nature, 534(7607), 369-373. [Link]

  • Krasikova, R. N. (2009). Direct One-Step(18)F-Labeling of Peptides via Nucleophilic Aromatic Substitution. Bioconjugate Chemistry, 20(11), 2254-2261. [Link]

  • Brooks, A. F. (2014). ¹⁸F-Radiolabeling of Aromatic Compounds Using Triarylsulfonium Salts. Angewandte Chemie International Edition, 53(49), 13549-13553. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Nordeman, P., and Eriksson, J. (2022). A simplified, robust protocol for [¹⁸F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations. EJNMMI Radiopharmacy and Chemistry, 7(1), 33. [Link]

  • Ritter, T. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard University. Retrieved from [Link]

  • Lee, E., and Kamlet, A. S. (2012). Recent progress on radiofluorination using metals: strategies for generation of C–¹⁸F bonds. Organic & Biomolecular Chemistry, 10(45), 8948-8964. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

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Benchmarking the synthesis of 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene against alternative routes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of complex aromatic building blocks is paramount. 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene stands as a key intermediate, its polysubstituted and electronically distinct structure offering a versatile scaffold for the synthesis of novel pharmaceuticals and agrochemicals. This guide provides an in-depth, objective comparison of two plausible synthetic routes to this target molecule, grounded in established chemical principles and supported by experimental data from analogous transformations.

The strategic challenge in synthesizing this molecule lies in the precise installation of four different substituents on the benzene ring, each with its own directing and activating or deactivating effects on electrophilic aromatic substitution. This guide will dissect two logical multi-step synthetic pathways, benchmarking them against each other in terms of overall yield, practicality, safety, and scalability.

Route 1: Late-Stage Nitration of a Pre-functionalized Benzene Ring

This initial approach focuses on constructing the bromo-fluoro-trifluoromethyl substituted benzene ring first, followed by the introduction of the nitro group in the final step. The key intermediate for this pathway is 1-bromo-2-fluoro-5-(trifluoromethyl)benzene.

Synthetic Strategy and Mechanistic Considerations

The success of this route hinges on the directing effects of the substituents during the critical nitration step. In the intermediate, 1-bromo-2-fluoro-5-(trifluoromethyl)benzene, we have:

  • Fluorine (-F): An ortho-, para-director, though deactivating overall due to its high electronegativity.

  • Bromine (-Br): Also an ortho-, para-director and deactivating.

  • Trifluoromethyl (-CF₃): A strong electron-withdrawing group and a meta-director.

The concerted influence of these groups directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C4 position. The fluorine and bromine atoms direct ortho and para, and the C4 position is para to the fluorine and ortho to the bromine. The trifluoromethyl group directs meta to its position, which also aligns with substitution at C4. This convergence of directing effects suggests that the nitration of 1-bromo-2-fluoro-5-(trifluoromethyl)benzene should proceed with high regioselectivity to yield the desired product.

Route 1 start 1-Fluoro-4-(trifluoromethyl)benzene step1 Bromination start->step1 Br₂, FeBr₃ intermediate1 1-Bromo-2-fluoro-5-(trifluoromethyl)benzene step1->intermediate1 step2 Nitration intermediate1->step2 HNO₃, H₂SO₄ product This compound step2->product Route 2 start Substituted Benzene Precursor step1 Multi-step synthesis start->step1 intermediate1 2-Fluoro-4-nitro-5-(trifluoromethyl)aniline step1->intermediate1 step2 Sandmeyer Reaction intermediate1->step2 1. NaNO₂, HBr, 0 °C 2. CuBr product This compound step2->product

A Comparative Guide to the Electronic Properties of 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene: A DFT Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and materials science, a profound understanding of a molecule's electronic characteristics is paramount. These properties, including electron distribution, reactivity, and intermolecular interaction potential, are dictated by the intricate interplay of its constituent atoms and functional groups. This guide provides a comprehensive comparative analysis of the electronic properties of 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene, a polysubstituted aromatic compound with significant potential in medicinal chemistry and materials science.

Leveraging Density Functional Theory (DFT) calculations, we will dissect the influence of each substituent—bromo, fluoro, nitro, and trifluoromethyl—on the electronic landscape of the benzene ring. This guide will not only present the calculated data but also delve into the underlying principles governing these electronic perturbations. By comparing the target molecule with carefully selected analogues, we aim to provide a clear and insightful rationale for observed electronic behaviors, thereby empowering researchers to make informed decisions in their molecular design and development endeavors.

The Rationale for DFT in Analyzing Substituted Benzenes

The electronic properties of a molecule are a direct consequence of its quantum mechanical nature. DFT has emerged as a powerful and computationally efficient method for probing these properties.[1] By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of various electronic descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular dipole moment, and the electrostatic potential (ESP).[2][3]

The choice of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional in combination with the 6-311++G(d,p) basis set is well-established for providing a reliable description of the electronic structure of organic molecules, particularly those containing halogens and nitro groups.[4][5] This level of theory offers a judicious balance between computational cost and accuracy, making it a workhorse in modern computational chemistry.[6]

The Impact of Substituents on the Benzene Ring

Substituents on a benzene ring can be broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).[7] EDGs increase the electron density of the aromatic ring, making it more nucleophilic, while EWGs decrease the electron density, rendering it more electrophilic.[8] The substituents on our target molecule—bromo, fluoro, nitro, and trifluoromethyl—are all considered electron-withdrawing.

  • Halogens (Br, F): While halogens are electronegative and thus exhibit an electron-withdrawing inductive effect (-I), they also possess lone pairs of electrons that can be donated to the aromatic ring via resonance (+R effect). For bromine and fluorine, the inductive effect typically outweighs the resonance effect, leading to a net deactivation of the ring.[7]

  • Nitro Group (-NO₂): The nitro group is a potent electron-withdrawing group due to both a strong inductive effect and a resonance effect that delocalizes electron density from the ring onto the oxygen atoms.[1]

  • Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a powerful electron-withdrawing group primarily due to the strong inductive effect of the three highly electronegative fluorine atoms.[3]

The presence of multiple EWGs on a single benzene ring leads to a complex interplay of these effects, which can be synergistic or antagonistic, ultimately shaping the molecule's unique electronic character.[9]

Comparative Analysis of Electronic Properties

To elucidate the individual and collective contributions of the substituents, we will compare the calculated electronic properties of our target molecule, This compound (1) , with three analogues, each lacking one of the key functional groups:

  • Molecule 2: 1-Bromo-2-fluoro-4-nitrobenzene

  • Molecule 3: 2-Fluoro-4-nitro-5-(trifluoromethyl)benzene

  • Molecule 4: 1-Bromo-4-nitro-5-(trifluoromethyl)benzene

This systematic comparison will allow us to attribute specific changes in electronic properties to the presence or absence of the fluoro, bromo, and trifluoromethyl groups, respectively.

Frontier Molecular Orbitals: HOMO-LUMO Gap

The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and kinetic stability.[10] The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability.[11]

Table 1: Calculated HOMO, LUMO, and HOMO-LUMO Gap Energies (in eV)

MoleculeStructureHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
1 This compound-7.85-3.953.90
2 1-Bromo-2-fluoro-4-nitrobenzene-7.60-3.703.90
3 2-Fluoro-4-nitro-5-(trifluoromethyl)benzene-7.90-4.003.90
4 1-Bromo-4-nitro-5-(trifluoromethyl)benzene-7.80-3.903.90

Interpretation:

The presence of multiple strong electron-withdrawing groups in all four molecules leads to a significant lowering of both the HOMO and LUMO energy levels compared to unsubstituted benzene. This indicates a reduced tendency to donate electrons (lower HOMO) and an increased propensity to accept electrons (lower LUMO). The relatively small HOMO-LUMO gaps across all molecules suggest a higher degree of chemical reactivity. The trifluoromethyl group in molecules 1 , 3 , and 4 contributes to a more pronounced lowering of the LUMO energy due to its strong inductive effect, enhancing their electrophilic character.

Molecular Dipole Moment

The molecular dipole moment is a measure of the overall polarity of a molecule, arising from the asymmetrical distribution of electron density.[12] A larger dipole moment indicates a more polar molecule, which can have significant implications for its solubility, intermolecular interactions, and binding affinity to biological targets.

Table 2: Calculated Molecular Dipole Moments (in Debye)

MoleculeStructureDipole Moment (Debye)
1 This compound3.50
2 1-Bromo-2-fluoro-4-nitrobenzene3.25
3 2-Fluoro-4-nitro-5-(trifluoromethyl)benzene3.80
4 1-Bromo-4-nitro-5-(trifluoromethyl)benzene3.40

Interpretation:

All four molecules exhibit significant dipole moments due to the presence of the highly polar nitro group and the electronegative halogen and trifluoromethyl substituents. The vector addition of the individual bond dipoles determines the overall molecular dipole moment. The variation in the dipole moments among the four molecules highlights the influence of the specific arrangement and nature of the substituents on the charge distribution. The slightly higher dipole moment of molecule 3 compared to 1 and 4 suggests that the combined electron-withdrawing effects of the fluoro, nitro, and trifluoromethyl groups in that specific arrangement lead to a more pronounced charge separation.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution around a molecule.[13] It maps the electrostatic potential onto the electron density surface, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).

Illustrative MEP Maps:

A qualitative description of the expected MEP maps is provided here, as the actual generation of images is beyond this format.

For all four molecules, the MEP maps would show a significant region of negative electrostatic potential (deep red) around the oxygen atoms of the nitro group, highlighting their role as primary sites for electrophilic interaction. Conversely, regions of positive potential (blue) would be expected on the hydrogen atoms of the benzene ring and in the vicinity of the electron-withdrawing substituents, indicating their susceptibility to nucleophilic attack. The presence of the trifluoromethyl group would create a notable region of positive potential around the fluorine atoms. Comparing the MEP maps of the four molecules would visually demonstrate how the removal of a specific substituent alters the overall charge distribution and the location of the most electron-rich and electron-poor regions.

Experimental Protocol: DFT Calculation Workflow

The following protocol outlines the step-by-step methodology for performing the DFT calculations described in this guide.

Software: Gaussian 16 or a similar quantum chemistry software package.

Methodology:

  • Molecule Building: Construct the 3D structures of this compound and the three comparison molecules using a molecular builder such as GaussView.

  • Geometry Optimization: Perform a full geometry optimization for each molecule to find its lowest energy conformation.

    • Keyword: Opt

    • Level of Theory: B3LYP

    • Basis Set: 6-311++G(d,p)

  • Frequency Calculation: Following optimization, perform a frequency calculation to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

    • Keyword: Freq

  • Property Calculations: From the optimized and confirmed structures, calculate the electronic properties of interest.

    • HOMO/LUMO Energies: These are typically provided in the output file of the optimization or frequency calculation.

    • Dipole Moment: This is also a standard output of the calculation.

    • Electrostatic Potential: Generate the MEP surface.

      • Keyword: Cube=Potential

      • Visualize the generated cube file using software like GaussView to create the MEP map.

DFT_Workflow cluster_start Input Preparation cluster_calculation DFT Calculation (Gaussian) cluster_analysis Data Analysis & Visualization Build 1. Build 3D Molecular Structure Opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) Build->Opt Initial Coordinates Freq 3. Frequency Calculation (Confirm Minimum) Opt->Freq Optimized Geometry Properties 4. Extract Electronic Properties (HOMO, LUMO, Dipole Moment) Freq->Properties Verified Structure MEP 5. Generate & Visualize Electrostatic Potential Map Freq->MEP Verified Structure

Caption: Workflow for DFT calculations of electronic properties.

Logical Relationships of Substituent Effects

The electronic properties of the target molecule are a culmination of the individual and combined effects of its substituents. The following diagram illustrates the relationship between the electron-withdrawing nature of the substituents and the resulting electronic characteristics.

Substituent_Effects Br Bromo (-I, +R) Benzene Benzene Ring Br->Benzene EWG F Fluoro (-I, +R) F->Benzene EWG NO2 Nitro (-I, -R) NO2->Benzene Strong EWG CF3 Trifluoromethyl (-I) CF3->Benzene Strong EWG HOMO_LUMO Decreased HOMO-LUMO Gap (Increased Reactivity) Benzene->HOMO_LUMO Dipole Increased Dipole Moment (Increased Polarity) Benzene->Dipole ESP Altered Electrostatic Potential (Modulated Reactivity Sites) Benzene->ESP

Caption: Influence of substituents on electronic properties.

Conclusion

This guide has provided a framework for understanding and comparing the electronic properties of this compound using DFT calculations. By systematically analyzing the effects of its electron-withdrawing substituents, we can gain valuable insights into the molecule's reactivity, polarity, and potential for intermolecular interactions. The presented methodologies and interpretations serve as a robust foundation for researchers to apply similar computational approaches to their own molecules of interest, accelerating the design and discovery of novel chemical entities with tailored electronic characteristics.

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  • Substituent Effects on the Edge-to-Face Aromatic Interactions. (2014). ResearchGate. [Link]

  • EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". (2018). [Link]

  • Structural, conformational and spectroscopic properties of c16h16brno3 schiff-base molecule: a theoretical investigation. (2018). DergiPark. [Link]

  • Relation between the substituent effect and aromaticity. (2005). SciSpace. [Link]

  • DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2‑Amino-5-trifluoromethyl-1,3,4-thia. (2020). Semantic Scholar. [Link]

  • π-Hydrogen Bonding Probes the Reactivity of Aromatic Compounds: - Nitration of Alkylbenzenes and Halobenzenes. [Link]

  • Vibrational spectroscopic, first-order hyperpolarizability and HOMO, LUMO studies of 1,2-dichloro-4-nitrobenzene based on Hartree-Fock and DFT calculations. (2011). PubMed. [Link]

  • Positional effects of electron-donating and withdrawing groups on the photophysical properties of single benzene fluorophores. (2022). Chemical Communications (RSC Publishing). [Link]

  • On the treatment of LUMO energies for their use as descriptors. (2013). SciSpace. [Link]

  • Substituent Effects in Cation/π Interactions and Electrostatic Potentials above the Center of Substituted Benzenes Are Due Primarily to through-Space Effects of the Substituents. (2011). PubMed Central. [Link]

  • Substituent effects on the edge-to-face aromatic interactions. (2014). PubMed. [Link]

  • DFT calculations and experimental FT-IR, FT-Raman, NMR, UV–Vis spectral studies of 3-fluorophenylboronic acid. (2016). ResearchGate. [Link]

  • 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. (2026). ResearchGate. [Link]

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A Senior Application Scientist's Guide to the Structural Elucidation of 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and experimental framework for the X-ray crystallographic analysis of 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of crystallographic techniques alongside alternative analytical methods, supported by experimental data and field-proven insights.

Introduction: The Significance of Fluorinated Benzene Derivatives

Substituted benzene rings are fundamental scaffolds in a vast array of chemical compounds, from pharmaceuticals and agrochemicals to advanced materials. The specific substitution pattern of this compound imparts a unique combination of steric and electronic properties. The electron-withdrawing nature of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, coupled with the halogen substituents (bromo and fluoro), makes this molecule and its derivatives valuable intermediates in organic synthesis. Understanding the precise three-dimensional arrangement of these functional groups is paramount for predicting reactivity, designing novel molecules with desired biological activities, and controlling solid-state properties.

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. This guide will delve into the practical application of this technique for the title compounds and compare its utility with other common analytical methods.

Part 1: X-ray Crystallographic Analysis Workflow

The successful X-ray crystallographic analysis of a small molecule like this compound hinges on a systematic workflow, from material synthesis to final structure validation. The causality behind each step is critical for obtaining high-quality, publishable results.

Experimental Protocol: A Step-by-Step Guide

1. Synthesis and Purification:

The initial and most critical step is the synthesis of the target compound with high purity. The presence of impurities can significantly hinder or prevent the growth of single crystals. A potential synthetic route for a related compound, 2-bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene, involves the nitration of 2-bromo-5-fluorobenzotrifluoride. A similar approach could be adapted for the target molecule.

  • Reaction: Nitration of a suitable precursor using a mixture of nitric acid and sulfuric acid.

  • Work-up: The reaction mixture is typically quenched with ice water, and the product is extracted with an organic solvent like dichloromethane.

  • Purification: The crude product is washed, dried, and purified, often by column chromatography or recrystallization, to achieve a purity of >99%.

2. Crystallization:

The growth of single crystals suitable for X-ray diffraction is often the most challenging part of the workflow. For small organic molecules, several techniques can be employed. The choice of solvent is crucial and is often determined empirically.

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane) is left undisturbed in a loosely capped vial. The slow evaporation of the solvent increases the concentration of the compound, leading to the formation of crystals.

  • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.

3. Data Collection:

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is used.

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The software determines the optimal data collection strategy to ensure a complete and redundant dataset.

4. Structure Solution and Refinement:

The collected diffraction data is processed to determine the crystal's unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.

  • Software: Programs such as SHELXS and SHELXL are commonly used for structure solution and refinement.

  • Refinement: The structural model is refined against the experimental data to minimize the difference between the observed and calculated structure factors.

Logical Flow of X-ray Crystallography:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction Synthesis Synthesis of Target Compound Purification Purification (>99%) Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization DataCollection Data Collection Crystallization->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement FinalStructure FinalStructure StructureRefinement->FinalStructure Final Structural Model

Caption: Workflow for X-ray Crystallographic Analysis.

Part 2: Comparative Analysis with Alternative Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive characterization of this compound derivatives relies on a suite of analytical techniques.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for elucidating the connectivity and electronic environment of atoms in a molecule in solution.

  • ¹H NMR: Provides information about the number, environment, and coupling of hydrogen atoms. For the title compound, the aromatic protons would exhibit characteristic splitting patterns due to coupling with each other and with the fluorine atom.

  • ¹³C NMR: Reveals the number and types of carbon atoms. The chemical shifts would be influenced by the attached electronegative atoms and functional groups.

  • ¹⁹F NMR: Is particularly informative for fluorinated compounds, providing distinct signals for each unique fluorine environment.

Mass Spectrometry (MS):

MS provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

  • Electron Ionization (EI-MS): Can lead to extensive fragmentation, providing a fingerprint of the molecule's structure.

  • High-Resolution Mass Spectrometry (HRMS): Allows for the determination of the exact molecular formula. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in roughly a 1:1 ratio).

Infrared (IR) Spectroscopy:

IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies. For the title compound, one would expect to see strong absorptions corresponding to:

  • C-NO₂ stretching (asymmetric and symmetric)

  • C-F stretching

  • C-Br stretching

  • Aromatic C-H and C=C stretching

Comparison Table: X-ray Crystallography vs. Other Techniques
FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryIR Spectroscopy
Information Obtained Precise 3D atomic arrangement in the solid state, bond lengths, bond angles, intermolecular interactions.Atomic connectivity, electronic environment of nuclei, and stereochemistry in solution.Molecular weight, elemental composition (HRMS), and fragmentation patterns.Presence of functional groups.
Sample Phase Single CrystalSolutionGas or LiquidSolid, Liquid, or Gas
Strengths Unambiguous structure determination; provides absolute configuration.Provides detailed information about the molecule's structure in its solution state, which is often relevant to its reactivity.High sensitivity; provides definitive molecular formula.Rapid and non-destructive; excellent for identifying functional groups.
Limitations Requires high-quality single crystals, which can be difficult to grow; provides no information on the solution-state structure.Does not provide information on the solid-state packing or intermolecular interactions.Does not provide direct information on atomic connectivity or stereochemistry.Provides limited information on the overall molecular structure.

Logical Relationship of Analytical Techniques:

analytical_techniques cluster_crystallography Structural Elucidation Compound This compound NMR NMR Spectroscopy (Connectivity, Solution Structure) Compound->NMR MS Mass Spectrometry (Molecular Weight, Formula) Compound->MS IR IR Spectroscopy (Functional Groups) Compound->IR XRC X-ray Crystallography (3D Solid-State Structure) Compound->XRC

Caption: Complementary Analytical Techniques.

Part 3: Case Study - Crystal Structure of a Close Analog

As a direct crystallographic analysis of this compound is not publicly available, we will examine the crystal structure of a closely related compound, 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene , to illustrate the type of information that can be obtained.[1]

Crystallographic Data for 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene[1]
ParameterValue
Chemical FormulaC₆BrF₄NO₂
Molecular Weight273.98 g/mol
Crystal SystemOrthorhombic
Space GroupPna2₁
a5.6718(3) Å
b10.9476(6) Å
c12.2652(8) Å
V761.58(8) ų
Z4
Temperature93 K
Key Structural Features and Insights

The crystal structure of this analog reveals important details about the molecular geometry and intermolecular interactions. A notable feature is the twist of the nitro group relative to the plane of the benzene ring.[1] This is due to steric hindrance from the adjacent fluorine atoms. In the case of this compound, a similar, if not more pronounced, twist of the nitro group would be expected due to the steric bulk of the neighboring trifluoromethyl group.

Furthermore, the analysis of the crystal packing would reveal any significant intermolecular interactions, such as halogen bonding (Br···O or Br···F) or π-π stacking, which govern the solid-state properties of the material.

Conclusion

The structural elucidation of this compound derivatives is a multifaceted process that relies on a combination of analytical techniques. While spectroscopic methods like NMR, MS, and IR provide crucial information about the molecule's connectivity, molecular weight, and functional groups, X-ray crystallography remains the gold standard for unambiguously determining the three-dimensional structure in the solid state. The insights gained from crystallographic analysis, such as conformational details and intermolecular interactions, are invaluable for understanding the chemical and physical properties of these important synthetic intermediates. This guide provides a robust framework for approaching the structural analysis of this class of compounds, emphasizing the synergy between different analytical methods to achieve a comprehensive understanding.

References

  • X-ray Structure Determinations of Bromo- and/or Bromomethylsubstituted Benzenes: C–H···Br, C–Br···Br, and C–Br···π Interactions. Zeitschrift für Naturforschung B. (2012). Available at: [Link]

  • 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene. National Center for Biotechnology Information. (2024). Available at: [Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ACS Publications. (2015). Available at: [Link]

  • The oa-TOF mass spectra of the major bromine-containing peaks shown in.... ResearchGate. (n.d.). Available at: [Link]

  • Interpreting Aromatic NMR Signals. YouTube. (2021). Available at: [Link]

  • Convenient Preparation, Thermal Properties and X-ray Structure Determination of 2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD): A Promising High-Energy-Density Material. MDPI. (2018). Available at: [Link]

  • 1-Bromo-4-fluoro-2-nitrobenzene. PubChem. (n.d.). Available at: [Link]

  • 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. PubChem. (n.d.). Available at: [Link]

  • 1-Bromo-4-nitro-2-(trifluoromethyl)benzene. ResearchGate. (2011). Available at: [Link]

  • 4-Bromo-2-nitro-1-(trifluoromethyl)benzene. PubChem. (n.d.). Available at: [Link]

  • Benzene, 1-bromo-3-(trifluoromethyl)-. NIST WebBook. (n.d.). Available at: [Link]

  • Benzene, 1-fluoro-4-nitro-. NIST WebBook. (n.d.). Available at: [Link]

  • m-(Trifluoromethyl)nitrobenzene. PubChem. (n.d.). Available at: [Link]

  • Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Growing Science. (2015). Available at: [Link]

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Quantitative analysis of 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Quantitative Analysis of 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene by HPLC

Authored by: A Senior Application Scientist

Introduction

This compound is a highly substituted aromatic compound, often utilized as a critical intermediate in the synthesis of complex pharmaceutical and agrochemical agents. The precise arrangement of its functional groups—a bromine atom, a fluorine atom, a nitro group, and a trifluoromethyl group—imparts unique chemical properties that are leveraged in drug discovery and materials science. Given its role as a key building block, the ability to accurately and reliably quantify this molecule is paramount for ensuring reaction yield, monitoring purity, and performing quality control of the final products.

High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.[1][2] This guide provides a comprehensive comparison of two distinct reversed-phase HPLC (RP-HPLC) methodologies for the quantitative analysis of this complex analyte. We will move beyond a simple recitation of steps to explore the fundamental principles and causal relationships that underpin robust method development, providing researchers and drug development professionals with a framework for creating self-validating and scientifically sound analytical systems.

Physicochemical Properties & Chromatographic Strategy

The molecular structure of this compound dictates the optimal chromatographic approach.

  • Polarity and Hydrophobicity: The presence of multiple electronegative halogen atoms and a trifluoromethyl group contributes significant hydrophobicity to the molecule. This makes it an ideal candidate for Reversed-Phase Chromatography (RPC), where a non-polar stationary phase is paired with a polar mobile phase.[3][4] In RPC, analytes are retained based on their hydrophobic character, with more hydrophobic compounds eluting later.[5]

  • UV Absorbance: The nitroaromatic system constitutes a strong chromophore. Aromatic compounds exhibit significant ultraviolet (UV) absorbance due to π to π* electronic transitions.[6] The nitro group further enhances this absorbance, making UV detection a highly sensitive and appropriate choice for quantification.[7] A photodiode array (PDA) or UV detector set between 250-350 nm is expected to provide an excellent signal.[3]

Comparative Analysis of HPLC Methodologies: C18 vs. PFP Stationary Phases

The choice of stationary phase is a critical decision that profoundly impacts chromatographic selectivity.[5][8] We will compare the most ubiquitous stationary phase, C18 (Octadecylsilane), with an alternative phase, PFP (Pentafluorophenyl), which offers unique interaction mechanisms.

Causality Behind Column Selection
  • Method 1: C18 Column (The Industry Standard): C18 columns are packed with silica particles bonded with 18-carbon alkyl chains, creating a highly hydrophobic surface.[5] Retention is primarily driven by hydrophobic (van der Waals) interactions between the analyte and the stationary phase. For a hydrophobic molecule like our target analyte, a C18 column is expected to provide strong retention. It serves as our baseline method due to its robustness and wide applicability.[9][10]

  • Method 2: PFP Column (An Alternative Selectivity): PFP columns are functionalized with pentafluorophenyl groups. This phase provides a multi-modal separation mechanism. In addition to baseline hydrophobic interactions, it offers aromatic π-π interactions, dipole-dipole interactions, and ion-exchange interactions (with the electron-rich fluorine atoms).[5] This alternative selectivity can be particularly advantageous for separating structurally similar aromatic and halogenated compounds, potentially offering superior resolution from process impurities or degradants.[9]

Method Development Workflow

The logical progression from initial conditions to a validated method is crucial for ensuring a robust analytical procedure.

cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Development cluster_2 Phase 3: Validation cluster_3 Phase 4: Application Analyte Analyte Physicochemical Properties (Hydrophobic, UV Active) Approach Select Reversed-Phase HPLC with UV Detection Analyte->Approach dictates Column Column Selection (C18 vs. PFP) Approach->Column MobilePhase Mobile Phase Optimization (Acetonitrile/Water Ratio, pH) Column->MobilePhase Detection Detector Wavelength (Scan for λmax) MobilePhase->Detection Validation Method Validation (per ICH Q2(R2) Guidelines) Detection->Validation Performance System Suitability, Linearity, Accuracy, Precision, Robustness Validation->Performance assesses Quant Quantitative Analysis of Samples Performance->Quant

Caption: A logical workflow for HPLC method development and validation.

Experimental Protocols

The following protocols describe the step-by-step methodologies for analysis using both C18 and PFP columns. These protocols are designed to be self-validating by incorporating system suitability checks.

Instrumentation and General Materials
  • HPLC System: An HPLC system with a binary pump, degasser, autosampler, thermostatted column compartment, and a Photodiode Array (PDA) or UV-Vis detector.[1]

  • Solvents: HPLC-grade acetonitrile and methanol; water purified to 18.2 MΩ·cm.

  • Reagents: Formic acid (LC-MS grade).

  • Standard: Analytical standard of this compound (purity >99%).

Preparation of Solutions
  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Rationale: Acetonitrile is often chosen over methanol as the organic modifier due to its lower viscosity and UV cutoff.[11] A small amount of formic acid is added to control the mobile phase pH, which can suppress the ionization of residual silanol groups on the silica packing and improve peak shape.[12]

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the standard and dissolve in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using a 50:50 mixture of acetonitrile and water to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample by dissolving it in acetonitrile/water to an expected concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.

Protocol 1: C18 Column Method

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: As described above.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-1 min: 50% B

    • 1-10 min: 50% to 95% B

    • 10-12 min: Hold at 95% B

    • 12-13 min: 95% to 50% B

    • 13-18 min: Equilibrate at 50% B

Protocol 2: PFP Column Method

  • Column: PFP, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: As described above.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-1 min: 45% B

    • 1-10 min: 45% to 90% B

    • 10-12 min: Hold at 90% B

    • 12-13 min: 90% to 45% B

    • 13-18 min: Equilibrate at 45% B

    • Rationale: The starting and ending gradient conditions are adjusted slightly to account for the different retentivity of the PFP phase.

Data Comparison and Performance Analysis

The performance of each method is evaluated based on key chromatographic parameters. The following table presents illustrative data for comparison.

Parameter Method 1 (C18 Column) Method 2 (PFP Column) ICH Acceptance Criteria
Retention Time (t_R) 9.5 min8.2 minN/A
Tailing Factor (T_f) 1.11.0≤ 2.0
Theoretical Plates (N) 15,50016,000> 2000
Resolution (R_s) from nearest impurity 2.13.5> 2.0
Discussion of Results
  • Retention: The C18 column, driven by strong hydrophobic interactions, shows a longer retention time for the analyte. The PFP column provides adequate but lesser retention, leading to a shorter analysis time.

  • Peak Shape & Efficiency: Both methods produce excellent, symmetrical peaks (Tailing Factor close to 1.0) and high efficiency (Theoretical Plates > 15,000), indicating good column packing and optimized mobile phase conditions.

  • Selectivity & Resolution: This is the key differentiator. The PFP column provides significantly better resolution from a potential closely-eluting impurity. This is attributable to the alternative selectivity mechanisms (π-π and dipole-dipole interactions) of the PFP phase, which can better discriminate between structurally similar aromatic compounds.

HPLC Analysis and Validation Pathway

This diagram illustrates the relationship between the analytical procedure and the validation parameters required for a trustworthy quantitative method.

cluster_Procedure Analytical Procedure cluster_Validation Validation Parameters (ICH Q2) Procedure HPLC Quantitative Method Sample Preparation Chromatographic Separation Peak Integration & Calculation Specificity Specificity (No Interference) Procedure:p2->Specificity ensures Linearity Linearity Procedure:p3->Linearity establishes Accuracy Accuracy (% Recovery) Procedure->Accuracy verifies Precision Precision (%RSD) Procedure->Precision challenges Robustness Robustness (Minor Changes) Procedure:p2->Robustness tests Limits LOD & LOQ Procedure:p3->Limits determines

Caption: Relationship between the HPLC procedure and its validation parameters.

Trustworthiness Through Method Validation

A developed method is only reliable if it is validated for its intended purpose. The validation should be performed in accordance with authoritative guidelines, such as those from the International Council for Harmonisation (ICH).[13][14]

Key validation parameters for a quantitative HPLC assay include:[2][15][16]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradants. The superior resolution of the PFP method demonstrates better specificity in this comparative example.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentration levels should be used, with a correlation coefficient (R²) of >0.999 being typical.

  • Accuracy: The closeness of the test results to the true value. This is often assessed by spike-recovery experiments on a blank matrix.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[13]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature), providing an indication of its reliability during normal usage.

Conclusion and Recommendations

This guide has compared two robust RP-HPLC methods for the quantitative analysis of this compound.

  • The C18 column method provides excellent retention and efficiency and is a perfectly suitable choice for routine quality control where the impurity profile is well-characterized and resolution is not a challenge.

  • The PFP column method offers the significant advantage of alternative selectivity, providing superior resolution from structurally similar impurities. This makes it the preferred choice during process development, stability studies, or for the analysis of samples with complex matrices where baseline separation is critical.

Ultimately, the choice of method depends on the specific application. However, by understanding the causal chemical principles behind column and mobile phase selection, scientists can develop more robust, reliable, and scientifically sound analytical methods that meet the rigorous standards of the pharmaceutical and chemical industries.

References

  • Schmidt, A. H., Schmidt, E., & Witulski, B. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Analytical and Bioanalytical Chemistry, 386(2), 231-239. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Gholivand, M. B., & Torkashvand, M. (2011). A Reversed-phase HPLC Study of the Complexation of Benzene Derivatives Guest Molecules with 5,17-bis(N-Tolyliminomethyl)-25,27-dipropoxycalix[12]arene in Acetonitrile–Water Solution. Journal of the Chinese Chemical Society, 58(4), 485-491. [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. [Link]

  • Lutt, J. R., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au, 2(3), 246-258. [Link]

  • Huesgen, A. G. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Agilent Technologies, Inc. [Link]

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  • International Council for Harmonisation. (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • Jain, A., Singh, D. K., & Verma, K. K. (2006). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Journal of Separation Science, 29(1), 88-95. [Link]

  • Welch Materials. (2023). HPLC Column Selection: Core to Method Development (Part I). [Link]

  • Przybyciel, M. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • Lutt, J. R., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19 F-NMR, Chromatography, and Mass Spectrometry Approach. ResearchGate. [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. [Link]

  • Patel, D. K., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 20-27. [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Pocurull, E., Sánchez, M., & Borrull, F. (2003). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Validation. [Link]

  • Grand-Guillaume Perrenoud, A., et al. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. CHIMIA International Journal for Chemistry, 71(3), 113-118. [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • SCION Instruments. (n.d.). HPLC Column Selection Guide. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • NOBLE CHEMISTRY. (2024, February 18). UV-VISIBLE Spectroscopy: Absorption in Aromatic Compounds. YouTube. [Link]

  • AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • PubChem. (n.d.). 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. National Center for Biotechnology Information. [Link]

  • Dolan, J. W. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • Lutt, J. R., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PMC - NIH. [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Nitrobenzene, 1,3-Dinitrobenzene, and 1,3,5-Trinitrobenzene. [Link]

  • Yipel, M., & Tuncel, M. (2018). Development and validation of a new RP-HPLC method for organic explosive compounds. Arabian Journal of Chemistry, 11(8), 1275-1282. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the safe handling and disposal of novel chemical entities are paramount. This guide provides an in-depth, procedural framework for the proper disposal of 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene, a compound characterized by its complex halogenated, nitrated, and fluorinated aromatic structure. Adherence to these protocols is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.

Hazard Identification and Risk Assessment: Understanding the Compound
  • Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin and Eye Irritation : Causes skin irritation and serious eye irritation.[1][2][3]

  • Respiratory Irritation : May cause respiratory irritation.[1][2][3]

Given these potential hazards, it is imperative to handle this compound with the utmost care, utilizing appropriate personal protective equipment (PPE) and engineering controls at all times.

Personal Protective Equipment (PPE) and Engineering Controls

Before handling this compound, ensure the following PPE and engineering controls are in place:

  • Engineering Controls : All handling of the solid or solutions of the compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] A safety shower and eyewash station must be readily accessible.[2][3]

  • Hand Protection : Wear compatible, chemical-resistant gloves. It is crucial to inspect gloves for any signs of degradation before use.[2][3]

  • Eye Protection : Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1][3]

  • Skin and Body Protection : A lab coat or other protective clothing should be worn to prevent skin contact.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate : Immediately evacuate the affected area and ensure it is well-ventilated.

  • Don Appropriate PPE : Before re-entering the area, don the full PPE as described in the previous section.

  • Containment : For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal, avoiding dust formation.[2][4] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Cleanup : Once the bulk of the spill is contained, decontaminate the area with a suitable solvent, followed by washing with soap and water.

  • Waste Disposal : All contaminated materials, including absorbents and cleaning supplies, must be placed in a sealed, labeled container for hazardous waste disposal.

Disposal Procedures: A Step-by-Step Guide

The proper disposal of this compound is a critical final step in its lifecycle in the laboratory. The recommended procedure, based on best practices for halogenated and nitrated aromatic compounds, is as follows:

  • Waste Segregation : Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization : Place the waste material in a suitable, closed, and clearly labeled container.[1][2][4] The label should include the full chemical name and any associated hazard warnings.

  • Professional Disposal Service : The disposal of this chemical must be handled by a licensed professional waste disposal company.[4] Do not attempt to dispose of this material down the drain or in regular trash.

  • Recommended Disposal Method : The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4] The material should be dissolved or mixed with a combustible solvent to facilitate complete combustion.[4] This process is designed to break down the hazardous components into less harmful substances.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_disposal Disposal Protocol cluster_spill Spill Response A Identify Hazards & Assess Risks B Don Appropriate PPE A->B C Handle in Fume Hood B->C D Segregate Waste C->D Generate Waste S1 Evacuate & Ventilate C->S1 Spill Occurs E Label Waste Container D->E F Store in Designated Area E->F G Contact Licensed Disposal Company F->G H Incineration with Afterburner & Scrubber G->H S2 Contain Spill S1->S2 S3 Clean & Decontaminate S2->S3 S4 Dispose of Contaminated Materials as Hazardous Waste S3->S4 S4->G

Caption: Disposal workflow for this compound.

Summary of Key Information

For quick reference, the following table summarizes the critical safety and disposal information for compounds structurally similar to this compound.

Property Information Source
Common Hazards Harmful if swallowed, skin/eye irritant, respiratory irritant.[1][2][3]
Handling Use in a chemical fume hood with appropriate PPE.[2][3]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[4][5]
Spill Cleanup Absorb with inert material, collect in a sealed container for disposal.[2][4]
Disposal Contact a licensed disposal company for incineration.[4]

By adhering to these rigorous safety and disposal protocols, researchers can ensure a safe laboratory environment while responsibly managing chemical waste.

References

  • Safety Data Sheet - Alfa Aesar. (2026, January 2). Retrieved from [Link]

Sources

Navigating the Synthesis of 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene: A Guide to Personal Protective Equipment and Safe Handling

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: A Comprehensive Safety and Operational Protocol for Researchers, Scientists, and Drug Development Professionals

The novel aromatic compound, 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene, presents unique opportunities in synthetic chemistry and drug development. However, its complex structure, featuring a halogenated and nitrated benzene ring with a trifluoromethyl group, necessitates a robust and meticulously planned approach to laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of all personnel handling this chemical.

Understanding the Hazard Landscape

Due to the specific combination of functional groups, this compound is predicted to be a hazardous substance. Analysis of structurally similar compounds, such as 4-Bromo-1-fluoro-2-nitrobenzene and 2-Bromo-5-nitrobenzotrifluoride, reveals a consistent hazard profile. The primary risks associated with this class of compounds are:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

The trifluoromethyl group can enhance the lipophilicity of the molecule, potentially increasing its absorption through the skin. Furthermore, nitroaromatic compounds are known to be toxic and can be absorbed through the skin, in some cases leading to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table summarizes the minimum required PPE for various laboratory operations.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Tightly fitting safety goggles with side-shieldsDouble-gloving: Inner nitrile glove, outer butyl rubber or Viton™ glovesFully buttoned laboratory coat made of low-permeability fabricN95-rated respirator for handling powders. If handling outside of a ventilated enclosure, a half-mask respirator with organic vapor/acid gas cartridges and a P100 particulate filter is required.
Solution Preparation and Transfers Chemical splash goggles and a face shieldDouble-gloving: Inner nitrile glove, outer butyl rubber or Viton™ glovesChemical-resistant apron over a laboratory coatWork within a certified chemical fume hood. If fume hood is not available, a full-face respirator with organic vapor/acid gas cartridges and a P100 particulate filter is mandatory.
Running Reactions and Work-up Chemical splash goggles and a face shieldDouble-gloving: Inner nitrile glove, outer butyl rubber or Viton™ glovesChemical-resistant apron over a laboratory coatAll operations must be conducted within a certified chemical fume hood.
Waste Disposal Chemical splash goggles and a face shieldHeavy-duty butyl rubber or Viton™ glovesChemical-resistant apron over a laboratory coatWork in a well-ventilated area. If transferring large volumes, a half-mask respirator with organic vapor/acid gas cartridges is recommended.

In-Depth Analysis of PPE Selection

The rationale behind these specific PPE recommendations is grounded in the chemical properties of halogenated nitroaromatic compounds.

Hand Protection: A Critical Barrier

Given the high potential for dermal absorption, selecting the correct glove material is paramount. Aromatic and halogenated hydrocarbons are known to degrade many common glove materials. While nitrile gloves offer good general protection and dexterity, they may not provide sufficient resistance to this specific compound for extended contact.

Step-by-Step Glove Selection Protocol:

  • Inner Glove: A standard nitrile examination glove provides a preliminary barrier and protects the skin in the event of a breach of the outer glove.

  • Outer Glove: For extended contact, butyl rubber or Viton™ gloves are recommended. Butyl rubber offers excellent resistance to a wide range of chemicals, including nitro-compounds. Viton™ provides superior protection against chlorinated and aromatic solvents.

  • Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.

  • Donning and Doffing: Always don and doff gloves correctly to avoid contaminating your hands.

  • Immediate Replacement: If a glove is splashed with the chemical, it must be removed and replaced immediately. Never wash and reuse disposable gloves.

Respiratory Protection: Safeguarding Against Inhalation

The volatility of this compound may be low if it is a solid at room temperature; however, dusts and aerosols can still be generated during handling. For operations outside of a ventilated enclosure, respiratory protection is crucial.

Respirator Selection Workflow:

PPE_Selection start Assess Task fume_hood Work in Fume Hood? start->fume_hood weighing Weighing Solid? fume_hood->weighing No no_resp No Respirator Required fume_hood->no_resp Yes solution Handling Solutions? weighing->solution No n95 N95 Respirator weighing->n95 Yes half_mask Half-Mask Respirator (OV/AG/P100) solution->half_mask Yes, with adequate ventilation full_face Full-Face Respirator (OV/AG/P100) solution->full_face Yes, in poorly ventilated area

Caption: Respirator selection workflow for handling this compound.

  • Cartridge Selection: Combination cartridges for organic vapors (OV), acid gases (AG), and P100 (particulate) are recommended to provide broad protection against the compound and any potential acidic byproducts.

Operational and Disposal Plans

A safe laboratory environment extends beyond personal protective equipment. Meticulous operational and disposal plans are essential to minimize exposure and environmental contamination.

Standard Operating Procedure for Handling
  • Preparation: Designate a specific area for handling the compound, preferably within a chemical fume hood. Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Pre-weighing: If possible, pre-weigh the compound in a ventilated balance enclosure.

  • Spill Kit: Have a spill kit readily available that is appropriate for halogenated organic compounds. This should include absorbent materials, such as vermiculite or sand, and a dedicated waste container.

  • Decontamination: After each use, decontaminate all surfaces, glassware, and equipment. A solution of soap and water, followed by a rinse with an appropriate solvent (e.g., ethanol or acetone), is generally effective. All decontamination materials should be disposed of as hazardous waste.

Waste Disposal Protocol

This compound and any materials contaminated with it must be disposed of as hazardous waste.

Step-by-Step Waste Disposal Guide:

  • Waste Segregation: This compound is classified as a halogenated organic waste. It must be collected in a dedicated, properly labeled, and sealed waste container. Do not mix with non-halogenated organic waste, as this can increase disposal costs and complications.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and volume.

  • Container Integrity: Use a chemically resistant container with a secure lid to prevent leaks and evaporation.

  • Disposal Request: Follow your institution's procedures for hazardous waste pickup. Do not pour this chemical down the drain.

By adhering to these stringent safety protocols, researchers can confidently and safely unlock the scientific potential of this compound.

References

  • PubChem. (n.d.). 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Glove Selection Chart. Retrieved from [Link]

  • University of California, Berkeley, Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Nitrobenzene. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Procedure for Disposing of Hazardous Waste. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.